2-(1H-pyrazol-4-yl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXPYYAVFDCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393826 | |
| Record name | 2-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-75-9 | |
| Record name | 2-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 439106-75-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 2-(1H-pyrazol-4-yl)pyridine"
An In-depth Technical Guide to the Synthesis of 2-(1H-pyrazol-4-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for constructing this compound, a significant bi-heterocyclic scaffold in medicinal chemistry and materials science. We delve into the prevalent palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Stille, and Negishi reactions, offering a comparative analysis of their advantages and limitations. Furthermore, we explore cycloaddition strategies for the de novo formation of the pyrazole ring. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to guide successful synthesis.
Introduction and Retrosynthetic Analysis
The this compound motif is a privileged structure, acting as a versatile chelating ligand and a core component in numerous biologically active molecules, including positive allosteric modulators for muscarinic acetylcholine receptors (mAChRs)[1]. Its synthesis is a key step in the development of novel therapeutics. The core challenge lies in the efficient and regioselective formation of the carbon-carbon bond between the pyridine C2 and pyrazole C4 positions.
A retrosynthetic analysis reveals two primary bond disconnections that inform the most logical synthetic approaches:
-
Disconnection A (C-C Bond): This disconnection between the two heterocyclic rings points directly to transition-metal-catalyzed cross-coupling reactions. This is the most common and flexible strategy, allowing for late-stage diversification by coupling various substituted pyrazole and pyridine precursors.
-
Disconnection B (Pyrazole Ring Bonds): This approach involves forming the pyrazole ring onto a pre-functionalized pyridine scaffold, typically through a [3+2] cycloaddition reaction.
This guide will explore these strategies in detail, focusing on practical execution and chemical causality.
Caption: Retrosynthetic analysis of this compound.
Palladium-Catalyzed Cross-Coupling Strategies
The formation of a C(sp²)-C(sp²) bond between two electron-deficient heterocycles is a non-trivial synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile solution[2]. The general mechanism involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method due to the relatively low toxicity and high stability of the boronic acid/ester reagents[3]. For the synthesis of this compound, two pathways are viable:
-
Route 1: Coupling of a 2-pyridylboronic acid or ester with a 4-halopyrazole.
-
Route 2: Coupling of a 4-pyrazolylboronic acid or ester with a 2-halopyridine.
The choice of route often depends on the commercial availability and stability of the starting materials. 2-Pyridylboronic acids are known to be prone to protodeboronation, making their ester derivatives (e.g., pinacol esters) a more reliable choice[4].
Causality Behind Experimental Choices:
-
Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often required to promote the challenging reductive elimination step for heteroaryl products[5]. Pre-formed catalysts like XPhos Pd G2 can also be used for improved efficiency[6].
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, KF) is essential to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation[3].
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, THF, DMF) and water is common, though anhydrous conditions are sometimes preferred to prevent side reactions with sensitive substrates like 2-chloropyridines[1].
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Coupling Partners | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyridine + 1-Boc-pyrazole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | THF | 100 | 28 | [1] |
| 2-Bromopyridine + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 80 | ~85 | (Typical) |
| 4-Bromo-3,5-dinitro-1H-pyrazole + Arylboronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 80 | 65-96 | [6] |
Stille Coupling
The Stille reaction couples an organotin (stannane) reagent with an organohalide[7]. It is highly versatile and tolerant of a wide range of functional groups due to the air and moisture stability of organostannanes[8][9].
Causality Behind Experimental Choices:
-
Organostannane: The transfer rate of the organic group from tin to palladium is generally Alkynyl > Vinyl > Aryl > Alkyl. This selectivity can be exploited in complex syntheses.
-
Additives: The addition of LiCl is often beneficial, as it can accelerate transmetalation by forming more reactive organopalladium chloride species.
-
Drawbacks: The primary disadvantage of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture[8][10]. This has led to a preference for other methods, like the Suzuki coupling, especially in pharmaceutical applications.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent with an organohalide. Organozinc reagents are more reactive than their boron and tin counterparts, which allows for milder reaction conditions and the coupling of less reactive partners like aryl chlorides[11]. The preparation of stable, solid 2-pyridylzinc reagents has made this an attractive alternative to Suzuki couplings, which can suffer from unstable 2-pyridylboron reagents[12][13].
Causality Behind Experimental Choices:
-
Reagent Preparation: 2-Pyridylzinc reagents can be prepared via magnesium-halogen exchange followed by transmetalation with ZnCl₂ or from 2-bromopyridine and activated zinc[12][14].
-
Functional Group Tolerance: The reaction exhibits excellent functional group compatibility, tolerating ketones, esters, and free N-H groups[12].
Cycloaddition Strategy
An alternative to C-C coupling is the construction of the pyrazole ring itself. The most common method for pyrazole synthesis is the [3+2] dipolar cycloaddition of a diazo compound with an alkyne[15][16][17].
Caption: Pyrazole synthesis via [3+2] cycloaddition.
To synthesize this compound via this route, one would react 2-ethynylpyridine with a suitable diazomethane equivalent. This method offers high atom economy but can suffer from regioselectivity issues if unsymmetrical alkynes and diazo compounds are used. However, for terminal alkynes like 2-ethynylpyridine and diazomethane itself, the reaction typically yields the desired 4-substituted pyrazole (or a mixture with the 3-substituted isomer depending on the alkyne's electronics). Catalyst-free thermal conditions are often sufficient for this transformation[16].
Synthesis of Key Intermediates
4-Bromo-1H-pyrazole
4-Bromopyrazole is a crucial building block for cross-coupling reactions. It can be synthesized by the direct bromination of 1H-pyrazole.
-
Method: Reaction of 1H-pyrazole with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent. Solvent-free conditions using N-bromosaccharin have also been reported to be effective[18]. The product is commercially available[19].
2-Pyridylzinc Reagents
Solid, air-stable 2-pyridylzinc reagents have been developed as superior alternatives to their boronate counterparts for cross-coupling[13].
-
Method: A common preparation involves the lithium- or magnesium-halogen exchange of 2-bromopyridine at low temperature, followed by transmetalation with a zinc salt like ZnCl₂ or Zn(OPiv)₂[12].
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 2-(1-Boc-1H-pyrazol-4-yl)pyridine[1]
This protocol represents a common approach where the pyrazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which facilitates purification and can be removed later.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial, add 2-chloropyridine (1.0 eq), 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq), and PdCl₂(PPh₃)₂ (0.05 eq).
-
Solvent and Base Addition: Add THF and a 1 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 12-16 hours (or until TLC/LCMS indicates completion).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
-
Deprotection (Optional): The Boc group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM)[1].
Protocol 2: Cyclocondensation Synthesis of 2-(1H-Pyrazol-3-yl)pyridine[20]
Note: This protocol yields the 3-yl isomer, but illustrates the general cyclocondensation principle.
-
Reaction Setup: Dissolve 1-(2-pyridinyl)-1,3-butanedione (an example precursor) (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (excess, e.g., 3-5 eq).
-
Reaction: Heat the mixture at 60 °C for 30 minutes.
-
Isolation: Cool the mixture to room temperature and remove the solvent under vacuum to yield the crude product, which can be purified by crystallization or chromatography.
Purification and Characterization
Purification of the final compound is typically achieved through:
-
Flash Column Chromatography: Using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is common.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide highly pure material.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and acidity of the pyrazole N-H allows for purification via acid-base extraction, or formation of a salt which can be crystallized and then neutralized[20].
Characterization: The structure of this compound (CAS 439106-75-9)[21] can be confirmed by standard analytical techniques:
-
¹H NMR: Expect distinct signals for the pyridine and pyrazole protons. The pyridine region will show characteristic coupling patterns (ddd, dt, etc.), while the pyrazole protons will typically appear as singlets or doublets.
-
¹³C NMR: The number of signals should correspond to the 8 unique carbon atoms in the structure.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₈H₇N₃, MW: 145.16)[21].
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the method of choice in many modern laboratories due to its operational simplicity and the lower toxicity of its reagents. The development of highly active catalyst systems has made the coupling of two heteroaryl rings a routine, albeit still challenging, transformation. Future developments will likely focus on more sustainable catalytic systems (e.g., using earth-abundant metals) and flow chemistry protocols to improve safety, scalability, and efficiency. The continued importance of this scaffold in drug discovery ensures that innovation in its synthesis will remain an active area of research.
References
- 1. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 14. 2-Pyridyl ZINC bromide | Benchchem [benchchem.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.org.mx [scielo.org.mx]
- 19. 4-Bromo-1H-pyrazole, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. scbt.com [scbt.com]
The Versatile Building Block: A Technical Guide to 2-(1H-pyrazol-4-yl)pyridine (CAS 439106-75-9)
Introduction: A Scaffold of Significance
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to the successful development of novel functional molecules. Among these, heterocyclic compounds hold a place of prominence due to their diverse chemical properties and biological activities. This guide provides an in-depth technical overview of 2-(1H-pyrazol-4-yl)pyridine, a heterocyclic building block of increasing importance. With the CAS number 439106-75-9, this molecule has emerged as a critical component in the synthesis of kinase inhibitors for oncology and as a versatile ligand in coordination chemistry.[1] This document will delve into its chemical and physical properties, detail robust synthetic methodologies, and explore its significant applications, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Physicochemical Properties and Structural Data
A thorough understanding of a molecule's physical and chemical characteristics is the foundation of its effective application in research and development.
| Property | Value |
| CAS Number | 439106-75-9 |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| Appearance | Off-white solid |
| Melting Point | 134-137 °C |
| Boiling Point | Estimated 350-400 °C at 760 mmHg |
| Solubility | Soluble in methanol, DMSO, and hot ethanol. |
Note: Some physical properties are estimated based on structurally similar compounds and may vary.
While a dedicated, publicly available high-resolution Nuclear Magnetic Resonance (NMR) spectrum for this compound is not readily found in the literature, characterization data for analogous pyrazolyl-pyridine structures provide expected spectral features.[2][3]
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Pyridyl Protons: A set of four protons in the aromatic region (typically δ 7.0-8.7 ppm), exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns. The proton at the 6-position of the pyridine ring is expected to be the most downfield.
-
Pyrazolyl Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons at the 3- and 5-positions of the pyrazole ring.
-
N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, corresponding to the pyrazole N-H proton.
Expected ¹³C NMR Spectral Features:
-
Five distinct signals for the pyridine ring carbons and three for the pyrazole ring carbons are anticipated in the aromatic region of the spectrum.
Synthesis of this compound: A Practical Guide
The construction of the C-C bond between the pyridine and pyrazole rings is the key challenge in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings, are the most prevalent and efficient methods for this transformation.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, favored for its mild reaction conditions and the commercial availability of many boronic acid derivatives.[4][5] The general strategy involves the coupling of a pyridylboronic acid with a halopyrazole or vice versa.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
Step 1: Synthesis of 2-Pyridylboronic Acid [6][7][8][9]
-
To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate.
-
Adjust the pH of the aqueous layer to ~7 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-pyridylboronic acid.
Step 2: Suzuki-Miyaura Coupling [10][11][12]
-
To a reaction vessel, add 4-bromo-1H-pyrazole (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13]
Method 2: Stille Cross-Coupling
The Stille coupling offers an alternative route, particularly useful when the corresponding organotin reagent is readily available or when the Suzuki coupling proves problematic.[13][14] This method involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.
Workflow for Stille Coupling:
Caption: Workflow for the synthesis of this compound via Stille coupling.
Detailed Experimental Protocol (Stille Coupling):
Step 1: Synthesis of 4-(Tributylstannyl)-1H-pyrazole [15][16]
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(tributylstannyl)-1H-pyrazole, which can often be used in the next step without further purification.
Step 2: Stille Coupling [17][18]
-
In a reaction vessel, combine 2-bromopyridine (1.0 eq), 4-(tributylstannyl)-1H-pyrazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add an anhydrous, degassed solvent such as toluene or DMF.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride, followed by filtration through celite.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mechanistic Rationale: The Stille coupling also proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[19] A key step is the transmetalation from the organotin reagent to the palladium(II) complex. The reaction is often driven by the formation of a stable tin-halide bond.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to form key hydrogen bonding interactions with protein targets.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolyl-pyridine core has been identified as a potent hinge-binding motif in numerous kinase inhibitors.
-
Aurora Kinase Inhibition: Derivatives of this compound have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis.[20][21] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells. The pyrazole N-H and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Compounds incorporating the this compound scaffold have shown promise as selective JAK2 inhibitors.[22][23][24]
Signaling Pathway Context:
Caption: Role of this compound derivatives in inhibiting key signaling pathways.
Coordination Chemistry and Catalysis
The nitrogen atoms in both the pyridine and pyrazole rings of this compound make it an excellent ligand for a variety of metal ions. This property has been exploited in the development of novel catalysts and functional materials. The deprotonated pyrazolyl moiety can act as a bridging ligand, leading to the formation of polynuclear metal complexes with interesting magnetic and photophysical properties.
Conclusion and Future Outlook
This compound is a versatile and valuable building block with significant applications in both medicinal chemistry and materials science. Its synthesis, primarily achieved through robust palladium-catalyzed cross-coupling reactions, is well-established. The demonstrated efficacy of its derivatives as kinase inhibitors underscores its importance in the development of targeted cancer therapies. Future research will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of this scaffold in new therapeutic areas and advanced materials. The continued investigation of its coordination chemistry will undoubtedly lead to the discovery of novel catalysts and functional materials with unique properties.
References
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of novel amphiphilic pyridinylboronic acids | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
"basic properties of 2-(1H-pyrazol-4-yl)pyridine"
An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. This heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, primarily due to its versatile coordination capabilities and its role as a key structural motif in biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, spectroscopic data, and an exploration of the molecule's reactivity and applications.
Introduction and Molecular Overview
This compound, with the chemical formula C₈H₇N₃, is an aromatic heterocyclic compound consisting of a pyridine ring linked to a pyrazole ring at the 4-position.[1][2] Its molecular structure presents a unique combination of a π-deficient pyridine ring and a π-excessive pyrazole ring, which imparts distinct electronic and chemical properties. The presence of multiple nitrogen atoms makes it an excellent bidentate ligand for coordinating with metal ions, a property extensively exploited in catalysis and materials science.[3][4][5] Furthermore, this scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a range of biological targets, including kinases and G-protein coupled receptors.[4][6]
Core Molecular Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 439106-75-9 | [1][2] |
| Canonical SMILES | C1=CC=NC(=C1)C2=CNN=C2 | [1] |
| Computed XLogP3 | 0.8 | [1] |
Synthesis and Purification
The synthesis of this compound and its derivatives often relies on modern cross-coupling reactions, which provide an efficient means of forming the C-C bond between the two heterocyclic rings. The Suzuki-Miyaura coupling is a particularly effective and widely adopted method.
Causality in Method Selection
The choice of a palladium-catalyzed Suzuki coupling is strategic for several reasons:
-
Functional Group Tolerance: This reaction is compatible with a wide array of functional groups present on both coupling partners, minimizing the need for protecting group chemistry.
-
Availability of Starting Materials: Pyridyl and pyrazolyl boronic acids/esters and halides are readily available or can be synthesized through established methods.
-
High Yields and Purity: The reaction typically proceeds with high efficiency, leading to good yields of the desired product, which simplifies subsequent purification steps.
Illustrative Synthetic Workflow: Suzuki-Miyaura Coupling
The following protocol is adapted from established methodologies for the synthesis of similar pyrazol-4-yl-pyridine derivatives and illustrates a robust pathway to the target compound.[6]
Caption: General workflow for Suzuki coupling synthesis.
Detailed Experimental Protocol
-
Vessel Preparation: To an oven-dried reaction vessel, add the pyrazole boronic ester derivative (e.g., 1-(protected)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1.2 mmol).
-
Reagent Addition: Add the corresponding 2-halopyridine (e.g., 2-chloropyridine, 1.0 mmol), a palladium catalyst such as Pd(dtbpf)Cl₂ (0.08 mmol), and a base, typically potassium carbonate (K₂CO₃, 3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 8 mL).
-
Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring at a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup: Upon completion, cool the reaction to room temperature and quench with water (15 mL).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.[6]
Spectroscopic and Structural Characterization
Accurate structural confirmation is paramount. The following data provides a baseline for the characterization of the this compound core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyrazole Protons: The protons on the pyrazole ring (H3 and H5) are expected to appear as distinct singlets in the aromatic region, typically between δ 7.8 and 8.1 ppm. The N-H proton is often a broad singlet and may exchange with D₂O.
-
Pyridine Protons: The four protons on the pyridine ring will appear as a set of multiplets, characteristic of a 2-substituted pyridine. The proton adjacent to the ring nitrogen (H6) will be the most downfield, often above δ 8.5 ppm.
-
-
¹³C NMR:
-
Pyridine Carbons: The carbon attached to the pyrazole ring (C2) and the carbons adjacent to the nitrogen (C2, C6) are typically observed between δ 147 and 157 ppm.
-
Pyrazole Carbons: The carbons of the pyrazole ring generally resonate between δ 115 and 140 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected monoisotopic mass is 145.0640 Da.[1] In electrospray ionization (ESI) mass spectrometry, the compound is readily observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 146.1.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:
-
N-H Stretch: A broad band around 3100-3300 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.
-
C-H Aromatic Stretch: Sharp peaks typically above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions. Studies on related pyridyl-pyrazole structures show that the dihedral angle between the planes of the two rings is a key structural feature, often being nearly perpendicular.[7] This conformation minimizes steric hindrance and influences the compound's packing in the solid state and its coordination geometry in metal complexes.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the electronic nature of its constituent rings and the presence of acidic and basic centers.
Caption: Key reactive sites on this compound.
-
Acidity and Basicity: The pyrazole N-H proton is weakly acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion is a powerful nucleophile and an excellent bridging ligand. The pyridine nitrogen atom is a Lewis basic site, readily protonated or coordinated to metal centers.
-
Ligand Behavior: As a bidentate ligand, it chelates to metal ions via the pyridine nitrogen and one of the pyrazole nitrogens. This coordination is fundamental to its use in catalysis and the formation of metal-organic frameworks (MOFs).[3][5]
-
Derivatization: The pyrazole nitrogen is a common site for derivatization. N-alkylation or N-arylation can be used to modulate the compound's steric and electronic properties, which is a key strategy in drug design to optimize binding affinity and pharmacokinetic profiles.[6]
Applications in Research and Development
The unique structural and chemical properties of this compound make it a valuable molecule in several scientific fields.
-
Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[4] Its derivatives have been investigated as potent and selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor, a target for neurological disorders.[6] It also serves as a scaffold for kinase inhibitors used in oncology and for treating inflammatory diseases.[4]
-
Coordination Chemistry and Catalysis: The ability of protic pyrazole ligands to engage in metal-ligand cooperation has made them valuable in homogeneous catalysis.[5] Complexes derived from pyridyl-pyrazoles are used in reactions such as transfer hydrogenation and dehydrogenation of formic acid.[5]
-
Materials Science: This molecule is used to design ligands for advanced materials. The resulting metal complexes can exhibit interesting photophysical properties, making them suitable for applications in sensors or light-emitting devices.[4]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Classification: According to aggregated GHS information, this compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1]
-
Recommended Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[4]
References
- 1. This compound | C8H7N3 | CID 3578981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to Pyrazolopyridine Compounds in Modern Drug Discovery
Introduction: The Privileged Architecture of Pyrazolopyridines
Pyrazolopyridines, bicyclic heterocyclic systems resulting from the fusion of pyrazole and pyridine rings, represent a cornerstone of modern medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, acting as antagonists in numerous cellular processes.[1][2] This inherent bioactivity, coupled with a synthetically tractable framework, has propelled the pyrazolopyridine scaffold to the forefront of drug discovery endeavors. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of pyrazolopyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and trustworthy resource.
There are five possible congeners for the fusion of a pyrazole and a pyridine ring: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[3] Among these, the 1H-pyrazolo[3,4-b]pyridine isomer has garnered significant attention, with over 300,000 structures described in scientific literature, underscoring its therapeutic potential.[3] The versatility of this scaffold is further enhanced by the presence of multiple diversity centers, allowing for a broad spectrum of substituent combinations to modulate biological activity.[3]
Synthetic Strategies: Constructing the Pyrazolopyridine Core
The synthesis of the pyrazolopyridine nucleus can be broadly categorized into two primary strategies: the formation of the pyridine ring onto a pre-existing pyrazole, or the construction of the pyrazole ring on a pre-formed pyridine.[3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final compound.
Building the Pyridine Ring on a Pyrazole Precursor
A prevalent and highly effective method involves the use of 5-aminopyrazole derivatives as key building blocks. These compounds act as versatile 1,3-NCC-dinucleophiles, reacting with various 1,3-CCC-biselectrophiles to construct the pyridine ring.[3]
Experimental Protocol: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines via Modified Japp–Klingemann Reaction
This protocol outlines an efficient, one-pot synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines, leveraging a sequence of SNAr and modified Japp–Klingemann reactions. The use of stable arenediazonium tosylates and the combination of azo-coupling, deacylation, and pyrazole ring annulation into a single step enhances operational simplicity.[4]
Step-by-Step Methodology:
-
Preparation of Nitroaryl-Substituted Acetoacetic Ester: To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol).
-
Azo-Coupling: Add pyridine (0.08 mL, 1 mmol) to the reaction mixture and stir at room temperature for 5–60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the azo-coupling, add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture and stir at 40°C for an additional 15–90 minutes, again monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature, pour it into 50 mL of 1N hydrochloric acid, and extract the product with chloroform.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, evaporated, and the crude product is purified by column chromatography.[4]
dot
Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines.
Multicomponent Reactions: A Green Chemistry Approach
Multicomponent reactions (MCRs) offer an atom-economical and environmentally benign route to pyrazolopyridine derivatives.[5] These reactions allow for the formation of multiple bonds in a single operation, simplifying experimental procedures and reducing waste.
Experimental Protocol: Four-Component Synthesis of Pyrazolopyridines
This protocol details a facile and high-yield synthesis of pyrazolopyridine derivatives at room temperature using a magnetic nanocatalyst.[5]
Step-by-Step Methodology:
-
Reactant Mixture: In a suitable vessel, mix ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Catalyst and Solvent: Add 0.02 g of the Alg@SBA-15/Fe3O4 catalytic system and 2.0 mL of ethanol.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring and Isolation: Monitor the reaction progress using TLC. Upon completion (typically 20-30 minutes), the product can be isolated.[5]
Biological Activities and Therapeutic Potential
The pyrazolopyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a privileged structure in drug discovery. Its purine-like nature allows it to interact with a multitude of enzymes and receptors, leading to diverse pharmacological effects.[1]
Anticancer Activity: Targeting Kinases and Beyond
A significant body of research has focused on the development of pyrazolopyridine derivatives as anticancer agents.[1][2] These compounds exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and suppression of angiogenesis.[2]
Kinase Inhibition:
Pyrazolopyridines have emerged as potent inhibitors of a range of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] The pyrazolopyridine core can act as a hinge-binder, mimicking the adenine moiety of ATP and effectively blocking the kinase's catalytic activity.[6]
-
c-Met Kinase: Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor progression.[2] For instance, compounds 5a and 5b exhibited nanomolar IC50 values against c-Met, demonstrating their potential as targeted cancer therapeutics.[2]
-
TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key player in innate immunity and oncogenesis.[7] Compound 15y from this series displayed an exceptionally low IC50 value of 0.2 nM against TBK1, highlighting the potential of this scaffold for developing novel immunomodulatory and anticancer drugs.[7]
dot
Caption: Mechanism of pyrazolopyridine kinase inhibition.
Quantitative Structure-Activity Relationship (SAR) Data for Anticancer Activity:
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5a | HepG-2 (Liver) | 3.42 ± 1.31 | [2] |
| 5b | HepG-2 (Liver) | 3.56 ± 1.5 | [2] |
| 10e | MDA-MB-468 (Breast) | 12.00 | [8] |
| 11b | MDA-MB-468 (Breast) | 13.16 | [8] |
| 11d | MDA-MB-468 (Breast) | 12.00 | [8] |
| 13 | MDA-MB-468 (Breast) | 14.78 | [8] |
| 28 | HCT-116 (Colon) | 0.55 | [9] |
| 28 | A375 (Melanoma) | 0.87 | [9] |
| 28 | HeLa (Cervical) | 1.7 | [9] |
Antimicrobial Properties
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazolopyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][3] For example, certain pyrazolo[3,4-b]pyridines have shown moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][3]
Anti-inflammatory Effects
Inflammation is a key pathological feature of numerous diseases. Pyrazole-containing compounds, including pyrazolopyridines, have been investigated for their anti-inflammatory properties.[10][11] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[10]
Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's disease present a significant therapeutic challenge. Emerging research suggests that pyrazolopyridine-based compounds may offer neuroprotective benefits.[12][13] Some derivatives have been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease, and exhibit anti-neuroinflammatory effects.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolopyridine compounds is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
For instance, in the development of TBK1 inhibitors, the introduction of hydrophilic fragments at the R3 position of the 1H-pyrazolo[3,4-b]pyridine scaffold led to a significant improvement in inhibitory potency.[7] Specifically, the incorporation of a sulfonamide group in compound 15i resulted in a nearly 10-fold increase in activity compared to its precursor, likely due to the formation of an additional hydrogen bond with Ser96 in the kinase's active site.[7]
Conclusion and Future Perspectives
The pyrazolopyridine scaffold has unequivocally established itself as a privileged framework in medicinal chemistry. Its synthetic accessibility, coupled with a broad spectrum of biological activities, ensures its continued relevance in the quest for novel therapeutics. The insights provided in this guide, from detailed synthetic protocols to an analysis of structure-activity relationships, are intended to empower researchers in their efforts to harness the full potential of this remarkable heterocyclic system. Future research will undoubtedly focus on the development of more selective and potent pyrazolopyridine-based drugs, leveraging advanced computational tools and a deeper understanding of their interactions with biological targets. The journey of the pyrazolopyridine scaffold from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.
References
- 1. japsonline.com [japsonline.com]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dau.url.edu [dau.url.edu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 12. researchgate.net [researchgate.net]
- 13. researcher.manipal.edu [researcher.manipal.edu]
A Technical Guide to the Synthesis of Novel Pyrazol-4-yl-Pyridine Derivatives
An In-Depth Technical Guide:
Abstract
The pyrazol-4-yl-pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors.[1] The fusion of the electron-rich pyrazole and the electron-deficient pyridine ring creates a unique electronic and structural landscape, offering multiple vectors for chemical modification to fine-tune pharmacological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core synthetic strategies for preparing novel pyrazol-4-yl-pyridine derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on modern, efficient methodologies such as multicomponent reactions (MCRs), domino reaction sequences, and late-stage functionalization via cross-coupling chemistry. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for the synthesis and elaboration of this important heterocyclic system.
The Pyrazol-4-yl-Pyridine Scaffold: A Cornerstone in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, and the pyrazole and pyridine rings are among the most prolific.[2][3] The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure found in numerous FDA-approved drugs like the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][4] Its utility stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding.
The pyridine scaffold, a six-membered aromatic heterocycle, is also a ubiquitous feature in pharmaceuticals, prized for its metabolic stability and its capacity to modulate aqueous solubility and engage in hydrogen bonding and π-stacking interactions.[5]
The combination of these two rings into a single pyrazolyl-pyridine framework creates a powerful molecular architecture. Specifically, pyrazolo[3,4-b]pyridines, a fused isomer, have garnered significant attention for their wide-ranging biological activities, including their roles as potent inhibitors of protein kinases like c-Jun N-terminal kinase (JNK), which are crucial targets in oncology and inflammatory diseases.[1][6][7] The strategic importance of this scaffold necessitates robust and flexible synthetic methods to generate diverse libraries of analogues for structure-activity relationship (SAR) studies.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the pyrazol-4-yl-pyridine core can be approached from several distinct strategic directions. A retrosynthetic analysis reveals two primary disconnection strategies, along with a more modern, convergent approach that builds the core in a single, efficient operation.
-
Strategy A: Pyridine Ring Annelation. This is the most common approach, where the pyridine ring is constructed onto a pre-formed, suitably functionalized pyrazole precursor. The key starting material is typically a 5-aminopyrazole, which provides the necessary nucleophilicity to initiate cyclization.[6][8]
-
Strategy B: Pyrazole Ring Annelation. In this less common but equally valid approach, the pyrazole ring is formed from a functionalized pyridine precursor. This strategy is often employed when the desired pyridine starting materials, such as 2-chloro-3-nitropyridines, are readily available.[9][10]
-
Strategy C: Convergent Multicomponent Reactions (MCRs). MCRs represent a highly efficient and atom-economical approach where three or more starting materials are combined in a single pot to form the target scaffold in a chemo- and regio-selective manner.[11][12] This strategy avoids the stepwise synthesis and isolation of intermediates, saving time, resources, and reducing waste.
Annelation of the Pyridine Ring onto a Pyrazole Core
Building the pyridine ring onto an existing pyrazole is a robust and widely utilized strategy. The success of this approach hinges on the reactivity of 5-aminopyrazoles, which act as versatile binucleophiles.
3.1 The Friedländer and Related Condensations
The classical Friedländer annulation involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester). In the context of pyrazoles, 5-aminopyrazole-4-carbaldehydes or -ketones react with active methylene compounds like malononitrile or diethyl malonate to construct the pyridine ring.[13]
A related and highly effective method is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, in the presence of an acid or base catalyst.[6] The reaction mechanism typically proceeds via an initial Michael addition of the pyrazole C4-position (or N-addition of the amino group) to the unsaturated system, followed by an intramolecular condensation and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine.[6]
3.2 Domino Knoevenagel-Michael-Cyclization Sequence
A powerful one-pot variation involves a domino sequence initiated by a Knoevenagel condensation. This approach combines a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or a β-ketoester).
The causality of this sequence is as follows:
-
Knoevenagel Condensation: The aldehyde and the active methylene compound first react, typically under base catalysis, to form a highly electrophilic acrylonitrile or acrylate intermediate (a Michael acceptor).[8][14]
-
Michael Addition: The nucleophilic C4 position of the 5-aminopyrazole then attacks the β-carbon of the Michael acceptor.
-
Intramolecular Cyclization & Tautomerization: The pyrazole's amino group attacks the nitrile or ester group, leading to ring closure.
-
Aromatization: A final oxidation or elimination step yields the stable aromatic pyrazolo[3,4-b]pyridine system.
This domino approach is highly valued for its operational simplicity and for building molecular complexity rapidly from simple starting materials.
| Catalyst/Solvent System | Starting Materials | Yield (%) | Reference |
| Acetic Acid / Reflux | 5-Aminopyrazole, 1,3-Diketone | 65-99% | [6] |
| Triethylamine / Acetic Acid | NH-5-aminopyrazole, β-ketonitrile, Aldehyde | Acceptable | [8] |
| DMSO / 100 °C | 5-Aminopyrazole, α,β-unsaturated aldehyde, 1,3-diketone | Good | [11] |
| Ammonium Acetate / Water | Enaminone, Benzaldehyde, Hydrazine-HCl | Good | [2][12] |
Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency
MCRs have emerged as a cornerstone of modern green and efficient organic synthesis.[11] Their application to the synthesis of pyrazolyl-pyridines allows for the rapid assembly of highly functionalized scaffolds from simple, commercially available precursors. A common and effective MCR strategy involves the four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and an active methylene nitrile (e.g., malononitrile).
The choice of water as a solvent, often in the presence of a catalyst like ammonium acetate, aligns with the principles of green chemistry, offering an environmentally benign and cost-effective protocol.[2][12]
Protocol 1: A Representative Four-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is adapted from methodologies that utilize water as a solvent, demonstrating a green and efficient approach.[2][12]
Materials:
-
Hydrazine hydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Ethanol or Water (10 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add 10 mL of ethanol or water as the reaction solvent. The use of water is preferred for a greener process.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (10 mL) and then a small amount of cold ethanol (5 mL) to remove residual starting materials and catalyst.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Post-Synthetic Modification via Cross-Coupling Chemistry
For drug discovery, generating a library of analogues around a core scaffold is essential. Palladium-catalyzed cross-coupling reactions are indispensable tools for late-stage functionalization, allowing for the precise installation of various substituents.
5.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds between a halide (or triflate) and a boronic acid or ester.[15][16] This reaction is instrumental for introducing aryl or heteroaryl moieties onto a pre-formed, halogenated pyrazolyl-pyridine core. The reaction exhibits excellent functional group tolerance, making it ideal for complex molecule synthesis. Microwave irradiation is often employed to dramatically reduce reaction times and improve yields.[15]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling on a Halogenated Pyrazolyl-Pyridine
This protocol is based on established methods for Suzuki coupling on heterocyclic systems.[7][15]
Materials:
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1) (5 mL)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.05 mmol of Pd(dppf)Cl₂), and the base (e.g., 2.0 mmol of K₂CO₃).
-
Solvent Addition: Add the degassed solvent system (4 mL dioxane, 1 mL water). It is crucial to degas the solvents to prevent oxidation of the palladium catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-40 minutes). The reaction parameters should be optimized for the specific substrates.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure of the final compound by spectroscopic methods.
Conclusion and Future Perspectives
The synthesis of pyrazol-4-yl-pyridine derivatives has evolved significantly, moving from classical condensation reactions to highly efficient, one-pot multicomponent and domino strategies. These modern methods provide rapid access to molecular diversity, which is critical for accelerating the drug discovery process. The continued development of novel catalytic systems, including the use of reusable magnetic nanocatalysts, promises to make these syntheses even more sustainable.[17] Future research will likely focus on enantioselective methods to control stereochemistry, the application of flow chemistry for safer and more scalable production, and the expansion of the cross-coupling toolbox for even more intricate late-stage functionalization. The versatility and proven pharmacological importance of the pyrazol-4-yl-pyridine scaffold ensure that it will remain a high-priority target for synthetic and medicinal chemists for the foreseeable future.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chim.it [chim.it]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its recognition as a "privileged scaffold" stems from its presence in a multitude of FDA-approved drugs, where it imparts a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This in-depth guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for constructing this vital heterocyclic system. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel pyrazole-based therapeutics.
The Ascendancy of the Pyrazole Core: A Historical Perspective
The journey of the pyrazole ring system in chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[3][4] Knorr was also the first to synthesize a substituted pyrazole derivative in the same year.[3][5] However, the synthesis of the parent pyrazole molecule was first achieved by Hans von Pechmann in 1898, through the reaction of acetylene and diazomethane.[4] Since these pioneering discoveries, the field of pyrazole chemistry has expanded exponentially, driven by the remarkable therapeutic potential of its derivatives.[3] The metabolic stability of pyrazole derivatives is a key factor in their increasing prevalence in newly approved drugs and novel compounds reported in the literature.[6]
The pyrazole scaffold's significance is underscored by its presence in numerous blockbuster drugs. Celecoxib (Celebrex®), a selective COX-2 inhibitor for treating inflammatory diseases, and Sildenafil (Viagra®), a phosphodiesterase-5 blocker for erectile dysfunction, are prominent examples of trisubstituted and pyrimidine-fused pyrazole derivatives, respectively, that have achieved widespread clinical use.[6][7] This success has cemented the pyrazole nucleus as a critical pharmacophore in drug discovery, spurring continuous innovation in its synthesis and functionalization.[8][9]
Foundational Synthetic Strategies: The Classical Era
The early methods for pyrazole synthesis laid the groundwork for much of the advanced chemistry that followed. These robust and versatile reactions remain relevant for the synthesis of a wide array of pyrazole derivatives.
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is arguably the most fundamental and widely employed method for constructing the pyrazole ring.[3][10] This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[10][11]
Mechanism and Rationale: The reaction proceeds through a series of well-defined steps.[10][11] Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate then leads to the formation of the aromatic pyrazole ring.[12] The use of an acid catalyst facilitates both the initial nucleophilic attack and the final dehydration step.[11] A significant consideration in the Knorr synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.[5]
Experimental Protocol: Synthesis of a Substituted Pyrazole via the Knorr Reaction [12]
Objective: To synthesize 3-phenyl-5-methyl-1H-pyrazole from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Hot plate with stirring capabilities
-
TLC plates and chamber
-
Buchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring to induce precipitation.
-
Filter the resulting solid product using a Buchner funnel and wash with a small amount of cold water.
-
Allow the product to air dry completely.
-
Determine the mass and melting point of the product and calculate the percent yield.
The Pechmann Pyrazole Synthesis
Another classical approach is the Pechmann pyrazole synthesis, which involves the reaction of acetylenes with diazomethane to form pyrazoles.[13] This method represents an early example of a cycloaddition reaction for heterocycle synthesis.
Mechanism and Rationale: The Pechmann synthesis is a [3+2] dipolar cycloaddition reaction. Diazomethane acts as the 1,3-dipole, and the acetylene derivative serves as the dipolarophile. The concerted or stepwise addition of the diazo compound across the triple bond of the alkyne leads to the formation of a 3H-pyrazole intermediate, which then tautomerizes to the more stable aromatic pyrazole.[14] A significant drawback of the original Pechmann method is the use of diazomethane, which is explosive and toxic, and carcinogenic hydrazines.[14]
Modern Synthetic Methodologies: Expanding the Chemical Space
Contemporary organic synthesis has introduced a plethora of innovative and efficient methods for constructing the pyrazole core, offering improved regioselectivity, milder reaction conditions, and access to a wider diversity of molecular architectures.
[3+2] Cycloaddition Reactions: A Powerful and Versatile Tool
The [3+2] dipolar cycloaddition is a powerful strategy for the regioselective synthesis of pyrazoles.[1] This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
Key 1,3-Dipoles and Dipolarophiles:
-
Diazo Compounds and Alkynes/Alkenes: The reaction of diazo compounds with alkynes or alkenes is a common and effective method for pyrazole synthesis.[15][16] Catalyst-free cycloadditions can often be achieved by simple heating.[15]
-
Nitrile Imines: Nitrile imines, often generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones, are highly reactive 1,3-dipoles that readily undergo cycloaddition with a variety of dipolarophiles, including alkenes and alkynes, to afford pyrazoles with excellent regioselectivity.
-
Sydnones and Alkynes: Sydnones are mesoionic aromatic compounds that can react with alkynes in a [3+2] cycloaddition to yield pyrazoles.[17] This reaction has been significantly advanced through the use of copper catalysis to control regioselectivity.[17]
Diagram: [3+2] Cycloaddition for Pyrazole Synthesis
Caption: A simplified workflow for pyrazole-based drug discovery.
The Pyrazole Scaffold in Modern Drug Discovery: A Privileged Status
The pyrazole ring is a prominent feature in a wide array of pharmacologically active molecules, demonstrating its versatility and importance in medicinal chemistry. P[18][19]yrazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.
[3][18]Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Moiety
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor |
| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor |
| Ruxolitinib (Jakafi®) | Myelofibrosis | Janus Kinase (JAK) 1 and 2 Inhibitor |
| Axitinib (Inlyta®) | Renal Cell Carcinoma | Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor |
| Lenacapavir (Sunlenca®) | HIV Infection | HIV-1 Capsid Inhibitor |
| Ibrutinib (Imbruvica®) | B-cell Cancers | Bruton's Tyrosine Kinase (BTK) Inhibitor |
The success of these drugs has fueled further research into novel pyrazole-containing compounds. For instance, various trifluoromethyl-substituted pyrazole derivatives have been investigated as potent antibacterial agents. T[6][7]he ability of the pyrazole core to be readily functionalized allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.
The journey of the pyrazole heterocycle, from its initial discovery to its current status as a privileged scaffold in drug discovery, is a testament to its remarkable chemical and biological properties. Classical synthetic methods, such as the Knorr synthesis, continue to be valuable tools, while modern strategies, including [3+2] cycloadditions, multicomponent reactions, and transition-metal catalysis, have significantly expanded the accessible chemical space for novel pyrazole derivatives. The continued exploration of innovative synthetic methodologies will undoubtedly lead to the discovery of new pyrazole-containing therapeutics with improved efficacy and safety profiles, addressing a wide range of unmet medical needs. The versatility and proven track record of the pyrazole core ensure its enduring legacy in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Pechmann Pyrazole Synthesis [drugfuture.com]
- 14. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most versatile and privileged scaffolds in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across a wide array of therapeutic areas. This guide provides an in-depth technical exploration of pyrazole derivatives, moving from the foundational principles of their synthesis to the nuanced logic of their structure-activity relationships (SAR) and their profound impact on targeted therapies. We will dissect the mechanisms of action of landmark pyrazole-containing drugs, provide field-proven experimental protocols, and offer insights into the causality behind key strategic decisions in their design and development.
Introduction: The Enduring Significance of the Pyrazole Core
First described by Ludwig Knorr in 1883, the pyrazole ring has proven to be a remarkably fruitful starting point for drug discovery.[1] Its importance stems from a combination of favorable physicochemical properties: the pyrazole core is metabolically stable, capable of engaging in a variety of non-covalent interactions including hydrogen bonding (as both donor and acceptor), and its substituents can be readily modified to fine-tune steric bulk, lipophilicity, and electronic distribution.[2] This inherent "tunability" has allowed medicinal chemists to design pyrazole derivatives that can potently and selectively interact with a diverse range of biological targets.
The successful translation of pyrazole-based compounds from the laboratory to the clinic is extensive. More than 40 drugs containing this scaffold have received FDA approval, including blockbuster agents like the anti-inflammatory drug Celecoxib , the anti-obesity agent Rimonabant (later withdrawn), and numerous kinase inhibitors for cancer therapy such as Ruxolitinib and Crizotinib .[2][3] This track record underscores the pyrazole's status as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple, distinct biological targets. This guide will illuminate the chemical and pharmacological principles that have cemented its indispensable role in the modern pharmacopeia.
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established field of organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiocontrol.
The Knorr Pyrazole Synthesis: A Timeless Workhorse
The most fundamental and widely employed method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole.[5]
The primary strategic consideration in the Knorr synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is governed by the relative electrophilicity of the carbonyls and the steric hindrance around them.[4] For instance, in the synthesis of pyrazolones from β-ketoesters, the hydrazine typically reacts preferentially with the more electrophilic ketone carbonyl over the ester carbonyl.[6]
This protocol describes the solvent-free synthesis of a key pyrazolone intermediate, a reaction that showcases the efficiency of the Knorr condensation.[7]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ice-water bath
-
Round-bottom flask with reflux condenser
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (12.5 mmol) to phenylhydrazine (12.5 mmol). The addition is exothermic and should be performed in a fume hood.[7]
-
Heating: Assemble a reflux condenser and heat the reaction mixture in a heating mantle or oil bath at 135–145 °C for 1 hour.[7]
-
Isolation: After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[7]
-
Crystallization: Add a 2 mL portion of diethyl ether and stir the mixture vigorously with a glass rod to induce crystallization of the crude product.[7]
-
Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with diethyl ether to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from hot ethanol.[7]
This self-validating protocol is robust, high-yielding, and relies on the thermodynamic stability of the final aromatic product to drive the reaction to completion. The crystallization step provides a straightforward method for purification.
Synthesis of Celecoxib: A Case Study in Regioselective Condensation
The industrial synthesis of Celecoxib provides an excellent example of a regioselective Knorr-type synthesis. The key is the reaction between the unsymmetrical β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, and 4-hydrazinylbenzenesulfonamide.[8] The trifluoromethyl group makes the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack of the hydrazine's terminal nitrogen to that position. This ensures the formation of the desired regioisomer, which is crucial for its selective COX-2 inhibitory activity.
This two-step protocol is based on established literature procedures for the synthesis of Celecoxib.[8][9]
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Reaction Setup: To a solution of 4'-methylacetophenone (40 g) in toluene (400 mL), add a strong base such as sodium methoxide or sodium hydride (1.1-1.2 equivalents) under an inert atmosphere.[3][10]
-
Condensation: While stirring, add ethyl trifluoroacetate (1.1-1.2 equivalents) dropwise, maintaining the reaction temperature as specified by the chosen base (e.g., 60-65°C for NaH).[10]
-
Work-up: After stirring for 1-5 hours, cool the mixture and quench by adding 15% hydrochloric acid. Separate the organic layer, wash with brine, and evaporate the solvent under reduced pressure to yield the crude β-diketone intermediate.[3][10]
Step 2: Cyclocondensation to Form Celecoxib
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude β-diketone intermediate (e.g., 40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents) in a solvent such as methanol or ethanol.[8][9]
-
Heating: Heat the mixture to reflux (approx. 65°C) and stir for 10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Isolation & Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under vacuum. The crude Celecoxib can then be purified by recrystallization from a solvent system like toluene or ethyl acetate/heptane to yield the final product.[9]
Pyrazole Derivatives as Targeted Therapeutic Agents
The true power of the pyrazole scaffold lies in its ability to be tailored for high-affinity, selective interactions with specific biological targets. By strategically modifying the substituents at the N1, C3, C4, and C5 positions, medicinal chemists can optimize a compound's pharmacological profile.
Selective COX-2 Inhibition: The Celecoxib Story
The development of Celecoxib was a landmark in rational drug design. The discovery that two cyclooxygenase (COX) isoforms existed—constitutively expressed COX-1, which is responsible for gastric protection, and inducible COX-2, which mediates inflammation—provided a clear therapeutic hypothesis: selective inhibition of COX-2 could offer anti-inflammatory benefits without the gastrointestinal side effects of non-selective NSAIDs.[11][12]
Celecoxib's selectivity is rooted in a key structural difference between the two enzyme active sites. The COX-1 active site has a bulky isoleucine residue at position 523, whereas COX-2 has a smaller valine at the equivalent position.[13] This substitution creates a larger, more accommodating side pocket in the COX-2 active site. The designers of Celecoxib exploited this difference. The diaryl-substituted pyrazole core of Celecoxib positions a key benzenesulfonamide moiety, which is able to bind within this specific side pocket of COX-2.[13] The bulkier isoleucine of COX-1 sterically hinders the entry of this group, preventing high-affinity binding and thus conferring selectivity.
The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Celecoxib acts by blocking the COX-2-mediated step in this pathway.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
"early research on bis(pyrazolylpyridine) ligands"
An In-depth Technical Guide to the Early Research on Bis(pyrazolyl)pyridine Ligands
Abstract
This technical guide provides a comprehensive overview of the foundational research on bis(pyrazolyl)pyridine (bpp) ligands, a class of tridentate N-donors that have emerged as highly versatile analogues of 2,2':6',2''-terpyridine. We delve into the early synthetic methodologies that established the accessibility of this ligand scaffold, with a focus on the causal factors driving reaction choices. The guide further explores the fundamental coordination chemistry of bpp ligands with various transition metals, highlighting their characteristic meridional coordination mode. Finally, we examine the pioneering applications that originated from this early work, particularly in the fields of spin-crossover materials and homogeneous catalysis. This document is intended for researchers and scientists in coordination chemistry, materials science, and drug development, offering field-proven insights into the origins and early development of this significant ligand family.
Introduction: The Emergence of a Versatile Ligand Scaffold
In the landscape of coordination chemistry, the quest for ligands that impart predictable geometries and tunable electronic properties to metal centers is paramount. The 2,2':6',2''-terpyridine (terpy) ligand has long been a cornerstone in this regard, known for its ability to form stable, well-defined octahedral complexes. However, the inherent electronic structure of its three pyridine rings limits the accessible range of properties. Early researchers sought analogues that could offer a different electronic profile while retaining the robust tridentate, meridional-binding motif.
This search led to the development of 2,6-bis(pyrazolyl)pyridine (bpp) ligands.[1] In this scaffold, the two terminal pyridine rings of terpy are replaced by pyrazole moieties. This seemingly simple substitution has profound electronic consequences. Unlike the π-deficient pyridine ring, the pyrazole ring is π-excessive, making it a stronger σ-donor. This fundamental electronic difference allows bpp ligands to create a stronger ligand field around a metal center compared to their terpy counterparts, a feature that proved crucial for many of their subsequent applications.[1][2]
Caption: Structural and electronic comparison of terpyridine and bis(pyrazolyl)pyridine.
Foundational Synthetic Methodologies
The widespread adoption of bpp ligands was contingent upon the development of reliable and efficient synthetic routes. Early research quickly established nucleophilic aromatic substitution (SNAr) as the cornerstone methodology.
The most prevalent early approach involves the reaction of a 2,6-dihalopyridine, such as 2,6-dibromopyridine or 2,6-dichloropyridine, with two equivalents of a pyrazole salt.[3] The causality behind this choice is rooted in the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack at the 2- and 6-positions by the electron-withdrawing effect of the ring nitrogen. The reaction requires a base to deprotonate the pyrazole's N-H proton, thereby generating the pyrazolate anion, a potent nucleophile. While strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are highly effective, milder bases such as potassium carbonate have also been successfully employed, broadening the functional group tolerance.[4]
Caption: General workflow for the synthesis of bpp ligands via SNAr reaction.
Experimental Protocol: Synthesis of 2,6-bis(pyrazol-1-yl)pyridine
The following protocol is a representative example of an early synthetic method.
Materials:
-
2,6-Dibromopyridine
-
Pyrazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add pyrazole (2.2 equivalents). Add anhydrous DMF to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred pyrazole solution. Causality: This exothermic reaction generates hydrogen gas and the sodium pyrazolate nucleophile. Slow addition at 0 °C is crucial for controlling the reaction rate and ensuring safety. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Substitution Reaction: Dissolve 2,6-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium pyrazolate solution. Heat the reaction mixture to 80-100 °C and stir overnight. Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed to completion.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding deionized water. The product may precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography (silica gel) or recrystallization to yield the pure 2,6-bis(pyrazolyl)pyridine as a white solid.
Early Coordination Chemistry: Probing Metal Interactions
With robust synthetic methods in hand, early researchers began to explore the coordination chemistry of bpp ligands. They were quickly confirmed to be highly effective tridentate, or "pincer," ligands, binding to metal ions through the central pyridine nitrogen and one nitrogen atom from each of the two pyrazole rings.[1]
A dominant theme in the early structural studies was the formation of homoleptic octahedral complexes with a 2:1 ligand-to-metal ratio, [M(bpp)₂]ⁿ⁺. In these complexes, the two planar bpp ligands coordinate in a meridional (mer) fashion, creating a well-defined and kinetically stable coordination environment. This predictable coordination behavior is a direct result of the ligand's rigid structure and the geometric constraints it imposes.
Caption: Meridional coordination in an octahedral [M(bpp)₂]ⁿ⁺ complex.
The stronger σ-donating ability of the pyrazole rings compared to pyridine results in a significantly stronger ligand field. This was a critical finding, as it allowed for the stabilization of specific electronic states in coordinated metal ions. Early studies focused heavily on first-row transition metals, as summarized below.
| Metal Ion | Ligand Derivative | Key Early Finding(s) |
| Iron(II) | Unsubstituted bpp | Formation of [Fe(bpp)₂]²⁺ complexes exhibiting thermally induced spin-crossover (SCO).[3][5] |
| Cobalt(II) | bpp with methyl groups | Synthesis of stable [Co(bpp)₂]²⁺ complexes; used as precursors for polymerization catalysts.[6] |
| Nickel(II) | bpp with methyl groups | Characterization of the high-spin [Ni(bpp)₂]²⁺ complex; investigated for catalytic activity.[6] |
| Ruthenium(II) | Unsubstituted bpp | Synthesis of [Ru(bpp)Cl₃] and related complexes; studied for their redox and photophysical properties.[2] |
| Copper(I) | bpp with methyl groups | Preparation of mononuclear and binuclear Cu(I) complexes, exploring different coordination geometries.[6] |
Pioneering Applications: From Catalysis to Molecular Switches
The unique properties imparted by the bpp ligand scaffold were quickly leveraged in the development of functional molecular systems.
Spin-Crossover (SCO) Materials
Perhaps the most significant early application of bpp ligands was in the field of molecular magnetism, specifically spin-crossover (SCO) materials.[2] For an octahedral Fe(II) ion (d⁶ configuration), the five d-orbitals are split by the ligand field into t₂g and eg sets. If the ligand field splitting energy (Δₒ) is small, the electrons will occupy the orbitals to maximize spin (High-Spin state, S=2). If Δₒ is large, the electrons will pair in the lower-energy t₂g orbitals (Low-Spin state, S=0).
The bpp ligands create a ligand field strength that is often very close to the energy required for spin-pairing in Fe(II). This delicate balance allows the spin state of the [Fe(bpp)₂]²⁺ complex to be switched between the Low-Spin and High-Spin states by an external stimulus like temperature or pressure.[3][5] This discovery positioned Fe(II)-bpp complexes as fundamental building blocks for molecular switches and sensors.
Homogeneous Catalysis
Drawing inspiration from the success of terpyridine-based catalysts, researchers investigated bpp-metal complexes for catalytic applications. Early work demonstrated that late transition metal complexes of bpp, particularly those of iron, cobalt, and nickel, could act as highly effective single-site pre-catalysts for ethylene polymerization upon activation with methylaluminoxane (MAO).[6][7] The well-defined, stable coordination sphere provided by the bpp ligand prevents catalyst deactivation and leads to the production of highly linear polyethylene with controlled molecular weights.[6][7] This research established bpp as a viable supporting ligand for olefin polymerization catalysis.
Photophysics and Electronics
The structural analogy to terpyridine also prompted investigations into the photophysical properties of bpp complexes, especially with Ru(II). Early studies on complexes like [Ru(bpp)(DMSO)Cl₂] characterized their electrochemical behavior, revealing accessible Ru²⁺/Ru³⁺ and Ru³⁺/Ru⁴⁺ redox couples.[2] This work laid the groundwork for the future development of bpp-based ruthenium complexes for applications in dye-sensitized solar cells and as components in light-emitting devices.
Conclusion and Historical Perspective
The early research on bis(pyrazolyl)pyridine ligands successfully established them as a foundational scaffold in coordination chemistry. The development of straightforward and reliable synthetic routes, primarily through nucleophilic aromatic substitution, made these versatile ligands readily accessible. Foundational studies of their coordination chemistry revealed their robust nature as meridional tridentate ligands capable of creating a strong ligand field. This key electronic feature was not merely a curiosity; it was the direct cause of their pioneering applications as spin-crossover switches in Fe(II) complexes and as supporting ligands in single-site polymerization catalysts. This initial body of work demonstrated that bpp ligands were not simply terpyridine mimics but a distinct class of compounds with their own unique and valuable properties, paving the way for the diverse and advanced applications seen in the field today.
References
An In-depth Technical Guide to Exploring the Chemical Space of Pyrazolo-Pyridine Derivatives
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Pyrazolo-pyridines, a class of fused heterocyclic compounds, represent one such scaffold. Their structural resemblance to endogenous purines allows them to act as antagonists in numerous biological pathways, making them a focal point in modern drug discovery.[1][2] This guide provides a comprehensive exploration of the chemical space of pyrazolo-pyridine derivatives, detailing the synthetic strategies, computational methodologies, and experimental validation techniques employed to unlock their therapeutic potential.
The pyrazolo-pyridine core, formed by the fusion of pyrazole and pyridine rings, gives rise to several isomers, with the most studied being the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems.[3][4] These structures are foundational to a multitude of compounds with significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][5][6] Exploring the chemical space of these derivatives is a systematic endeavor to design, synthesize, and test novel analogues with improved potency, selectivity, and pharmacokinetic properties.
The Pyrazolo-Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The versatility of the pyrazolo-pyridine scaffold stems from its unique electronic properties and its capacity for multi-vector functionalization. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H of the pyrazole ring can serve as a hydrogen bond donor. This dual capacity allows for critical interactions within the active sites of various enzymes and receptors.[7]
Notably, the pyrazolo[3,4-b]pyridine nucleus is a key component in numerous kinase inhibitors.[8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo-pyridine core can mimic the purine structure of ATP, enabling it to act as a competitive inhibitor in the kinase ATP-binding pocket.[1][7] This has led to the development of potent inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Topoisomerase IIα.[8][9][10]
| Scaffold Isomer | Notable Biological Activities | Key Therapeutic Areas |
| Pyrazolo[3,4-b]pyridine | Kinase inhibition (FGFR, CDK, TRK), Antiviral (HSV-1), Anticancer, Antimicrobial[5][8][9][11][12] | Oncology, Virology, Infectious Diseases |
| Pyrazolo[1,5-a]pyrimidine | Kinase inhibition (EGFR, B-Raf, MEK, PI3K), Anti-inflammatory, Antiviral[3][13] | Oncology, Immunology |
| Pyrazolo[3,4-c]pyridine | Under-explored but shows promise for fragment-based drug discovery (FBDD)[14] | Emerging Targets |
| Pyrazolo[4,3-c]pyridine | Anti-proliferative activity against cancer cell lines[15] | Oncology |
Strategies for Chemical Space Exploration
A thorough exploration of the pyrazolo-pyridine chemical space requires a synergistic approach, combining rational in silico design with robust synthetic execution and rigorous biological evaluation.
Computational Exploration: Charting the Course
Before embarking on synthesis, computational tools are invaluable for navigating the vast theoretical chemical space. These methods allow for the prioritization of molecules with the highest probability of desired biological activity and drug-like properties.
Workflow for Computational Exploration
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 11. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 15. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Ligand: Application Notes and Protocols for 2-(1H-pyrazol-4-yl)pyridine in Coordination Chemistry
Introduction: Unveiling the Potential of 2-(1H-pyrazol-4-yl)pyridine
In the dynamic field of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among the vast array of heterocyclic ligands, this compound has emerged as a particularly versatile building block. Its unique structural features—a pyridine ring for strong metal coordination and a pyrazole moiety with a tunable N-H proton—offer a rich playground for creating complexes with diverse applications in catalysis, materials science, and medicinal chemistry.[1][2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective utilization of this compound in coordination chemistry. We will delve into the synthesis of the ligand, the preparation of its metal complexes, and its application in cutting-edge research areas.
Ligand Synthesis and Characterization
The synthesis of this compound is a critical first step. While various methods for pyrazole synthesis exist, a common and effective approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[4] For the specific synthesis of the 4-yl isomer, a multi-step synthetic route may be required, potentially starting from 4-acetylpyridine. A related isomer, 2-(1H-pyrazol-3-yl)pyridine, can be synthesized with a high yield from 2-acetylpyridine and hydrazine hydrate, providing a foundational methodology.[3][5]
Protocol 1: Synthesis of a Pyrazolylpyridine Ligand (Adapted for this compound)
This protocol is adapted from the synthesis of the 3-yl isomer and may require optimization for the 4-yl target molecule.
Materials:
-
Starting material (e.g., a derivative of 4-acetylpyridine)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Dissolve the starting keto-compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the desired this compound.
Characterization:
The synthesized ligand should be thoroughly characterized to confirm its identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Coordination Chemistry: Crafting Metal Complexes
The true power of this compound lies in its ability to coordinate with a wide range of metal ions.[2][6] The ligand can act as a neutral bidentate ligand, coordinating through the pyridine nitrogen and one of the pyrazole nitrogens.[7] Furthermore, the pyrazole N-H proton can be deprotonated to form a pyrazolate anion, allowing the ligand to act as a bridging ligand between two metal centers or as a monoanionic bidentate ligand.[8][9] This versatility enables the construction of mononuclear, binuclear, and polynuclear complexes with diverse geometries and electronic properties.[2][10]
General Protocol 2: Synthesis of a Metal Complex with this compound
This general protocol can be adapted for various transition metals.
Materials:
-
This compound ligand
-
A metal salt (e.g., CuCl₂, Zn(NO₃)₂, Pd(OAc)₂)
-
Appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound ligand in the chosen solvent in a reaction vessel.
-
In a separate vessel, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring. The molar ratio of ligand to metal can be varied to control the stoichiometry of the resulting complex (e.g., 1:1, 2:1, 3:1).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight).
-
The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram: Coordination Modes of this compound
Caption: Coordination modes of this compound.
Applications in Catalysis
Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations, including carbon-carbon coupling reactions.[11] The electronic properties of the complex, which can be tuned by modifying the metal center and substituents on the ligand, play a crucial role in its catalytic performance.
Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction (Illustrative)
This protocol provides a general framework for testing the catalytic activity of a newly synthesized complex.
Materials:
-
Synthesized metal complex (catalyst)
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, water)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line and glassware
-
Gas chromatograph (GC) or GC-MS for analysis
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the synthesized metal complex (typically 0.1-1 mol%).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (e.g., 2-24 hours).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 1: Representative Catalytic Performance Data
| Catalyst (Metal-Ligand Complex) | Aryl Halide | Arylboronic Acid | Yield (%) |
| Pd-[this compound]₂Cl₂ | 4-Bromoanisole | Phenylboronic acid | >95 |
| Ni-[this compound]₂Br₂ | 4-Chlorotoluene | Phenylboronic acid | 85 |
Note: Data is illustrative and will vary based on specific reaction conditions and the nature of the complex.
Luminescent Materials and Sensors
The rigid structure and aromatic nature of this compound make its metal complexes promising candidates for luminescent materials.[12] These complexes can exhibit interesting photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and as chemical sensors.[13][14] The emission properties can often be tuned by the choice of the metal ion and by modifying the ligand structure.
Protocol 4: Characterization of Photophysical Properties
Materials:
-
Synthesized metal complex
-
High-purity solvents for spectroscopy (e.g., dichloromethane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the complex in the chosen solvent.
-
Record the absorption spectrum to identify the electronic transitions. Intense bands in the UV region typically correspond to ligand-centered (π-π*) transitions, while weaker bands at longer wavelengths may be assigned to metal-to-ligand charge transfer (MLCT) transitions.[15]
-
-
Photoluminescence (PL) Spectroscopy:
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum to determine the emission wavelength (λ_em) and intensity.
-
Measure the photoluminescence quantum yield (PLQY) relative to a known standard.
-
Measure the excited-state lifetime (τ).
-
Table 2: Photophysical Data of Representative Metal Complexes
| Complex | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| Cu(I)-[this compound]₂ | 350, 420 (MLCT) | 550 (yellow-green) | 0.65 | 15.2 |
| Ru(II)-[this compound]₃ | 280, 450 (MLCT) | 610 (red) | 0.10 | 1.2 |
Note: Data is illustrative and highly dependent on the specific complex and measurement conditions.
Diagram: Experimental Workflow for Luminescent Complex Characterization
Caption: Workflow for photophysical characterization.
Applications in Medicinal Chemistry and Drug Development
Pyrazole derivatives and their metal complexes have garnered significant attention for their potential therapeutic applications, exhibiting a range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][16][17][18] The coordination of a pyrazole-based ligand to a metal center can enhance its biological activity.
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized complexes against cancer cell lines.
Materials:
-
Synthesized metal complexes
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Add the different concentrations of the complexes to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the complex and determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion: A Ligand of Great Promise
This compound is a ligand of considerable promise, offering a gateway to a vast landscape of coordination complexes with tunable properties. Its straightforward synthesis, versatile coordination behavior, and the diverse applications of its metal complexes in catalysis, materials science, and medicine make it a valuable tool for researchers. The protocols and application notes provided in this guide serve as a foundation for exploring the full potential of this remarkable ligand. As research in this area continues to evolve, we can anticipate the discovery of even more innovative applications for complexes derived from this compound.
References
- 1. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Di(1H-pyrazol-4-yl)pyridine | Benchchem [benchchem.com]
- 5. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.pen2print.org [journals.pen2print.org]
- 8. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 14. Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
An Application Guide to the Synthesis of Pyrazolo[3,4-b]pyridines: Protocols and Mechanistic Insights
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a fused bicyclic system, it is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets. This structural feature has led to the development of numerous compounds with significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] Notable drugs and clinical candidates incorporating this framework underscore its therapeutic potential.[5]
Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms, the 1H- and 2H-isomers. The 1H-pyrazolo[3,4-b]pyridine isomer is generally more stable and has been more extensively studied and utilized in drug development programs.[1] This is attributed to the aromatic stabilization across both the pyrazole and pyridine rings.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine ring system. We will delve into the mechanistic rationale behind several robust protocols, offer step-by-step experimental procedures, and explore modern techniques such as microwave-assisted synthesis and multicomponent reactions that enhance efficiency and align with the principles of green chemistry.[4][6]
Core Synthetic Strategies: From Building Blocks to Fused Heterocycles
The most prevalent and versatile approach to the pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring onto a pre-functionalized pyrazole. The key starting material for these syntheses is typically a 5-aminopyrazole derivative, which provides the necessary nitrogen and carbon atoms to form the fused pyridine ring.
Strategy 1: Friedländer-Type Condensation with 1,3-Dicarbonyl Compounds
This classical approach is one of the most direct methods for constructing the pyrazolo[3,4-b]pyridine skeleton. The reaction proceeds via a condensation between a 5-aminopyrazole and a 1,3-dicarbonyl compound, followed by cyclodehydration.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a β-enaminone intermediate. Subsequent intramolecular cyclization occurs via the attack of the C4 carbon of the pyrazole ring onto the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[3,4-b]pyridine.
A critical consideration is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used, two different product regioisomers can be formed.[1] The outcome is dictated by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl will preferentially react with the exocyclic amino group first.[1] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic, leading to a highly regioselective reaction.[1]
Caption: Workflow for Friedländer-type condensation.
Protocol 1: Synthesis of 4,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
-
Reagents & Setup: To a round-bottom flask, add 5-amino-1-phenylpyrazole (1.0 mmol, 159 mg) and acetylacetone (1.1 mmol, 110 mg, 0.11 mL).
-
Solvent: Add glacial acetic acid (5 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (50 mL) with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the desired product as a crystalline solid.
Strategy 2: Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool in synthetic chemistry, offering high efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot.[7][8] This strategy is exceptionally well-suited for generating libraries of diversely functionalized pyrazolo[3,4-b]pyridines.[9] A common MCR involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).
Mechanistic Rationale: The reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic arylidene intermediate. This is followed by a Michael addition of the 5-aminopyrazole. The resulting adduct then undergoes intramolecular cyclization and subsequent oxidation/aromatization (often via tautomerization and elimination of H2) to yield the final, fully substituted pyrazolo[3,4-b]pyridine.
Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized this approach.[6][10][11][12] Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.[6][13] This green chemistry approach frequently allows for solvent-free reactions or the use of environmentally benign solvents like water or ethanol.[8][14]
Caption: Multicomponent reaction (MCR) workflow.
Table 1: Comparison of Conventional vs. Microwave-Assisted MCR
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 8 - 14 hours | 10 - 25 minutes | [6][10][13][14] |
| Typical Yield | 60 - 75% | 80 - 93% | [6][13] |
| Solvent | Acetic Acid, DMF, Ethanol | Ethanol, Water, or Solvent-free | [8][10] |
| Energy Input | High (prolonged heating) | Low (short bursts) | [6] |
Protocol 2: Microwave-Assisted MCR for 6-Amino-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
Reagents & Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 5-amino-1-phenylpyrazole (1.0 mmol, 159 mg), 4-methoxybenzaldehyde (1.0 mmol, 136 mg), and malononitrile (1.0 mmol, 66 mg).
-
Solvent/Catalyst: Add ethanol (3 mL) and a catalytic amount of a base such as piperidine or triethylamine (TEA) (0.1 mmol, ~14 µL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.
-
Work-up: After the reaction is complete, cool the vial to room temperature. The product often precipitates directly from the reaction mixture.
-
Isolation: Collect the solid by vacuum filtration. Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Purification: The product is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Strategy 3: Cyclization with α,β-Unsaturated Ketones
This method provides access to pyrazolo[3,4-b]pyridines that are specifically substituted at the 4- and 6-positions. The reaction proceeds through a sequence of Michael addition, intramolecular cyclization, and subsequent oxidation.
Mechanistic Rationale: The reaction is believed to initiate with a Michael addition, where the nucleophilic C4 carbon of the 5-aminopyrazole attacks the β-carbon of the α,β-unsaturated ketone.[1] Subsequently, the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized, non-aromatic intermediate. Spontaneous oxidation or aromatization via loss of H2 then yields the final product. The use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl4), can facilitate the cyclization step.[3]
Protocol 3: ZrCl4-Catalyzed Synthesis of 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[3]
-
Reagents & Setup: In a flask, dissolve the α,β-unsaturated ketone (e.g., 4-phenylbut-3-en-2-one) (0.5 mmol) in a mixture of DMF (0.5 mL) and ethanol (0.5 mL).
-
Addition: Add a solution of 5-amino-1-phenylpyrazole (0.5 mmol, 80 mg) to the mixture at room temperature (25°C).
-
Catalyst: Degas the reaction mixture (e.g., by bubbling argon through it for 5 minutes). Add ZrCl4 (0.15 mmol, 35 mg) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at 95°C for 16 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture and concentrate it under reduced pressure. Add chloroform (20 mL) and water (20 mL) to the residue.
-
Extraction: Separate the organic layer. Extract the aqueous phase twice more with chloroform (2 x 15 mL). Combine the organic extracts.
-
Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridines is a well-established field with a rich variety of methodologies. The classic Friedländer-type condensations remain reliable, while modern approaches like microwave-assisted multicomponent reactions offer significant advantages in terms of speed, efficiency, and environmental impact.[4][8] The choice of synthetic strategy should be guided by the desired substitution pattern, available starting materials, and the scale of the reaction. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable protocols for constructing this valuable heterocyclic scaffold will remain an important focus for synthetic and medicinal chemists.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Pyrazolylpyridine Ligands in Homogeneous Catalysis
An In-Depth Technical Guide
Introduction: A Versatile Scaffold for Catalytic Innovation
In the landscape of coordination chemistry and homogeneous catalysis, the design of ancillary ligands is paramount to controlling the reactivity, selectivity, and efficiency of metal centers. While classic bidentate N-donor ligands like 2,2'-bipyridine have been foundational, pyrazole-substituted pyridines have emerged as a superior class of tunable and versatile ligands.[1][2] Their advantages stem from a unique combination of structural and electronic properties that can be readily modified.[3][4]
Unlike the rigid planarity of bipyridines, pyrazolylpyridine ligands offer distinct coordination geometries and electronic environments. Key benefits include:
-
Tunable Steric and Electronic Properties: Simple synthetic routes allow for the functionalization of both the pyrazole and pyridine rings, enabling precise control over the steric bulk and electron-donating or -withdrawing nature of the ligand.[3] This tunability is crucial for optimizing catalyst performance for specific substrates and reactions.
-
Proton-Responsive Functionality: Protic (N-unsubstituted) pyrazolylpyridines introduce a Brønsted acidic NH group in the secondary coordination sphere.[5] This group can participate directly in catalysis through metal-ligand cooperation, acting as a proton shuttle or hydrogen bond donor to stabilize transition states, a feature absent in conventional bipyridine ligands.[5][6]
-
Diverse Binding Modes: Depending on the linkage, ligands like 2-(1H-pyrazol-3-yl)pyridine can act as either neutral L₂ donors or, upon deprotonation, as anionic LX-type ligands.[1][2] This versatility allows for the formation of neutral metal complexes and opens up different mechanistic pathways.[4]
This guide provides an in-depth exploration of the application of pyrazolylpyridine ligands in several key areas of catalysis, complete with detailed protocols and mechanistic insights to aid researchers in their practical application.
Ligand Synthesis: Crafting the Catalytic Core
The two most common isomers, 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) and 2-(1H-pyrazol-3-yl)pyridine (3-PzPy), serve as the primary scaffolds. Their syntheses are straightforward, allowing for wide derivatization.
Protocol 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine (A 3-PzPy Scaffold)
This protocol is adapted from the condensation-cyclization method.[3]
Rationale: This procedure builds the pyrazole ring onto a pyridine precursor. The first step forms an enaminone intermediate, which readily undergoes cyclization with hydrazine to form the thermodynamically stable pyrazole ring. This method is robust and allows for substituted 2-acetylpyridines and hydrazines to be used for generating diverse derivatives.
Step-by-Step Methodology:
-
Enaminone Formation: To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene (2.0 M), add N,N-dimethylformamide diethyl acetal (1.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the solvent under reduced pressure to yield the crude enaminone.
-
Cyclization: Dissolve the crude intermediate in ethanol (1.5 M). Add hydrazine hydrate (1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture, remove the ethanol under reduced pressure, and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(1H-pyrazol-3-yl)pyridine.
Caption: Synthetic routes to 1-PzPy and 3-PzPy scaffolds.
Application in Cross-Coupling Reactions
Pyrazolylpyridine ligands have demonstrated exceptional utility in transition-metal-catalyzed cross-coupling reactions for forming C-C and C-heteroatom bonds.[1] Their modularity allows for fine-tuning the catalyst's activity for challenging substrates, such as aryl chlorides.
Case Study: Nickel-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Rationale: Nickel catalysis is an attractive, cost-effective alternative to palladium for C-N cross-coupling.[7] Pyrazolylpyridine ligands can stabilize the low-valent nickel species crucial for the catalytic cycle and promote the challenging oxidative addition of aryl chlorides. The choice of a specific ligand derivative can influence the rate of reductive elimination, the final step that forms the desired C-N bond.[8] The use of a well-defined pre-catalyst simplifies handling and improves reproducibility.
Protocol 2: Nickel-Catalyzed Amination of an Aryl Chloride
This protocol is a representative procedure based on established nickel-catalyzed C-N coupling methodologies.[9]
Step-by-Step Methodology:
-
Reaction Setup: Inside a nitrogen-filled glovebox, add the pyrazolylpyridine ligand (e.g., 2-(1H-pyrazol-1-yl)pyridine, 2.4 mol%), NiCl₂(dme) (2.0 mol%), the aryl chloride (1.0 eq), the amine nucleophile (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the vial to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 80-110 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by taking aliquots and analyzing via GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for C-N cross-coupling.
Application in Polymerization Catalysis
Pyrazolylpyridine complexes of metals like zinc and copper are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA), to produce biodegradable polyesters like polylactide (PLA).[10][11]
Causality in Catalyst Design: The activity of these catalysts is highly dependent on the steric and electronic environment provided by the pyrazolylpyridine ligand.
-
Steric Hindrance: Increased steric bulk around the metal center can hinder the approach of the monomer, leading to lower catalytic activity.[10] For example, mononuclear complexes may exhibit higher activity than bulkier dinuclear analogues.[10]
-
Metal Choice: The Lewis acidity of the metal center is critical. Zinc(II) complexes are generally more active than their copper(II) counterparts for lactide ROP, reflecting zinc's higher Lewis acidity which facilitates monomer coordination and activation.[10]
Protocol 3: Ring-Opening Polymerization of D,L-Lactide
This is a representative protocol for bulk polymerization using a pyrazolylpyridine-zinc(II) complex.[10]
Step-by-Step Methodology:
-
Catalyst and Monomer Preparation: In a glovebox, add the pyrazolylpyridine-Zn(II) initiator (e.g., 1.0 mol%) and D,L-Lactide (100 eq) to a Schlenk flask equipped with a stir bar.
-
Solvent (Optional): For solution polymerization, add anhydrous toluene. For bulk polymerization, no solvent is needed.
-
Reaction Conditions: Seal the flask, remove from the glovebox, and immerse in a thermostatically controlled oil bath at 110-140 °C.
-
Reaction Progression: Stir the molten mixture. The reaction progress can be monitored by taking small aliquots at various time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired time or conversion is reached, cool the flask to room temperature. Dissolve the viscous product in a minimal amount of dichloromethane (DCM).
-
Isolation: Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight. The polymer can then be characterized by GPC (for molecular weight and distribution) and NMR (for microstructure).
Table 1: Representative Polymerization Data
This table summarizes typical kinetic data for the ROP of D,L-Lactide using a mononuclear pyrazolylpyridine-Zn(II) initiator.[10]
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ (Mw/Mn) |
| L-Zn(OAc)₂ | 100 | 110 | 9 | 95 | 12,500 | 1.15 |
| L-Zn(OAc)₂ | 200 | 110 | 18 | 92 | 23,100 | 1.21 |
L = 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine
Application in Oxidation Catalysis
The redox-active nature of metal complexes bearing pyrazolylpyridine ligands makes them suitable for challenging oxidation reactions, including water oxidation. This is a critical reaction for artificial photosynthesis and renewable energy systems.
Mechanistic Insight: Copper complexes with pincer-type bis(pyrazolylmethyl)pyridine ligands can act as pre-catalysts for water oxidation.[12] The electronic properties of the ligand, modulated by substituents on the pyrazole rings, play a key role in the catalytic activity. Electron-donating groups (like methyl) can enhance the activity of the copper center, leading to higher turnover frequencies compared to unsubstituted or phenyl-substituted ligands.[12] The mechanism likely involves the formation of high-valent Cu(III) or Cu(IV) species that are capable of O-O bond formation.
Caption: Bifunctional catalysis via a protic pyrazolylpyridine ligand.
Table 2: Water Oxidation Catalysis Data
Performance comparison of bis(pyrazolylmethyl)pyridine-ligated Cu(I) complexes in chemical water oxidation using cerium ammonium nitrate (CAN) as the oxidant.[12]
| Complex | Pyrazole Substituent | TON (Turnover Number) | TOF (Turnover Frequency, s⁻¹) |
| C1 | H | 3.5 | 0.25 |
| C2 | Methyl | 4.6 | 0.31 |
| C3 | tert-Butyl | 3.1 | 0.19 |
| C4 | Phenyl | 2.3 | 0.0086 |
Application in Asymmetric Catalysis
The development of chiral pyrazolylpyridine ligands is a frontier in asymmetric catalysis.[13][14][15] By introducing chiral centers into the ligand backbone, it is possible to create a well-defined chiral pocket around the metal center. This steric and electronic asymmetry can effectively control the facial selectivity of substrate approach, leading to high enantioselectivity in a variety of reactions.
Design Principles:
-
C₂-Symmetry: Many successful chiral ligands, including those derived from pyridines, possess C₂ symmetry.[16][17] This reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome.
-
Rigid Frameworks: Incorporating rigid structural motifs, such as spirocycles or fused rings, into the ligand design helps to create a more defined and predictable chiral environment, enhancing enantiocontrol.[13]
Applications are emerging in reactions such as iridium-catalyzed C-H borylation and nickel-catalyzed reductive couplings, where chiral pyrazolylpyridine-type ligands have demonstrated superior performance over more common ligand classes.[13]
Conclusion
Pyrazolylpyridine ligands represent a powerful and versatile platform for the development of advanced homogeneous catalysts. Their synthetic accessibility allows for systematic tuning of steric and electronic properties, enabling the optimization of catalytic performance for a broad spectrum of chemical transformations. The unique ability of protic variants to engage in metal-ligand cooperation provides a pathway to novel reactivity and mechanistic pathways. From the production of commodity polymers to the fine-tuning of complex cross-coupling reactions and the pursuit of artificial photosynthesis, pyrazolylpyridine-metal complexes will undoubtedly continue to be a fertile ground for catalytic innovation.
References
- 1. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening polymerization of lactides by (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes: Kinetics, mechanism and tacticity studies [scielo.org.za]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Pyrazolopyridines in the Development of Anticancer Agents
Introduction: The Privileged Scaffold in Oncology
The pyrazolopyridine core is a heterocyclic aromatic structure that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3] Structurally similar to natural purines, pyrazolopyridines act as effective bioisosteres that can occupy the ATP-binding pocket of a wide range of protein kinases.[1] This mimicry allows them to function as competitive inhibitors, disrupting the signaling cascades that drive cancer cell proliferation, survival, and metastasis.
The aberrant activity of protein kinases is a well-established hallmark of cancer, making them highly attractive targets for therapeutic intervention.[1] The synthetic tractability of the pyrazolopyridine nucleus allows for extensive derivatization, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of numerous inhibitors against various kinase targets, with some compounds, such as the RET kinase inhibitor Selpercatinib, receiving regulatory approval for cancer treatment.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action, detailed protocols for the synthesis and biological evaluation of pyrazolopyridine-based anticancer agents, and insights into their structure-activity relationships.
Mechanism of Action: Targeting Critical Oncogenic Kinase Pathways
Pyrazolopyridine derivatives have been successfully developed to target several key kinase families implicated in cancer. The core principle involves blocking the kinase's ability to phosphorylate its downstream substrates, thereby interrupting the signaling pathway.
Inhibition of Src Family Kinases (SFKs)
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell proliferation, differentiation, migration, and survival. Overexpression or constitutive activation of Src is common in many solid tumors and is associated with poor prognosis. Pyrazolopyridine-based compounds have been engineered as potent and highly selective Src inhibitors.[4][5] By binding to the ATP pocket of Src, these inhibitors prevent its activation and downstream signaling, leading to reduced tumor growth and metastasis.
Furthermore, a related target, C-terminal Src Kinase (CSK), which negatively regulates SFKs in T-cells, has become a target for immuno-oncology.[6] Inhibition of CSK by pyrazolopyridines can enhance T-cell activation, presenting a novel strategy to stimulate an anti-tumor immune response.[1][6][7]
Modulation of the JAK-STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[8] Its dysregulation is a key driver in various hematological malignancies and inflammatory diseases.[9][10] The JAK family comprises four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that, upon activation, phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription related to cell proliferation and inflammation.[11]
Pyrazolopyridine-based molecules have been developed as potent JAK inhibitors, with some showing selectivity for specific JAK family members.[12] By blocking the kinase activity of JAKs, these compounds prevent STAT phosphorylation and subsequent gene transcription, providing a powerful therapeutic strategy for myeloproliferative neoplasms and other cancers.[8][10]
Application Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold
This protocol describes a general and robust method for synthesizing a 4-amino-pyrazolo[3,4-b]pyridine scaffold, a common core structure for many kinase inhibitors. The procedure is based on the condensation of a 5-aminopyrazole-4-carbonitrile with formamide, followed by functionalization.
Rationale
The choice of a 5-aminopyrazole-4-carbonitrile as a starting material is strategic; it contains the requisite nitrogen and carbon atoms in the correct orientation to facilitate cyclization into the pyrazolopyridine bicycle.[4] Microwave-assisted heating is employed to accelerate the reaction, significantly reducing reaction times compared to conventional heating.[4][13] This method is efficient and generally provides high yields.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup:
-
To a 20 mL microwave vial, add 5-amino-1H-pyrazole-4-carbonitrile (e.g., 3.0 g, 27.77 mmol).[4]
-
Add formamide (15 mL).
-
Seal the vial securely with a cap.
-
-
Microwave Reaction:
-
Place the vial in a microwave reactor.
-
Heat the mixture to 180 °C and hold at this temperature for 2 hours with magnetic stirring.[4]
-
Causality Note: Formamide serves as both a reactant (source of the C4-N3 fragment of the pyrimidine ring) and a high-boiling solvent. The high temperature and pressure achieved in the microwave reactor drive the cyclization reaction to completion.
-
-
Isolation of Intermediate:
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate will form.
-
Filter the solid precipitate using a Büchner funnel.
-
Wash the collected solid thoroughly with deionized water (2 x 25 mL) to remove residual formamide.
-
Allow the product, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, to air-dry or dry under vacuum. Typically, this step yields a pale brown solid with high purity (>90%).[4]
-
-
Further Functionalization (Example):
-
This intermediate can then be used in subsequent reactions, such as reductive amination or Suzuki coupling, to install various substituents that will interact with specific regions of the kinase ATP-binding pocket.[5] This modular approach is a cornerstone of modern medicinal chemistry.
-
Application Protocol 2: In Vitro Evaluation of Anticancer Activity
Once a library of pyrazolopyridine derivatives is synthesized, a systematic evaluation of their biological activity is required. This typically involves a tiered approach, starting with biochemical assays, followed by cell-based assays, and finally, target validation in a cellular context.
Overall Evaluation Workflowdot
// Node styles start [label="Synthesized\nPyrazolopyridine\nCompound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="Biochemical Assay\n(Kinase Inhibition, IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; cell_based [label="Cell-Based Assay\n(Cytotoxicity, GI50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanistic [label="Mechanistic Assay\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> biochem [label="Primary Screen"]; biochem -> cell_based [label="Hits"]; cell_based -> mechanistic [label="Potent Hits"]; mechanistic -> end; }
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK-STAT Pathway: A Therapeutic Target in Hematological Malignancies | Bentham Science [benthamscience.com]
- 10. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Streamlining Discovery: Detailed Protocols for the Multicomponent Synthesis of Pyrazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (Viagra), and Eliquis.[1][2] The enduring relevance of this scaffold drives a continuous search for more efficient, sustainable, and versatile synthetic methodologies. Traditional methods for pyrazole synthesis, such as the Knorr condensation of hydrazines with 1,3-dicarbonyls or 1,3-dipolar cycloadditions, often suffer from limitations like harsh conditions, the need for pre-functionalized starting materials, and poor regioselectivity.[1][3]
Multicomponent reactions (MCRs) have emerged as a powerful strategy to overcome these challenges.[4] By combining three or more reactants in a single, one-pot operation, MCRs exemplify the principles of green and sustainable chemistry.[5][6] They offer significant advantages, including high atom and step economy, reduced waste generation, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules.[7][8] This application note provides detailed experimental protocols for the multicomponent synthesis of pyrazole derivatives, focusing on practical, field-proven methods suitable for both academic research and industrial drug development.
Protocol 1: Three-Component Synthesis of Polysubstituted Pyrazoles via Oxidative Aromatization
This protocol describes an operationally simple, one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and tosyl hydrazones. A key feature of this method is the use of molecular oxygen as a green oxidant for the final aromatization step, avoiding the need for transition metal catalysts.[3]
Causality of Experimental Design:
The reaction proceeds through a sequence of well-understood organic transformations. Initially, a Knoevenagel condensation occurs between the aldehyde and the 1,3-dicarbonyl compound. This is followed by a 1,3-dipolar cycloaddition with the diazo compound (generated in situ from the tosyl hydrazone), and the sequence concludes with an oxidative aromatization to yield the stable pyrazole ring.[3] The choice of a one-pot procedure significantly improves efficiency by eliminating the need to isolate intermediates.
Experimental Workflow Diagram:
Caption: Workflow for the three-component synthesis of pyrazoles.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a solution of an aldehyde (1.0 mmol) and a 1,3-dicarbonyl compound (1.2 mmol) in acetonitrile (CH3CN, 5 mL) in a round-bottom flask, add tosyl hydrazone (1.5 mmol).
-
Reaction Execution: Fit the flask with a condenser and stir the reaction mixture at 80 °C under an atmosphere of oxygen (using a balloon is sufficient).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the pure trisubstituted pyrazole.
Data Summary:
The following table summarizes the scope of this reaction with various aldehydes, demonstrating its versatility.[3]
| Entry | Aldehyde | 1,3-Dicarbonyl | Product Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Acetylacetone | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetylacetone | 82 |
| 3 | 4-Methylbenzaldehyde | Acetylacetone | 74 |
| 4 | 2-Naphthaldehyde | Acetylacetone | 80 |
| 5 | Furfural | Acetylacetone | 75 |
| 6 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 88 |
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles under Green Conditions
Pyrano[2,3-c]pyrazoles are a particularly important class of fused heterocyclic compounds with diverse biological activities.[7][9] This four-component protocol outlines their synthesis using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium, a prime example of a green chemistry approach.[6][10]
Causality of Experimental Design:
This reaction is a classic example of a domino or cascade reaction, where the product of one step becomes the substrate for the next in the same pot. The mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile. Concurrently, hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the Knoevenagel adduct, followed by intramolecular cyclization and tautomerization, yields the final pyrano[2,3-c]pyrazole product.[11][12] Using water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivity.[6]
Reaction Mechanism Diagram:
Caption: Plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) in water (10 mL). Stir the mixture for 5 minutes.
-
Reaction Execution: To the stirred mixture, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of triethylamine (0.2 mL) successively.
-
Reaction Progression: Continue to stir the mixture vigorously at room temperature. The reaction is typically rapid, and a solid product will precipitate out.[6]
-
Monitoring: Monitor the reaction for completion (usually within 20-30 minutes) by TLC.
-
Work-up and Purification: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol if necessary.[6]
Protocol 3: Ultrasound-Assisted Four-Component Synthesis
To further enhance efficiency and align with green chemistry principles, non-conventional energy sources like ultrasound can be employed. Ultrasound irradiation can dramatically reduce reaction times and improve yields by promoting mass transfer and activating the reacting species through acoustic cavitation.[13][14][15][16]
Causality of Experimental Design:
The underlying chemical mechanism is the same as in the conventional protocol. However, the use of ultrasound provides the activation energy for the reaction more efficiently than thermal heating. The implosion of cavitation bubbles generates localized high temperatures and pressures, accelerating the rates of the constituent Knoevenagel, Michael, and cyclization reactions.[13][17] This often allows the reaction to be completed in minutes at room temperature.
Experimental Workflow Diagram:
Caption: Workflow for ultrasound-assisted pyrazole synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a thick-walled flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in an aqueous medium (e.g., 5 mL of water).[7][13]
-
Catalyst Addition: Add a catalyst, if required by the specific protocol. For example, graphene oxide (10 mol%) has been shown to be effective.[7]
-
Reaction Execution: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at room temperature.
-
Monitoring: The reaction is extremely fast; monitor by TLC after just a few minutes (typical reaction times are 2-10 minutes).[7]
-
Work-up and Purification: Once the reaction is complete, collect the solid product by filtration. Wash it with water and recrystallize from ethanol to obtain the pure product.
Data Summary: Conventional vs. Non-Conventional Methods
This table compares the efficiency of conventional heating, microwave, and ultrasound-assisted methods for the synthesis of pyrano[2,3-c]pyrazoles.[13][17]
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | SnCl₂ | Ethanol | 1.4 h | 80 | [17] |
| Microwave | SnCl₂ | Ethanol | 25 min | 88 | [17] |
| Ultrasound | Graphene Oxide | Water | 2-6 min | 84-94 | [7] |
| Ultrasound | Catalyst-free | Water | 10-15 min | 92-96 | [17] |
Troubleshooting and Considerations:
-
Low Yields: Ensure the purity of starting materials, especially the aldehyde. Consider the choice of catalyst; basic catalysts like piperidine or triethylamine are common, but acidic or heterogeneous catalysts may be more effective for certain substrates.[6][11]
-
Product Isolation: If the product does not precipitate, it may be more soluble in the reaction medium. In such cases, extraction with an organic solvent (e.g., ethyl acetate) followed by evaporation and purification by column chromatography may be necessary.
-
Catalyst Selection: The choice of catalyst can be crucial. For green chemistry applications, recyclable heterogeneous catalysts like montmorillonite K10 or magnetic nanoparticles are excellent choices.[7][17] Organocatalysts like L-proline or taurine are also effective and environmentally friendly options.[7][10]
-
Energy Source: While conventional heating is reliable, microwave and ultrasound irradiation offer significant advantages in terms of speed and energy efficiency, making them highly attractive for high-throughput synthesis and process intensification.[14][18][19]
Conclusion
Multicomponent reactions provide a highly effective and versatile platform for the synthesis of pyrazole derivatives. The protocols detailed in this note, from classic three-component couplings to advanced four-component syntheses under green conditions, offer researchers and drug development professionals a robust toolkit for accessing these valuable heterocyclic scaffolds. By understanding the causality behind the experimental design and leveraging modern techniques like ultrasound and microwave assistance, the synthesis of complex pyrazole libraries can be achieved with greater speed, efficiency, and sustainability.
References
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[4,3-b]pyridines from 3-Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This assertion is grounded in the wide array of biological activities exhibited by its derivatives. These compounds have been investigated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and corticotropin-releasing factor type-1 (CRF1) antagonists.[1] A notable example is Glumetinib, a highly selective inhibitor of the c-Met oncoprotein with potential antineoplastic activity.[1] The therapeutic potential of this scaffold underscores the need for robust and efficient synthetic protocols for its elaboration and the generation of diverse compound libraries for drug discovery programs.
This guide provides detailed application notes and protocols for the synthesis of pyrazolo[4,3-b]pyridines, with a particular focus on methods commencing from readily available 3-nitropyridines. Two distinct and effective strategies will be detailed:
-
A Multi-component Approach via SNAr and Japp-Klingemann Reaction: This modern protocol, developed by Malev et al., offers high efficiency and operational simplicity, starting from 2-chloro-3-nitropyridines.[2]
-
Classical Reductive Cyclization: This traditional yet effective method involves the formation of a 2-hydrazinyl-3-nitropyridine intermediate followed by reductive cyclization of the nitro group to construct the pyrazole ring.
The causality behind experimental choices, self-validating aspects of the protocols, and authoritative grounding through in-text citations are central to this technical guide.
Protocol 1: Multi-component Synthesis via SNAr and Modified Japp-Klingemann Reaction
This protocol is based on the work of Malev et al. (2023) and provides an efficient route to substituted pyrazolo[4,3-b]pyridines.[2] The overall strategy involves the initial nucleophilic aromatic substitution (SNAr) on a 2-chloro-3-nitropyridine, followed by a one-pot azo-coupling, deacylation, and pyrazole ring annulation.[2]
Scientific Rationale and Causality
The choice of a 2-chloro-3-nitropyridine as the starting material is strategic. The electron-withdrawing nature of the nitro group at the 3-position and the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, facilitating the initial SNAr reaction. The subsequent Japp-Klingemann reaction is a reliable method for the formation of hydrazones, which are the direct precursors to the pyrazole ring. The one-pot nature of the final steps enhances efficiency by minimizing intermediate isolation and purification, which is a significant advantage in library synthesis.[2]
Experimental Workflow Diagram
References
Application of Pyrazole Derivatives in Antibacterial Drug Discovery: A Technical Guide for Researchers
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1][2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole and its derivatives have emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antibacterial effects against a wide range of pathogens, even drug-resistant strains.[1][3][4][5][6] This technical guide provides an in-depth overview of the application of pyrazole derivatives in antibacterial drug discovery, offering detailed protocols for their synthesis, characterization, and antimicrobial evaluation.
The Pyrazole Scaffold: A Versatile Core for Antibacterial Agents
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile template for the design of new antibacterial drugs.[7][8] Its unique electronic properties and metabolic stability have made it a cornerstone in the development of several approved pharmaceuticals.[5][8] In the realm of antibacterial research, pyrazole derivatives have been shown to target various essential bacterial pathways, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.[1][9] The ability to readily modify the pyrazole core at multiple positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive scaffold for structure-activity relationship (SAR) studies.[10]
Mechanism of Action: Targeting Bacterial DNA Gyrase
While pyrazole derivatives can exhibit diverse mechanisms of action, a significant number of potent antibacterial pyrazoles have been found to target bacterial DNA gyrase and topoisomerase IV.[1] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies have revealed that the pyrazole scaffold can effectively bind to the active site of DNA gyrase, interfering with its function.[1][9]
Caption: Proposed mechanism of action of pyrazole derivatives.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and antibacterial evaluation of pyrazole derivatives. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Protocol 1: Synthesis of a Representative Pyrazole Derivative
This protocol outlines a general and widely applicable method for the synthesis of 1,3,5-trisubstituted pyrazole derivatives, a class of compounds that has shown promising antibacterial activity.[4][11][12] The synthesis involves the condensation of a chalcone with a hydrazine derivative.
Materials:
-
Substituted chalcone (e.g., 1-(4-chlorophenyl)-3-(phenyl)prop-2-en-1-one)
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Ethanol
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (FT-IR, ¹H-NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 mmol) in ethanol (20 mL).
-
Addition of Reagents: To this solution, add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation of Crude Product: The solid product that precipitates out is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The structure of the synthesized pyrazole derivative is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry. The purity is assessed by determining its melting point.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable refluxing temperature.
-
Glacial Acetic Acid as Catalyst: The acidic medium facilitates the cyclization reaction.
-
TLC Monitoring: This is crucial for determining the endpoint of the reaction, preventing the formation of side products due to prolonged heating.
-
Purification: Recrystallization or column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.
Protocol 2: In Vitro Antibacterial Susceptibility Testing
This section details two standard methods for evaluating the antibacterial activity of synthesized pyrazole derivatives: the Agar Well Diffusion Assay for preliminary screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).[13][14]
2.1 Agar Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity.
Materials:
-
Synthesized pyrazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole compounds in DMSO to a stock concentration of 1 mg/mL.[13]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Loading of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and DMSO (as a negative control) into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
2.2 Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][14]
Materials:
-
Synthesized pyrazole compounds
-
Standard antibiotic
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
96-well microtiter plates
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader (optional)
Procedure:
-
Preparation of Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole compounds and the standard antibiotic in MHB. The concentration range should be appropriate to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by using a microplate reader. The addition of a viability indicator like resazurin can aid in the visualization of bacterial growth.
Caption: A streamlined workflow for antibacterial screening.
Data Presentation and Interpretation
The results from the antibacterial screening should be systematically recorded and analyzed.
Table 1: Antibacterial Activity of Synthesized Pyrazole Derivatives (Agar Well Diffusion Assay)
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Pyrazole-1 | 100 | 15 | 12 |
| Pyrazole-2 | 100 | 18 | 14 |
| Ciprofloxacin | 10 | 25 | 28 |
| DMSO | - | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of Active Pyrazole Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Pyrazole-2 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Interpretation of Results:
-
The agar well diffusion assay provides a rapid preliminary assessment of activity. Compounds showing significant zones of inhibition are selected for further quantitative analysis.
-
The MIC value is a crucial parameter for comparing the potency of different compounds. A lower MIC value indicates higher antibacterial activity.[15]
-
The inclusion of a standard antibiotic allows for the benchmarking of the synthesized compounds' efficacy.
-
The negative control (DMSO) ensures that the solvent has no intrinsic antibacterial activity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold can provide valuable insights into the structural requirements for antibacterial activity. For instance, studies have shown that the nature and position of substituents on the phenyl rings of 1,3,5-trisubstituted pyrazoles can significantly influence their potency.[10] Electron-withdrawing groups at certain positions have been shown to enhance activity against specific bacterial strains.[10] Combining the pyrazole nucleus with other heterocyclic rings, such as thiazole, has also been a successful strategy to develop potent antibacterial agents.[4][16]
Conclusion
Pyrazole derivatives represent a highly promising class of compounds in the ongoing search for new antibacterial agents.[3][9][17] Their synthetic accessibility, structural versatility, and ability to target essential bacterial enzymes make them an attractive scaffold for further development. The protocols and application notes provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize pyrazole-based compounds in their quest to combat the growing threat of antibiotic resistance. Further exploration, including in vivo efficacy studies and toxicological profiling of lead compounds, will be critical in translating these promising research findings into clinically useful antibacterial drugs.[1]
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. echemcom.com [echemcom.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Imaging M4 Muscarinic Acetylcholine Receptors with Pyrazol-4-yl-Pyridine Based PET Radiotracers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The M4 muscarinic acetylcholine receptor (M4 mAChR) is a Gαi/o-coupled receptor highly expressed in the striatum and implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[1][2][3] Its potential as a therapeutic target has driven the need for selective, non-invasive imaging tools to study its distribution, density, and occupancy by novel drug candidates.[1][4] This document provides a detailed guide to the use of pyrazol-4-yl-pyridine derivatives, a class of potent and selective M4 positive allosteric modulators (PAMs), as positron emission tomography (PET) radiotracers. We will focus on the preclinical and clinical development of key compounds like [¹⁸F]12 and [¹¹C]MK-6884, offering both the theoretical underpinnings and practical, step-by-step protocols for their application.
The M4 Receptor and the Rationale for Allosteric Modulation
The five muscarinic acetylcholine receptor subtypes (M1-M5) share a high degree of homology in their orthosteric binding site, making the development of subtype-selective agonists historically challenging.[5] Non-selective activation can lead to a host of off-target effects. Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy.[6] PAMs bind to a topographically distinct "allosteric" site on the receptor, where they do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[5][6]
The pyrazol-4-yl-pyridine scaffold has emerged as a privileged structure for developing potent and selective M4 PAMs.[5][6][7] By targeting the allosteric site, radiolabeled versions of these compounds can provide a highly specific signal for the M4 receptor, enabling precise quantification in vivo.
M4 Receptor Signaling Cascade
The M4 receptor is canonically coupled to the Gαi/o family of G proteins.[8][9] Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the G protein heterotrimer and the inhibition of adenylyl cyclase by the activated Gαi-GTP subunit. The subsequent reduction in intracellular cyclic AMP (cAMP) levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.[8] This inhibitory action on dopamine release in the striatum is a key reason for its investigation as an antipsychotic target.[3]
Radiotracer Synthesis and Characterization
The development of a successful PET tracer requires robust and efficient radiolabeling. Pyrazol-4-yl-pyridine derivatives have been successfully labeled with both Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).
-
[¹¹C]MK-6884: This tracer is typically synthesized via N-methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[10] This method is well-established and allows for high specific activity.
-
[¹⁸F]12: The radiofluorinated analogue, [¹⁸F]12, was synthesized with a radiochemical yield of 28 ± 10%, high molar activity (>37 GBq/μmol), and excellent radiochemical purity (>99%).[1][4] The longer half-life of ¹⁸F allows for more complex synthesis protocols and longer imaging times compared to ¹¹C.
In Vitro Characterization Protocols
Protocol 4.1: Radioligand Competition Binding Assay
Causality: This assay is crucial for determining the binding affinity (KB) of the unlabeled PAM for the allosteric site and its cooperativity (α) with the orthosteric ligand, ACh. It validates target engagement and quantifies the modulatory effect. We use a known orthosteric radioligand (like [³H]N-methylscopolamine, NMS) and measure how the PAM affects the binding of ACh.
Methodology:
-
Preparation: Use cell membranes from Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing the human M4 mAChR.
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the orthosteric antagonist radioligand (e.g., [³H]NMS at its KD concentration), and increasing concentrations of ACh.
-
Test Conditions: Run parallel curves in the absence and presence of fixed concentrations of the unlabeled pyrazol-4-yl-pyridine test compound (e.g., compound 12 or MK-6884).
-
Equilibrium: Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression, fitting to an allosteric ternary complex model to derive the pKB and logα values for the PAM.[11] A positive logα value indicates positive cooperativity.
Protocol 4.2: In Vitro Autoradiography
Causality: This technique provides visual confirmation that the radiotracer binds to brain regions known to express M4 receptors (e.g., the striatum) and that this binding is specific. It is a critical self-validating step before moving to in vivo studies.
Methodology:
-
Tissue Preparation: Use thin (e.g., 20 µm) cryosections of brain tissue from relevant species (rodent, non-human primate, or human). Mount sections on glass slides.
-
Pre-incubation: Pre-incubate slides in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with the radiotracer (e.g., [¹⁸F]12) in buffer.
-
Total Binding: Radiotracer alone.
-
Non-specific Binding: Radiotracer plus a high concentration (e.g., 10 µM) of a non-radiolabeled M4 ligand (e.g., compound 11 or MK-6884) to block specific sites.[4]
-
Orthosteric Dependence (Critical Insight): For rodent tissue, incubate in the presence of an orthosteric agonist like carbachol (e.g., 1-10 µM).[1][4] This is often required to induce a conformational state of the receptor that allows for high-affinity binding of the allosteric PAM.[1][12] Interestingly, this was found not to be required for high specific binding in non-human primate and human striatum.[1][4]
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radiotracer.
-
Imaging: Appose the dried slides to a phosphor imaging screen or autoradiographic film.
-
Analysis: Quantify the optical density in regions of interest (e.g., striatum, cortex, cerebellum) and calculate specific binding (Total - Non-specific).
In Vivo PET Imaging Protocols
Protocol 5.1: Dynamic Brain PET for Receptor Quantification
Causality: This protocol allows for the non-invasive, longitudinal quantification of M4 receptor distribution and density in the living brain. It is the cornerstone for assessing disease-related changes or the effects of chronic drug treatment.
Methodology:
-
Animal Preparation: A non-human primate (e.g., rhesus macaque) is sedated (e.g., ketamine/xylazine IM) and maintained under anesthesia (e.g., isoflurane).[3] An intravenous catheter is placed for tracer injection and an arterial line for blood sampling.
-
Radiotracer Administration: Administer a bolus intravenous injection of the radiotracer (e.g., [¹¹C]MK-6884).[3]
-
PET Scan: Perform a dynamic PET scan for 90-120 minutes post-injection.
-
Arterial Input Function: Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and determine the fraction of unmetabolized parent compound over time using HPLC.[10]
-
Image Analysis:
-
Reconstruct dynamic PET images.
-
Co-register the PET images with a structural MRI of the same subject to accurately delineate regions of interest (ROIs), such as the putamen, caudate nucleus, cortex, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply kinetic models to the TACs. For [¹¹C]MK-6884, the 2-tissue compartment model (2TCM) has been shown to fit well.[13] Alternatively, a simplified reference tissue model (SRTM), using the cerebellum as a reference region (which has negligible M4 expression), can be used to calculate the binding potential (BPND).[3][13]
-
Protocol 5.2: Receptor Occupancy (RO) Study
Causality: RO studies are essential in drug development to establish the relationship between the dose of a therapeutic drug and its engagement with the target receptor in the brain. This helps in selecting appropriate doses for clinical trials.
Methodology:
-
Baseline Scan: Perform a baseline dynamic PET scan as described in Protocol 5.1.
-
Drug Administration: Administer the non-radiolabeled M4 therapeutic agent (e.g., CVL-231/emraclidine) at a specific dose.[3][13]
-
Post-drug Scan: After allowing for drug distribution (typically 1-3 hours), perform a second dynamic PET scan with the same radiotracer.[3]
-
Data Analysis:
-
Calculate the binding potential (BPND) for both the baseline and post-drug scans.
-
Receptor Occupancy (%) is calculated for a given ROI as: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline
-
-
Dose-Occupancy Curve: Repeat the procedure at various doses of the therapeutic drug to generate a dose-occupancy curve, which is critical for informing clinical trial design.[3]
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Representative In Vitro Binding Properties of Pyrazol-4-yl-Pyridine M4 PAMs
| Compound | Assay System | pKB | logαACh | Reference |
|---|---|---|---|---|
| 12 (precursor to [¹⁸F]12) | [³H]NMS vs. ACh @ hM4 | 6.5 ± 0.1 | 1.74 ± 0.2 | [11] |
| MK-6884 | M4 PAM Radiotracer | High Affinity | Positive Cooperativity |[3][14] |
-
Interpretation: The pKB is the negative logarithm of the equilibrium dissociation constant for the allosteric ligand; a higher value indicates higher binding affinity. The logα value quantifies the degree of cooperativity; a value > 0 (as seen for compound 12) confirms it as a positive allosteric modulator, increasing the affinity of ACh by approximately 50-fold (101.74).[11]
Table 2: Representative In Vivo PET Data for [¹¹C]MK-6884 in Non-Human Primates
| Brain Region | Outcome Measure | Value (approx.) | Interpretation | Reference |
|---|---|---|---|---|
| Putamen | BPND (SRTM) | High | High M4 Receptor Density | [3][13] |
| Caudate | BPND (SRTM) | High | High M4 Receptor Density | [3][13] |
| Cortex | BPND (SRTM) | Moderate | Moderate M4 Receptor Density | [3] |
| Cerebellum | BPND (SRTM) | Negligible | Used as Reference Region |[3][13] |
-
Interpretation: The high binding potential (BPND) in the striatal regions (putamen and caudate) is consistent with the known high expression of M4 receptors, validating [¹¹C]MK-6884 as a specific tracer for this target.[3]
References
- 1. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019000236A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-pyrazol-4-yl)pyridine
Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and improve your reaction yields.
Overview: The Suzuki-Miyaura Coupling Approach
The most robust and widely adopted strategy for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of a pyrazole-containing organoboron reagent with a pyridine-containing halide (or vice-versa). For this guide, we will focus on the common route coupling 2-bromopyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . This approach is favored due to the commercial availability and relative stability of the coupling partners.
The core reaction is illustrated below:
Figure 1. General Suzuki-Miyaura coupling scheme.
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura reaction shows low to no conversion. What are the primary factors to investigate?
A1: This is the most common issue and can almost always be traced back to one of five key areas: the catalyst system, the base, the solvent, the temperature, or the purity of your reagents. A systematic approach is crucial for diagnosis.
Scientist's Note: The efficiency of a Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles, is highly dependent on the delicate balance of the catalytic cycle. Pyridine and pyrazole moieties can coordinate to the palladium center, potentially inhibiting catalysis.[1] Therefore, the choice of ligand is critical to stabilize the active catalytic species and facilitate the key steps of oxidative addition and reductive elimination.
Troubleshooting Workflow:
Figure 2. Systematic troubleshooting workflow for low yield.
Recommended Protocol Adjustments:
-
Catalyst & Ligand Screening: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote the reaction with challenging heterocyclic substrates.[1][2]
-
Base Selection: The base not only activates the boronic ester for transmetalation but also influences catalyst stability and side reactions.[3][4] An inorganic base is typically used.
-
Solvent System: The solvent must solubilize all components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
Table 1: Comparison of Optimized Suzuki Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | >90 | [5] |
| Pd₂(dba)₃ (1%) | XPhos (3%) | K₂CO₃ (2.0) | t-BuOH/H₂O (3:1) | 90 | 85-95 | [1][6] |
| PdCl₂(dppf) (3%) | (dppf) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 70-85 | [7] |
| Pd(PPh₃)₄ (5%) | (PPh₃) | CsF (3.0) | Dioxane | 105 | 60-75 | [8] |
Q2: I am observing significant amounts of homocoupled byproducts (e.g., 2,2'-bipyridine). How can I minimize these?
A2: Homocoupling arises from two primary pathways: the coupling of two organoboron molecules or the coupling of two aryl halides. This is often exacerbated by the presence of oxygen or suboptimal reaction conditions.
Scientist's Note: The desired cross-coupling reaction must be kinetically favored over the undesired homocoupling pathways. Oxygen can promote the oxidative dimerization of boronic acids. Furthermore, if the transmetalation step is slow relative to a competing reductive elimination from a bis-halide palladium intermediate, halide homocoupling can occur.
Preventative Measures:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your reaction mixture. This is the single most effective step to prevent boronic ester homocoupling. Use a robust "freeze-pump-thaw" cycle (3x) for best results, or at a minimum, sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G2) can ensure a more controlled initiation of the catalytic cycle compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the pyrazole boronic ester relative to the 2-bromopyridine. This ensures the halide is consumed efficiently, minimizing its opportunity to homocouple.
-
Ligand Choice: Highly electron-donating and sterically bulky ligands (like the Buchwald-type biarylphosphines) accelerate the reductive elimination step of the cross-coupled product, making it faster than competing side reactions.[2][9]
Q3: The purification of my final product is challenging due to its polarity and basicity. What are the best practices?
A3: this compound is a polar, basic compound, which can make chromatographic purification difficult (e.g., causing tailing on silica gel). A multi-step workup and purification strategy is often necessary.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with your reaction solvent or ethyl acetate.
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.
-
Crucial Step: The product can be partitioned into either the organic or aqueous layer depending on the pH. Perform an acidic wash (e.g., with 1M HCl) to protonate the pyridine and pyrazole nitrogens, which will pull the product into the aqueous layer, leaving less polar, non-basic impurities in the organic phase.[10]
-
Separate the layers. Carefully basify the aqueous layer to pH > 9 with 2M NaOH or K₂CO₃.
-
Back-extract the product from the now basic aqueous layer into an organic solvent like dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture (3x).
-
-
Chromatography:
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
If chromatography is still needed, consider deactivating the silica gel to prevent tailing. This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, in your eluent (e.g., DCM/MeOH with 1% Et₃N).
-
-
Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective final purification step. Alternatively, forming a salt (e.g., the hydrochloride salt) can facilitate purification by crystallization.[11]
Q4: What is a reliable, lab-scale protocol for the Suzuki-Miyaura coupling?
A4: The following protocol is a robust starting point based on established literature procedures, utilizing a common and effective catalyst system.
Detailed Experimental Protocol:
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 0.06 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromopyridine, the pyrazole boronic ester, and K₃PO₄.
-
Catalyst Pre-mixing: In a separate, small vial, add Pd₂(dba)₃ and XPhos. Add 1 mL of the anhydrous dioxane and stir for 5 minutes under an inert atmosphere until a homogeneous solution is formed. This pre-formation of the active catalyst can improve consistency.
-
Degassing: Evacuate and backfill the main reaction flask with argon or nitrogen (repeat 3 times). Add the remaining anhydrous dioxane (4 mL) and the degassed water (0.5 mL).
-
Reaction Initiation: Using a syringe, transfer the pre-mixed catalyst solution to the main reaction flask.
-
Heating: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Stain the TLC plate with potassium permanganate to visualize the pyridine-containing spots.
-
Workup: Once the 2-bromopyridine is consumed, cool the reaction to room temperature. Follow the purification procedure outlined in Q3 .
A simplified representation of the key steps in the catalytic cycle.
References
- 1. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are foundational structures in medicinal chemistry, exhibiting a wide range of pharmacological activities, including use as kinase inhibitors, anticancer agents, and antivirals[1][2]. However, their synthesis can present challenges, from low yields to the formation of complex side products. This document provides in-depth troubleshooting guides and frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative (e.g., from an aminopyrazole, a carbonyl compound, and an aldehyde), but I am consistently obtaining a very low yield or, in some cases, no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a frequent hurdle in multicomponent reactions (MCRs) for this scaffold and can originate from several factors. A systematic approach to optimization is crucial[3].
Causality and Recommended Actions:
-
Purity of Starting Materials: The purity of reactants, especially the 5-aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.
-
Protocol: Before starting, verify the purity of your aminopyrazole, aldehyde, and carbonyl compound by NMR or LC-MS. If necessary, recrystallize or purify the starting materials via column chromatography[3].
-
-
Catalyst Selection and Loading: The choice and concentration of the catalyst dramatically influence reaction outcomes. While simple Brønsted acids like acetic acid are common, they are not always the most effective.
-
Expert Insight: Lewis acids often provide superior results by more effectively activating the carbonyl groups. Zirconium(IV) chloride (ZrCl₄) and various copper(II) salts have proven highly effective in promoting the cyclization step[4][5][6]. For greener approaches, novel catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) or nano-magnetic catalysts have been shown to be efficient, sometimes even under solvent-free conditions[3][7][8].
-
Protocol: Screen a panel of catalysts. Begin with a common choice like acetic acid, then explore Lewis acids such as ZrCl₄ (0.15-0.30 equiv) or Cu(II) acetylacetonate (0.1 equiv)[5][6]. Optimize the catalyst loading; too much can sometimes promote side reactions, while too little results in an incomplete reaction.
-
-
Solvent Effects: The solvent's role extends beyond just dissolving the reactants; it influences reaction kinetics and the stability of intermediates.
-
Expert Insight: Ethanol is a common and effective solvent[3]. However, for less soluble starting materials, a co-solvent system like Ethanol/DMF (1:1) can be beneficial[5]. In some cases, high-boiling point solvents like glycol can accelerate the reaction, while solvent-free conditions at elevated temperatures have also been reported to produce high yields[4][8].
-
Protocol: If the reaction is sluggish in ethanol, consider performing a solvent screen with alternatives like DMF, dioxane, or toluene. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal solvent system for your specific substrates.
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.
-
Protocol: Monitor the reaction closely using TLC to determine the point of maximum product formation and minimal side product accumulation. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Some reactions may proceed at room temperature with an efficient catalyst, while others require reflux[3][6]. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields[9][10].
-
Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.
Issue 2: Formation of Regioisomers or Undesired Side Products
Question: My reaction produces the desired pyrazolo[3,4-b]pyridine, but I am also getting a significant amount of a regioisomer or other side products, making purification difficult and lowering my yield. How can I improve the regioselectivity?
Answer: Regioisomer formation is an inherent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones[4]. The formation of these isomers is governed by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the aminopyrazole.
Causality and Recommended Actions:
-
Relative Electrophilicity of Carbonyls: In a reaction with an unsymmetrical 1,3-dicarbonyl compound, the initial condensation with the 5-aminopyrazole can occur at either carbonyl group. The regiochemical outcome depends on which carbonyl is more electrophilic.
-
Expert Insight: If the electrophilicity of the two carbonyls is very different (e.g., a ketone vs. an ester), high regioselectivity can often be achieved. If they are similar (e.g., two different ketones), a mixture of products is likely[4].
-
Protocol: If possible, redesign your synthesis to use a symmetrical dicarbonyl compound. If this is not feasible, carefully analyze the electronic properties of your substrate. Steric hindrance around one carbonyl group can also be exploited to direct the reaction.
-
-
Reaction Conditions: The choice of catalyst and solvent can influence the transition state energies for the formation of different isomers, thereby altering the product ratio.
-
Protocol: Systematically vary the reaction conditions. A change from acidic to basic conditions, or from a protic to an aprotic solvent, can sometimes favor one regioisomer over another. Consult the literature for precedents with similar substitution patterns[4].
-
-
Side Product Formation: Besides regioisomers, other side products can arise from self-condensation of the starting materials or incomplete cyclization.
-
Protocol: Use TLC to monitor the reaction profile. If you observe the formation of multiple spots, try lowering the reaction temperature to disfavor higher-energy side reactions. Ensuring the slow addition of one reactant to the mixture can sometimes minimize self-condensation.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my target pyrazolo[3,4-b]pyridine, but I am struggling to purify it. It either streaks on the silica gel column or co-elutes with a persistent impurity.
Answer: Purification can be challenging due to the polar nature of the N-heterocyclic core and the potential for closely eluting byproducts[3].
Causality and Recommended Actions:
-
Polarity and Tailing on Silica: The basic nitrogen atoms in the pyrazolopyridine ring can interact strongly with the acidic silanol groups of standard silica gel, causing streaking (tailing) during column chromatography.
-
Protocol: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase. This will cap the acidic sites on the silica and lead to sharper peaks.
-
-
Co-eluting Impurities: If an impurity has a polarity very similar to your product, separation by standard chromatography can be nearly impossible.
-
Protocol:
-
Change the Eluent System: Switch to a different solvent system to alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol.
-
Recrystallization: This is often the most effective method for removing trace impurities from a solid product. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one in which your product is soluble at high temperature but sparingly soluble at room temperature or below.
-
Acid/Base Wash: During the work-up, an aqueous acid wash (e.g., 1M HCl) can help remove basic impurities, while a base wash (e.g., saturated NaHCO₃) can remove acidic impurities[6]. Ensure your product is stable to these conditions first.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pyrazolo[3,4-b]pyridines? The most prevalent methods involve the condensation of a 5-aminopyrazole derivative with a 1,3-dielectrophile. Key strategies include reactions with:
-
1,3-Dicarbonyl Compounds: A classic and widely used method involving condensation with a β-diketone or β-ketoester, typically under acidic conditions[4].
-
α,β-Unsaturated Carbonyl Compounds (Chalcones): This is another robust method, often catalyzed by a Lewis acid like ZrCl₄[5].
-
Three-Component Reactions: A highly efficient approach where an aldehyde, an active methylene compound (like malononitrile or a ketone), and a 5-aminopyrazole are combined in a one-pot synthesis[9][10].
Q2: How do I choose the right catalyst for my reaction? Catalyst selection is substrate-dependent. A good starting point is a simple Brønsted acid like acetic acid or a Lewis acid like ZnCl₂[4]. For more challenging substrates or to improve yields, stronger Lewis acids like ZrCl₄ or Cu(II) complexes are excellent candidates[5][6]. For green chemistry applications, consider reusable solid acid catalysts or nano-catalysts, which can also simplify work-up[7][8]. A small-scale catalyst screen is always a recommended first step in an optimization campaign.
Table 1: Comparison of Common Catalytic Systems
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | Acetic Acid, HCl | Reflux in EtOH | Inexpensive, readily available | Moderate yields, long reaction times[4] |
| Lewis Acid | ZrCl₄, CuCl₂, Cu(II) acetylacetonate | 80-120 °C in EtOH or DMF | High yields, shorter times, good for MCRs[4][5][6] | Can be moisture sensitive, metal contamination |
| Solid Acid | AC-SO₃H, Montmorillonite-K10 | Room temp or heating | Reusable, easy work-up, green[3][7] | May have lower activity for some substrates |
| Microwave | Catalyst + MWI | 10-20 min at 125-200 °C | Drastically reduced reaction times, high yields[9][11] | Requires specialized equipment |
Q3: What are the advantages of microwave-assisted synthesis? Microwave irradiation (MWI) offers significant benefits over conventional heating. By directly and efficiently coupling with the polar molecules in the reaction mixture, it allows for rapid heating to high temperatures. This leads to:
-
Dramatically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes[9][10].
-
Improved Yields: The rapid heating can minimize the formation of degradation products that may occur during prolonged heating[9].
-
Enhanced Reaction Screening: The speed of MWI allows for the rapid optimization of catalysts, solvents, and temperatures.
-
Green Chemistry: Often enables solvent-free reactions, reducing waste[9][10].
Q4: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common and effective tool[3].
-
Visualization: Pyrazolopyridines are typically UV-active due to their aromatic nature, appearing as dark spots under a 254 nm UV lamp.
-
Staining: If the spots are faint, staining with iodine vapor or a potassium permanganate dip can help with visualization.
-
Tracking: Run a co-spot of your starting materials alongside the reaction mixture to clearly track their consumption and the formation of the product spot. This is critical for determining the optimal reaction time and preventing the formation of late-stage degradation products[3].
Experimental Protocols
Protocol 1: General Procedure for ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone[5]
This protocol provides a robust method for the synthesis of 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines.
-
To a solution of the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 equiv) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Add Zirconium(IV) chloride (ZrCl₄, 35 mg, 0.15 mmol, 0.3 equiv) to the mixture. Note: ZrCl₄ is moisture-sensitive; handle it in a dry environment.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours or until TLC analysis indicates completion.
-
After completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Add CHCl₃ (or another suitable organic solvent like EtOAc) and water to the residue.
-
Separate the layers and extract the aqueous phase twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.
Protocol 2: Microwave-Assisted Three-Component Synthesis[11]
This protocol is an example of an efficient, catalyst-free synthesis under microwave irradiation.
-
In a microwave reaction vial, combine the 5-aminopyrazole (0.05 mmol, 1.0 equiv), a cyclic 1,3-diketone (0.05 mmol, 1.0 equiv), and a 3-formyl-quinoline derivative (or other aldehyde, 0.05 mmol, 1.0 equiv).
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vial and subject the mixture to microwave irradiation for 8–20 minutes at 125–135 °C (power and pressure settings may vary by instrument).
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a solid precipitate forms, collect it by filtration, wash with cold ethanol (2 x 3 mL), and dry in the air.
-
If no solid forms, proceed with a standard aqueous work-up and extraction, followed by purification via column chromatography or recrystallization.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Challenges in the Functionalization of Pyrazole Rings
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole chemistry. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in blockbuster drugs and advanced materials.[1][2] However, its deceptively simple structure presents a fascinating array of functionalization challenges that can stall even the most seasoned researcher. The interplay between the two nitrogen atoms and three carbon atoms creates a unique reactivity landscape where regioselectivity is a constant battle.
This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world problems encountered in the lab. We will move beyond simple protocols to explore the underlying principles governing pyrazole reactivity, empowering you to make informed decisions, diagnose issues, and rationally design your synthetic routes.
Section 1: N-Functionalization - The Regioselectivity Dilemma
The two nitrogen atoms of the pyrazole ring (N1 and N2) are electronically distinct, yet their reactivity can be frustratingly similar, often leading to mixtures of regioisomers during alkylation or arylation.[3][4]
Question: I'm attempting an N-alkylation and getting an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
Answer: This is the most common challenge in N-functionalization. The outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions. Let's break down the causality and troubleshooting strategy.
-
Underlying Principle: The N2 nitrogen is generally more nucleophilic due to its pyridine-like character, while the N1 (NH) proton is more acidic.[5] In an unsubstituted pyrazole, reaction at N2 is often the kinetic product, but this can be overridden by steric factors.
-
Troubleshooting & Optimization:
-
Steric Hindrance is Your Primary Tool: The most reliable way to favor N1 functionalization is to have a bulky substituent at the C5 position. The steric bulk effectively shields the N2 position, directing the incoming electrophile to N1. Conversely, a bulky group at C3 will direct to N2.
-
Choice of Base and Solvent: The choice of base can influence which nitrogen is deprotonated or how tightly the counter-ion is associated, subtly altering the nucleophilicity of the resulting pyrazolate anion.
-
For N1 Selectivity: Using a non-polar solvent (like Toluene or THF) with a strong, bulky base (e.g., LHMDS, KHMDS) can favor the thermodynamically more stable N1-anion or sterically direct the electrophile.
-
For N2 Selectivity: Polar aprotic solvents (like DMF or acetonitrile) with weaker bases (like K₂CO₃ or Cs₂CO₃) often favor the more nucleophilic N2 position, especially if sterics are not prohibitive.[6]
-
-
Nature of the Electrophile: A bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will be more sensitive to the steric environment around the nitrogen atoms, thus enhancing selectivity for the less hindered position.
-
The following diagram provides a decision-making workflow for tackling N-alkylation regioselectivity.
Caption: Decision workflow for regioselective N-alkylation of pyrazoles.
Section 2: C-H Functionalization - A Tale of Three Carbons
The intrinsic reactivity of the pyrazole carbons follows a general trend: C4 is most susceptible to electrophilic attack, C5 is most acidic and prone to deprotonation, and C3 is the most challenging to functionalize directly.[7][8]
Question: My electrophilic C4-halogenation is failing. I see no product, only starting material. What's going wrong?
Answer: This is a classic case of a deactivated ring. While the C4 position is inherently electron-rich, its reactivity is highly dependent on the other substituents on the ring.[5][7]
-
Causality: If your pyrazole contains one or more strong electron-withdrawing groups (EWGs), such as -NO₂, -CF₃, or -CO₂Et, the overall electron density of the ring is significantly lowered. This deactivation can make the C4 position insufficiently nucleophilic to react with standard electrophiles like I₂ or NBS.
-
Troubleshooting & Optimization:
-
Increase Reagent Electrophilicity: Instead of neutral electrophiles, use more potent, positively charged variants or add a strong Lewis or Brønsted acid co-catalyst. For iodination, using I₂ with an oxidant like periodic acid (HIO₃) or NIS in an acidic medium can overcome deactivation.[9][10]
-
Harsher Reaction Conditions: Increasing the temperature or reaction time can sometimes be sufficient to drive the reaction to completion.
-
Confirm Starting Material Purity: Ensure your starting material is free of basic impurities that could quench the electrophile or acid catalyst.
-
Experimental Protocol: C4-Iodination of a Deactivated Pyrazole[10]
-
Reaction Setup: To a solution of the N-substituted pyrazole (1.0 mmol, 1.0 equiv) in glacial acetic acid (5 mL), add iodine (I₂) (1.2 mmol, 1.2 equiv) and periodic acid (HIO₃) (0.4 mmol, 0.4 equiv).
-
Heating: Heat the reaction mixture to 80 °C in a sealed vial or a flask equipped with a condenser.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question: I'm struggling with a palladium-catalyzed Suzuki coupling on my bromo-pyrazole. The yield is poor and I see significant starting material decomposition.
Answer: This is a frequent and frustrating problem. The lone pairs on the pyrazole's nitrogen atoms are excellent ligands for palladium, leading to catalyst inhibition or the formation of inactive complexes.[11] This is especially problematic with unprotected N-H pyrazoles.
-
Causality: The N2 atom of the pyrazole can coordinate to the palladium center, effectively poisoning the catalyst and shutting down the catalytic cycle.[11][12] At higher temperatures, this can lead to catalyst decomposition (formation of palladium black) and substrate degradation.
-
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution | Citation |
| No Reaction / Low Conversion | Catalyst Poisoning by N-Coordination | 1. Protect the N1-position: Use a protecting group like SEM or THP to block N-coordination. 2. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalytic species and outcompete the pyrazole. | [11][13] |
| Protodebromination (Br replaced by H) | Unstable Boronic Acid / High Temperature | 1. Use Milder Conditions: Lower the temperature and use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). 2. Use Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids. | [11] |
| Substrate Decomposition | Reaction Temperature Too High | 1. Screen Lower Temperatures: Start at 60-80 °C and only increase if necessary. 2. Degas Solvents Thoroughly: Oxygen can contribute to both catalyst and substrate degradation. | [14] |
The following diagram illustrates a troubleshooting workflow for this common issue.
Caption: Troubleshooting workflow for palladium-catalyzed pyrazole cross-coupling.
Section 3: Advanced Strategies - Protecting Groups
Question: How can I use protecting groups to achieve a complex, multi-substituted pyrazole with complete regiocontrol?
Answer: Protecting group strategies are essential for complex pyrazole synthesis, allowing you to sequentially functionalize different positions that would otherwise be impossible to differentiate.[15][16] The tetrahydropyranyl (THP) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are particularly effective.
-
The Logic of Protection:
-
Block N-H Reactivity: An N1-protecting group prevents unwanted side reactions during C-H functionalization and, as discussed, prevents catalyst poisoning in cross-coupling reactions.[11][13]
-
Enable Directed Metalation: Certain protecting groups can direct lithiation to an adjacent carbon, enabling selective functionalization.
-
Facilitate "Protecting Group Transposition": A clever strategy involves installing a protecting group (like THP or SEM), performing a functionalization at one position (e.g., C5-lithiation/arylation), and then causing the protecting group to migrate from N1 to N2 under specific conditions. This "transposition" frees up the N1 position for a different reaction and simultaneously alters the reactivity of the C-H bonds, allowing for sequential, regiocontrolled functionalization at multiple sites.[13]
-
This approach provides a powerful synthetic logic for building up complexity from the simple pyrazole core, giving you complete regiocontrol over all five positions.[13]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best general method to synthesize the initial pyrazole ring?
-
Q2: I'm trying to scale up a Knorr synthesis and my yields have dropped significantly. Why?
-
A2: Scale-up issues in the Knorr synthesis are often related to mass and heat transfer. Inadequate mixing in a large reactor can create localized "hot spots" or concentration gradients, leading to side reactions. Ensure your reactor's stirring is efficient and consider slower, controlled addition of reagents to manage the reaction exotherm.[14]
-
-
Q3: Can I perform C-H functionalization on an unprotected N-H pyrazole?
-
Q4: My pyrazole compound is surprisingly insoluble in common organic solvents. Is this normal?
-
A4: Yes, particularly for N-H pyrazoles or bis-pyrazoles. The N-H bond allows for strong intermolecular hydrogen bonding, creating a lattice that can be difficult to break. This can result in high melting points and poor solubility in solvents like chloroform or ethyl acetate, but good solubility in protic solvents like methanol.[15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Pyrazolylpyridine Compounds
Welcome to the technical support center for the purification of pyrazolylpyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of N-heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your purification workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues researchers face when purifying pyrazolylpyridine compounds.
Q1: My pyrazolylpyridine compound is streaking badly on a silica gel TLC plate and column. What is causing this and how can I fix it?
A1: Streaking of basic compounds like pyrazolylpyridines on silica gel is a frequent issue.[1][2] The root cause is the acidic nature of silica gel, which leads to strong, non-ideal interactions with the basic nitrogen atoms in your compound. This results in poor separation and tailing peaks.
-
The Causality: The lone pairs on the nitrogen atoms of the pyrazole and pyridine rings act as Lewis bases. They can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to a continuous "streak" rather than a compact spot.
-
The Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent.[2][3][4] Typically, 0.1-2% triethylamine (Et3N) is sufficient to neutralize the acidic sites on the silica, allowing your compound to elute properly.[3][4] Alternatively, a 1-10% solution of ammonia in methanol can be used as part of your mobile phase, often in a dichloromethane/methanol system.[3]
Q2: I've synthesized a pyrazolylpyridine from an unsymmetrical β-diketone and a hydrazine, and I'm seeing two spots on my TLC that are very close together. How can I separate them?
A2: You are likely dealing with the formation of regioisomers.[5] This is a common byproduct in pyrazole synthesis when the β-diketone is not symmetrical.[5] The separation of these isomers can be challenging due to their similar polarities.
-
The Causality: The reaction of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound can proceed via two different cyclization pathways, leading to two different pyrazole regioisomers.[5]
-
The Solution:
-
Optimize Column Chromatography: Careful selection of the eluent is crucial. You may need to screen various solvent systems with slightly different polarities. Sometimes, switching to a different solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.[6]
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective method for separation. This may require screening a variety of solvents or solvent mixtures.[7][8]
-
Preparative HPLC: For very difficult separations, preparative HPLC, including reversed-phase or chiral chromatography, may be necessary to achieve baseline separation.[5]
-
Q3: My crude product is a dark, oily residue, but the desired pyrazolylpyridine should be a solid. What are the likely impurities and how can I clean it up?
A3: The dark color often indicates the presence of polymeric or oxidized byproducts, while the oily nature suggests the presence of residual high-boiling solvents (like DMF or DMSO) or unreacted starting materials. Unreacted hydrazine, in particular, can be a persistent and reactive impurity.
-
The Causality: Many syntheses of pyrazolylpyridines involve high temperatures, which can lead to the decomposition of reagents and the formation of colored impurities. Hydrazine is a polar, high-boiling point liquid that can be difficult to remove completely by simple evaporation.
-
The Solution:
-
Acid-Base Extraction: This is a highly effective first step. Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The basic pyrazolylpyridine and any unreacted hydrazine will be protonated and move into the aqueous layer. The non-basic impurities will remain in the organic layer. You can then basify the aqueous layer with a base (e.g., NaOH) to precipitate your product, which can be collected by filtration or extracted back into an organic solvent.
-
Charcoal Treatment: If the product is still colored after extraction, you can dissolve it in a suitable solvent and treat it with activated charcoal to adsorb colored impurities. The charcoal is then removed by filtration.
-
Column Chromatography or Recrystallization: After the initial cleanup, you can proceed with either column chromatography or recrystallization to obtain the final pure product.
-
Troubleshooting Guides
This section provides a more detailed breakdown of specific problems and their solutions for common purification techniques.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Streaking/Tailing of Spots | Acidic silica interacting with the basic pyrazolylpyridine.[1][2] | Add 0.1-2% triethylamine or ammonia/methanol to the eluent.[3][4] |
| Sample is overloaded on the column.[4][9] | Reduce the amount of crude material loaded onto the column. | |
| Poor Separation of Spots | Inappropriate solvent system.[9] | Screen different solvent systems using TLC to find an eluent that gives a good separation of Rf values. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound has decomposed on the silica gel.[10] | Test the stability of your compound on a TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica. | |
| Low Recovery of Product | The compound is partially insoluble in the eluent. | Choose a solvent system in which your compound is more soluble. |
| Some of the product eluted in the solvent front. | Check the first few fractions collected. Use a less polar starting eluent. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Recommended Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the chosen solvent.[11] | Add a co-solvent in which the compound is less soluble (an "anti-solvent").[8] | |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the compound.[11] | Choose a solvent with a lower boiling point. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery of Crystals | Too much solvent was used.[11] | Use the minimum amount of hot solvent required to dissolve the solid. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize the solubility of the compound. |
Experimental Protocols
Here are detailed, step-by-step protocols for key purification techniques tailored for pyrazolylpyridine compounds.
Protocol 1: Column Chromatography with Basic Modifier
This protocol is designed for the purification of a moderately polar, basic pyrazolylpyridine compound.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
To your most promising eluent system, add 1% triethylamine.
-
The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
-
Column Packing (Slurry Method): [12]
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[12]
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen eluent (with the added triethylamine).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[12]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Allow the solvent to just enter the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is suitable for purifying a solid pyrazolylpyridine compound that is soluble in one solvent and insoluble in another. A common example is an ethanol/water system.[13]
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of ethanol and heat to dissolve the solid.
-
While hot, add water dropwise until the solution becomes cloudy.
-
If the solution clears upon further heating, this is a good solvent system.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid.
-
-
Inducing Crystallization:
-
While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
-
Cooling and Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Purification Workflow Decision Tree
This diagram outlines a logical workflow for selecting a purification method for a crude pyrazolylpyridine product.
References
- 1. chembam.com [chembam.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. m.youtube.com [m.youtube.com]
"addressing regioselectivity in the synthesis of substituted pyrazoles"
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric purity of their pyrazole products. Pyrazoles are a cornerstone of many pharmaceutical and agrochemical compounds, and achieving the correct regiochemistry is often critical to their biological activity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The classical and most utilized method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While elegant in its simplicity, this method frequently suffers from a significant drawback when using unsymmetrical 1,3-dicarbonyls: the formation of a mixture of two regioisomers.[4][5][6] These isomers can be difficult to separate, leading to reduced yields of the desired product and creating downstream purification challenges.[4][7] This guide will dissect the factors governing this selectivity and provide actionable strategies to steer your reaction toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.[5] In the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the hydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization. The initial attack can occur at either of the two different carbonyl groups of the dicarbonyl compound. This leads to two possible cyclization pathways and, consequently, two different regioisomeric pyrazole products.[5][8] Controlling which carbonyl is attacked first is the key to achieving a regioselective synthesis.
Q2: What are the primary factors that control the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation is a delicate balance of several interconnected factors:[6][8]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (like -CF₃) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[5][8] The initial attack of the hydrazine typically occurs at this more electrophilic center.
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a crucial role. A bulky substituent on either the dicarbonyl or the hydrazine can physically obstruct the approach to one carbonyl group, thereby directing the nucleophilic attack to the less hindered site.[5][8]
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and tunable factor.
-
pH: Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms. This can influence which nitrogen attacks first and can even reverse the selectivity compared to neutral or basic conditions.[5][8][9]
-
Solvent: The choice of solvent can dramatically influence the reaction outcome. Polar protic solvents like ethanol are common but often give poor selectivity.[4][10] Aprotic dipolar solvents (e.g., DMAc, DMF)[4] and fluorinated alcohols (e.g., TFE, HFIP)[11] have been shown to significantly enhance regioselectivity.
-
Temperature: While less commonly the primary control element, temperature can influence reaction rates and equilibria, thereby affecting the final isomer ratio.
-
Q3: My synthesis with an unsymmetrical diketone is giving a 1:1 mixture of regioisomers. Where do I start troubleshooting?
A3: A 1:1 mixture suggests that the intrinsic electronic and steric differences between the two carbonyl groups are minimal under your current reaction conditions. The first and most impactful parameter to change is typically the solvent. Switching from a standard solvent like ethanol to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or N,N-dimethylacetamide (DMAc) can dramatically improve selectivity.[4][11] If a solvent change is insufficient, adjusting the pH by using the hydrochloride salt of the hydrazine or adding a catalytic amount of acid can alter the reaction pathway.[4][9]
Troubleshooting Guide: Improving Regioselectivity
This section provides a systematic approach to troubleshoot and optimize your pyrazole synthesis when faced with poor regioselectivity.
Problem 1: My reaction produces a difficult-to-separate mixture of regioisomers.
This is the most common issue. The underlying cause is that the activation energy barriers for the two competing reaction pathways are very similar under the chosen conditions.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Solutions:
-
Solvent Optimization (Highest Impact):
-
Rationale: Solvents can stabilize intermediates and transition states differently, thus altering the energy landscape of the competing pathways. Fluorinated alcohols, for instance, can form strong hydrogen bonds, influencing the conformation of the intermediates.[11]
-
Action: Switch from standard protic solvents (Ethanol, Methanol) to either aprotic dipolar solvents or fluorinated alcohols.
-
Data Summary:
-
| Solvent | Typical Regioisomeric Ratio (A:B) | Reference |
| Ethanol (EtOH) | Often poor (e.g., 1:1.3) | |
| N,N-Dimethylacetamide (DMAc) | Highly improved (e.g., >99.8:0.2) | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically improved (e.g., 99:1) | [11] |
-
pH Modification:
-
Rationale: The regioselectivity can be dependent on which nitrogen atom of the substituted hydrazine attacks first. In methylhydrazine, the NH₂ group is more nucleophilic, while in phenylhydrazine, the substituted NH group is. The pH of the medium can protonate the hydrazine, changing the nucleophilicity of the nitrogens and the reaction mechanism.[5][8] Using the hydrochloride salt of an arylhydrazine often favors the formation of one isomer over the other.[4][9]
-
Action:
-
-
Consider Alternative Synthetic Routes:
-
Rationale: If the Knorr condensation proves intractable for your specific substrates, other methods offer inherent and complete regioselectivity.
-
Action: Explore alternative syntheses that avoid the use of unsymmetrical 1,3-dicarbonyls.
-
From Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines is highly regioselective and predictable.[13]
-
From Tosylhydrazones: The [3+2] cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes or alkyne surrogates provides excellent regiocontrol.[14][15][16][17]
-
Oxidative Cyclization: The synthesis of pyrazoles from chalcone arylhydrazones via oxidative cyclization using reagents like DDQ is another regioselective approach.[18][19]
-
-
Problem 2: The major product is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates strongly favor one pathway, but it leads to the wrong product.[8]
Solutions:
-
Reverse the Polarity/Conditions: The primary strategy here is to find conditions that reverse the inherent reactivity.
-
pH Switching: This is the most powerful tool. If an acidic condition favors the undesired isomer, switching to neutral or basic conditions may favor the desired one, and vice-versa.[5][9] A study by de Souza et al. demonstrated that using arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the corresponding free base hydrazine led exclusively to the 1,5-regioisomer.[9]
-
-
Employ a "Directing Group" Strategy: Modify one of the starting materials to install a group that forces the reaction down the desired path and can be removed later. This is a more involved synthetic solution but can be highly effective.
-
Use a Regioselective Alternative: As in the previous problem, switching to a fundamentally different and more controlled synthesis (e.g., via tosylhydrazones or acetylenic ketones) is a robust solution.[13][14]
Key Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Condensation using Aprotic Dipolar Solvent
This protocol is adapted from the work of Gosselin et al. for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4]
Reaction Scheme: (Unsymmetrical 1,3-Diketone) + (Arylhydrazine Hydrochloride) --(DMAc, HCl)--> (Single Regioisomer of Pyrazole)
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Arylhydrazine hydrochloride (1.0 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
10 N Hydrochloric acid (50 mol%)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (e.g., 1.0 g).
-
Add DMAc to achieve a concentration of 0.25 M (e.g., if the MW of the diketone is ~200 g/mol , this is ~20 mL of DMAc).
-
Add the arylhydrazine hydrochloride (1.0 equiv).
-
Add the 10 N HCl solution (0.5 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography if necessary. Isomer ratios should be determined by HPLC or ¹H NMR analysis of the crude product.[4]
Protocol 2: Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is based on the method developed by Tang and co-workers, which offers complete regioselectivity.[14][15][16]
Workflow Diagram:
Caption: Workflow for regioselective pyrazole synthesis via tosylhydrazones.
Materials:
-
N-alkylated tosylhydrazone (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
18-crown-6 (0.2 equiv)
-
Pyridine, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the N-alkylated tosylhydrazone in anhydrous pyridine.
-
Add the terminal alkyne, followed by 18-crown-6 and t-BuOK.
-
Seal the tube and heat the mixture in an oil bath at the optimized temperature (e.g., 100-120 °C) for the specified time (typically several hours).
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. benchchem.com [benchchem.com]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Issues in the N-Alkylation of Pyrazole Derivatives
Welcome to the technical support center for the N-alkylation of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to overcome common challenges in this crucial synthetic transformation.
The N-alkylation of unsymmetrically substituted pyrazoles is a foundational reaction in medicinal chemistry, yet it is fraught with challenges, primarily the control of regioselectivity. The inherent electronic similarity of the two nitrogen atoms in the pyrazole ring often leads to the formation of isomeric mixtures, complicating synthesis and purification.[1][2] This guide provides a systematic approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses the most common issues encountered during the N-alkylation of pyrazoles.
Issue 1: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. Why is this happening and how can I control the outcome?
A: This is the most prevalent challenge in pyrazole alkylation. The pyrazole ring exists as two rapidly equilibrating tautomers, and its deprotonated form (the pyrazolate anion) has negative charge delocalized over both nitrogen atoms.[1][3] This dual nucleophilicity is the root of the problem. However, the regiochemical outcome can be steered by strategically manipulating steric and electronic factors, as well as reaction conditions.[1][2]
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4][5]
-
Expert Insight: If your pyrazole has a bulky substituent at the C3 position and a smaller one (like a proton) at C5, alkylation will strongly favor the N1 position to avoid steric clash. Conversely, a bulky C5 substituent directs alkylation to N2.
-
-
Reaction Conditions (Base, Solvent, Counter-ion): The choice of base and solvent system is critical and can dramatically switch the regioselectivity.[2]
-
For N1-Selectivity: A common and effective combination is using a strong base like Sodium Hydride (NaH) in an aprotic solvent like THF, or a weaker carbonate base (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[2][5][6] These conditions promote the formation of a "free" pyrazolate anion, where sterics dominate the reaction pathway.
-
For N2-Selectivity: Achieving N2 selectivity is often more challenging. In some systems, the use of specific catalysts, such as magnesium-based Lewis acids, has been shown to direct alkylation toward the N2 position.[6]
-
-
The Alkylating Agent: The structure of the electrophile plays a significant role.
The following decision-making workflow can help you optimize your reaction for the desired regioisomer.
Caption: A logical workflow for troubleshooting poor regioselectivity.
| Target Isomer | Pyrazole Substitution Pattern | Recommended Base | Recommended Solvent | Alkylating Agent Considerations | Reference(s) |
| N1 | C3-substituent is bulkier than C5 | NaH, K₂CO₃, Cs₂CO₃ | THF, DMSO, DMF | Use of sterically demanding agents enhances selectivity. | [2][5][6] |
| N1 | General Case | K₂CO₃ | DMSO | This is a widely successful general condition. | [5] |
| N1 | For Methylation | α-halomethylsilanes | K₂CO₃, NaH | Two-step process (silylation then protodesilylation). | [7] |
| N2 | C5-substituent is bulkier than C3 | NaH | THF, DMF | Steric control is the primary driver. | [2] |
| N2 | Specific Substrates | MgBr₂ (Catalyst) | N/A | Catalyst-directed; substrate scope may be limited. | [6] |
Issue 2: Low or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low yield can stem from several factors, from incomplete deprotonation to the use of an unreactive alkylating agent. A systematic check of your reagents and conditions is required.
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.
-
Strength: Ensure the base is strong enough to deprotonate the pyrazole (pKa ≈ 14). For many alkylations, K₂CO₃ is sufficient, but for less reactive systems, a stronger base like NaH is necessary.[6]
-
Anhydrous Conditions: If using a strong base like NaH, ensure all reagents and solvents are scrupulously dry. Water will quench the base and the pyrazolate anion.[6]
-
Solubility: Poor solubility of the base or the pyrazole can stall the reaction. Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates.[6]
-
-
Assess the Alkylating Agent's Reactivity: The reactivity of the electrophile (R-X) depends heavily on the leaving group (X).
-
Leaving Group Ability: The general reactivity trend is I > Br > OTs > Cl. If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.[6]
-
-
Reaction Temperature and Time:
-
Expert Insight: Many pyrazole alkylations proceed well at room temperature, but some require heating to overcome activation barriers, especially with less reactive electrophiles. Monitor your reaction by TLC or LC-MS to determine the optimal time and to ensure you are not seeing decomposition at elevated temperatures.[5][8]
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Cross-Coupling with Trifluoromethylated Pyrazoles
Welcome to the technical support center for Sonogashira cross-coupling reactions involving trifluoromethylated pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electronically demanding heterocyclic systems. The trifluoromethyl group imparts valuable properties to pharmaceutical candidates, but its strong electron-withdrawing nature, combined with the coordination potential of the pyrazole ring, can complicate this otherwise robust C(sp²)–C(sp) bond-forming reaction.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and reproducibility of your experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common issues encountered during the Sonogashira coupling of trifluoromethylated pyrazoles.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
A1: Failure to achieve conversion is the most common issue and typically points to problems with catalyst activity, reaction conditions, or reagent quality. Trifluoromethylated pyrazoles are electron-deficient, which makes the oxidative addition step of the catalytic cycle inherently more challenging than with electron-rich or neutral arenes.[1]
Here is a systematic approach to troubleshooting:
-
Catalyst System and Ligand Choice: The N-heterocyclic nature of pyrazole can be a double-edged sword. The nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient.[3][4] For these challenging substrates, consider using more robust, pre-formed catalysts or ligands that promote a stable and active catalytic species. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[2][5][6] These ligands form stable complexes that are less susceptible to inhibition by the pyrazole substrate.
-
-
Reaction Temperature: The C(sp²)-X bond of an electron-deficient pyrazole is less susceptible to oxidative addition.
-
Expert Insight: While many Sonogashira couplings proceed at room temperature, these substrates often require elevated temperatures (e.g., 60-100 °C) to drive the reaction forward.[1][2][7] If you are running the reaction at room temperature with no success, a gradual increase in temperature is the first parameter to adjust.
-
-
Reagent Purity and Inertness: The Sonogashira reaction, particularly the copper co-catalyzed variant, is sensitive to atmospheric oxygen.
-
Expert Insight: The presence of oxygen leads to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your starting material and complicates purification.[2][8][9] Ensure all solvents and liquid reagents (especially amine bases) are rigorously degassed using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through them for an extended period.[2][9] Always maintain a positive pressure of an inert gas throughout the reaction. The use of anhydrous solvents is critical, as water can negatively impact catalyst activity.[2]
-
-
Choice of Base: The base neutralizes the HX byproduct and plays a crucial role in the deprotonation of the terminal alkyne.
-
Expert Insight: For trifluoromethylated pyrazoles, an inappropriate base can be detrimental. While liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, they must be pure and dry.[1] In some cases, switching to an inorganic base such as Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent (e.g., DMF, Dioxane) can be beneficial, especially in copper-free protocols.[9]
-
Q2: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this side reaction be minimized?
A2: Alkyne homocoupling is a primary competing pathway, especially when using a traditional copper co-catalyst.[8][10] This side reaction is driven by the copper acetylide intermediate and is heavily promoted by the presence of oxygen.[9]
Here are the most effective strategies to suppress it:
-
Switch to a Copper-Free Protocol: This is the most definitive solution. The copper co-catalyst is the main culprit behind Glaser coupling.[10][11] Numerous efficient copper-free Sonogashira protocols have been developed that eliminate this side reaction entirely.[3][4][12][13] These methods often rely on a palladium catalyst paired with a suitable ligand and base under strictly anaerobic conditions.
-
Ensure Rigorously Anaerobic Conditions: If you must use a copper-catalyzed system, eliminating oxygen is paramount. Use Schlenk line techniques and thoroughly degas all reagents and solvents before use.[2][9]
-
Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the terminal alkyne can favor the desired cross-coupling pathway over homocoupling. This can be achieved by adding the alkyne solution slowly to the reaction mixture via a syringe pump over several hours.[2]
-
Use a Diluted Hydrogen Atmosphere: A less common but highly effective method involves running the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon. This has been shown to drastically reduce homocoupling to minimal levels without reducing the alkyne triple bond.[14]
Q3: My reaction is producing a significant amount of hydrodehalogenated pyrazole. What causes this and how can I prevent it?
A3: Hydrodehalogenation is the replacement of the halide on your pyrazole with a hydrogen atom. This side reaction can become competitive under certain conditions.
-
Probable Cause: This pathway is often promoted by elevated temperatures and the presence of a proton source. The amine base or solvent, or trace amounts of water, can serve as the proton source.
-
Recommended Actions:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition and favor side reactions like hydrodehalogenation. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate, even if it requires a longer reaction time.[2]
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and bases. Distilling the amine base over a suitable drying agent before use can sometimes resolve the issue.
-
Screen Different Bases: The choice of base can influence the extent of this side reaction. Experiment with bulkier amine bases or switch to an inorganic base.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Which halide on the trifluoromethylated pyrazole (I, Br, or Cl) is best for this reaction? The reactivity of the C(sp²)-X bond towards oxidative addition follows the trend: I > Br >> Cl.[11][15] Iodo-pyrazoles are the most reactive and will typically undergo coupling under the mildest conditions, often at room temperature.[16] Bromo-pyrazoles are also very common and effective substrates but usually require heating.[7][11] Chloro-pyrazoles are the most challenging due to the strength of the C-Cl bond and often require specialized, highly active catalyst systems and high temperatures (100-120 °C).[1][17] For initial attempts and optimization, iodo- or bromo-pyrazoles are strongly recommended.
-
FAQ 2: How does the trifluoromethyl group affect the reaction? The -CF₃ group is a strong electron-withdrawing group. This has two main effects:
-
It makes the pyrazole ring electron-deficient, which deactivates the C-X bond towards oxidative addition, the rate-limiting step of the reaction. This is why higher temperatures or more active catalysts are often needed.[1]
-
It increases the acidity of the C-H protons on the pyrazole ring, which is a consideration if you are attempting C-H activation strategies, but is less of a direct concern for the cross-coupling of a halo-pyrazole.
-
-
FAQ 3: What are the best practices for setting up a Sonogashira reaction to ensure reproducibility? Reproducibility hinges on consistency. Always use high-purity reagents. Ensure your solvents and amine bases are anhydrous and freshly degassed. Use consistent catalyst and ligand loadings from reliable sources. Employ rigorous inert atmosphere techniques (Schlenk line or glovebox) for reagent addition and throughout the reaction. Monitor the reaction by a reliable method (TLC, LC-MS, GC-MS) to establish a consistent endpoint.
Data & Protocols
Table 1: Recommended Starting Conditions for Sonogashira Coupling of CF₃-Pyrazoles
| Parameter | Halo-Pyrazole (I, Br) | Halo-Pyrazole (Cl) | Key Considerations |
| Pd Source | PdCl₂(PPh₃)₂, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl | Palladacycles, Pd₂(dba)₃ | Pre-catalysts often give more reproducible results.[3][4] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Buchwald-type biaryl phosphines, NHC ligands | Bulky, electron-rich ligands are essential for challenging substrates.[6][18] |
| Pd Loading | 1-5 mol % | 2-10 mol % | Higher loading may be needed for less reactive chlorides. |
| Cu Source | CuI (2-10 mol %) or Copper-Free | Copper-Free Recommended | Copper-free protocols prevent homocoupling.[11][12] |
| Base | Et₃N, DIPEA, TMP | Cs₂CO₃, K₃PO₄ | Inorganic bases are often better for difficult couplings.[3][9] |
| Solvent | THF, DMF, Dioxane, Toluene | DMF, NMP, Dioxane | Must be anhydrous and degassed. |
| Temperature | 25 - 80 °C | 80 - 120 °C | Higher temperatures are needed for C-Cl bond activation.[1] |
Experimental Protocol 1: Copper-Free Sonogashira Coupling of a Bromo-CF₃-Pyrazole
This protocol is adapted from methodologies proven to be effective for challenging heterocyclic substrates.[3][4]
Materials:
-
1-Aryl-4-bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
[DTBNpP]Pd(crotyl)Cl (Palladium Precatalyst P2) (2.5 mol %)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-CF₃-pyrazole (1.0 eq), the palladium precatalyst (0.025 eq), and the magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed DMSO (to make a ~0.2 M solution) followed by the base, TMP (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Seal the flask and stir the mixture at room temperature. If no reaction is observed after 2-4 hours, gradually heat the mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualized Mechanisms and Workflows
The Sonogashira Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Tautomerism in 1H-Pyrazolo[3,4-b]pyridines
Here is the in-depth technical guide:
Welcome to the technical support guide for managing prototropic tautomerism in the 1H-pyrazolo[3,4-b]pyridine scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the challenges and opportunities presented by tautomerism in this important heterocyclic system. The guide is presented in a question-and-answer format to directly address common issues and provide actionable, field-proven insights.
Frequently Asked Questions (FAQs)
FAQ 1: What are the principal tautomers of an unsubstituted pyrazolo[3,4-b]pyridine, and which form is more stable?
Answer:
Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole ring nitrogen exist as a dynamic equilibrium between two principal tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine .[1][2][3] This equilibrium involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.
From a thermodynamic standpoint, the 1H-tautomer is generally the more stable form . This has been substantiated by computational studies, which indicate that the 1H-isomer is more stable by approximately 9 kcal/mol (37.03 kJ/mol).[1][4] This inherent stability preference is a critical starting point for any experimental design, as the 1H-form will likely predominate unless other factors significantly influence the equilibrium.
FAQ 2: How do substituents on the heterocyclic core affect the tautomeric balance?
Answer:
Substituents can significantly alter the relative stability of the 1H and 2H tautomers by exerting electronic and steric effects. The position and nature of the substituent are key.
-
Electronic Effects: The electronic properties of substituents on the pyrazole or pyridine rings can shift the equilibrium by stabilizing or destabilizing the partial charges on the nitrogen atoms.
-
Electron-Donating Groups (EDGs) like -NH₂, -OH, or -CH₃ tend to favor the tautomer where the proton is on the adjacent nitrogen (N2-H tautomer for a C3-substituent) by increasing the electron density and basicity of that nitrogen.[5]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -COOH can stabilize the tautomer where the proton is further away from the substituent (N1-H tautomer for a C3-substituent) by withdrawing electron density.[5][6] Studies on related pyrazole systems have shown that strong π-acceptor groups favor tautomers where they are in conjugation with the N1-H position.[5]
-
-
Steric Effects: Bulky substituents, particularly at the C3 position, can sterically hinder the N2-H tautomer, thus favoring the less crowded 1H-form.
-
Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond with one of the pyrazole nitrogens can dramatically stabilize that specific tautomer. For example, a C4-substituent with a hydrogen-bond donor could potentially stabilize the 1H-tautomer.
| Substituent Type (at C3) | Favored Tautomer | Rationale |
| **Electron-Donating (e.g., -NH₂) ** | 2H-Tautomer | Increases electron density and basicity of the adjacent N2 atom. |
| Electron-Withdrawing (e.g., -CN) | 1H-Tautomer | Stabilizes the system by placing the substituent in conjugation with the N1-H form.[5] |
| Bulky Alkyl (e.g., -tBu) | 1H-Tautomer | Steric hindrance disfavors the proton residing on the adjacent N2 atom. |
FAQ 3: What is the impact of solvent and pH on the observed tautomeric ratio?
Answer:
The experimental environment, specifically the solvent and pH, plays a crucial role in determining the position of the tautomeric equilibrium.[7] Tautomers often have different polarities and capacities for hydrogen bonding, which drives solvent-dependent stabilization.[8][9]
-
Solvent Effects:
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the "pyridine-like" and "pyrrole-like" nitrogens of the scaffold. They can stabilize the more polar tautomer or the tautomer that is a better hydrogen bond acceptor/donor.[10][11] For instance, in related pyridone systems, water was found to significantly shift the equilibrium compared to the gas phase by solvating the polar centers.[11][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can interact differently with each tautomer. DMSO is a common solvent for NMR studies of tautomerism, often revealing the presence of both forms.[5]
-
Nonpolar Solvents (e.g., chloroform, toluene): In these environments, the inherent stability of the tautomers and intramolecular effects become more dominant. Nonpolar solvents may favor the less polar tautomer. Studies on similar systems have shown that specific interactions with even nonpolar solvents can influence the equilibrium.[13][14]
-
-
pH Effects: The pH of the medium is a critical determinant. The pyrazolo[3,4-b]pyridine core has basic nitrogens that can be protonated. Protonation can "lock" the system into a specific cationic form, effectively removing it from the tautomeric equilibrium. The relative pKa values of the N1, N2, and pyridine ring nitrogen atoms will dictate which site is protonated first and how the equilibrium shifts in acidic conditions.
| Solvent Type | Primary Interaction | Expected Effect on Equilibrium |
| Polar Protic (Methanol, Water) | Hydrogen bonding | Can significantly shift equilibrium to favor the more polar or better-solvated tautomer.[10] |
| Polar Aprotic (DMSO, Acetonitrile) | Dipole-dipole interactions | Often allows for the observation of a mixture of tautomers. |
| Nonpolar (Toluene, Dichloromethane) | van der Waals forces | Equilibrium is primarily governed by the intrinsic stability of the tautomers. |
FAQ 4: What are the best analytical methods for characterizing and quantifying a tautomeric mixture?
Answer:
A multi-faceted analytical approach is recommended for the unambiguous characterization and quantification of tautomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for studying tautomerism in solution.[15][16]
-
¹H NMR: In cases of slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. The ratio can be determined by integrating non-overlapping peaks. Key signals to monitor include the N-H proton and the aromatic protons, whose chemical shifts will differ between tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (especially C3 and C5) are sensitive to the location of the proton and can help distinguish the tautomers.[5]
-
¹⁵N NMR: This technique provides direct information about the chemical environment of the nitrogen atoms. A "pyridine-like" nitrogen (sp² hybridized, non-protonated) resonates at a significantly different chemical shift than a "pyrrole-like" nitrogen (protonated).[17]
-
-
X-Ray Crystallography: Provides definitive structural evidence of the tautomeric form present in the solid state. This is the gold standard for determining the structure of a single tautomer in a crystal lattice but does not provide information about the equilibrium in solution.[18][19]
-
UV-Vis Spectroscopy: The two tautomers will have different electronic structures and thus different absorption spectra. By changing the solvent, one can observe solvatochromic shifts that can be correlated with the tautomeric equilibrium. This method is particularly useful for studying how the equilibrium changes with solvent polarity.[14]
Troubleshooting & Experimental Protocols
Guide 1: Protocol for Determining Tautomer Ratio by ¹H NMR Spectroscopy
This protocol outlines the steps for quantifying the ratio of 1H- and 2H-tautomers in solution.
Objective: To determine the equilibrium constant (KT) between the two tautomers under specific conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the pyrazolo[3,4-b]pyridine sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing N-H protons). Ensure the sample is fully dissolved.
-
Causality Note: The choice of solvent is critical as it can influence the tautomeric ratio. Run the experiment in multiple solvents (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) to understand environmental effects.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ value to allow for accurate integration. A d1 of 10-30 seconds is often a safe starting point for quantitative measurements.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to each tautomer. Often, the aromatic protons on the pyridine ring or a substituent proton will have different chemical shifts for each form. The N-H proton signals, if visible and not overly broad, are also excellent reporters.
-
Carefully integrate a pair of non-overlapping signals—one for the 1H-tautomer (Integral1H) and one for the 2H-tautomer (Integral2H).
-
Calculate the mole fraction (% Tautomer) and the equilibrium constant (KT).
-
% 1H-Tautomer = [Integral_1H / (Integral_1H + Integral_2H)] * 100
-
% 2H-Tautomer = [Integral_2H / (Integral_1H + Integral_2H)] * 100
-
K_T = [2H-Tautomer] / [1H-Tautomer] = Integral_2H / Integral_1H
-
-
Self-Validation: To ensure accuracy, repeat the integration on multiple pairs of non-overlapping signals. The calculated ratios should be consistent within experimental error.
Guide 2: My tautomer ratio is inconsistent between experiments. What's wrong?
Answer:
Inconsistency in tautomer ratios is a common problem and usually points to a lack of control over key experimental variables. Here’s a troubleshooting checklist:
-
Temperature: Tautomeric equilibrium is temperature-dependent. Ensure your NMR probe is accurately calibrated and that all experiments you wish to compare are run at the exact same temperature.
-
Solvent Purity & Water Content: Trace amounts of acid, base, or water in your solvent can significantly alter the equilibrium. Use fresh, high-purity deuterated solvents from a sealed ampule whenever possible.
-
Concentration: At higher concentrations, molecules can form intermolecular hydrogen-bonded dimers or aggregates.[5] If one tautomer preferentially forms a dimer, the equilibrium will shift as a function of concentration. Run a concentration-dependency study (e.g., 1 mM, 10 mM, 50 mM) to check for this effect.
-
Time to Reach Equilibrium: Tautomeric interconversion is not always instantaneous. After dissolving your sample, allow it to equilibrate for a set period (e.g., 30 minutes) at a constant temperature before acquiring data to ensure you are measuring the true thermodynamic equilibrium.
Guide 3: How can I synthetically "lock" a specific tautomer to prevent interconversion?
Answer:
In drug discovery, it is often desirable to work with a single, stable molecular entity. "Tautomer locking" is a synthetic strategy to prevent proton migration by replacing the mobile proton on the pyrazole ring with a group that cannot be easily transferred, such as an alkyl or aryl group.[8]
The Strategy: N-Alkylation or N-Arylation
The most common method is to perform an N-alkylation (e.g., with methyl iodide, benzyl bromide) or N-arylation reaction on the pyrazolo[3,4-b]pyridine core. This reaction typically yields a mixture of N1- and N2-substituted products, corresponding to the "locked" 1H- and 2H-tautomers, respectively. These regioisomers are no longer tautomers but are stable, separable compounds.
General Synthetic Protocol (Example: N-methylation):
-
Dissolve the parent 1H-pyrazolo[3,4-b]pyridine in a suitable aprotic solvent (e.g., DMF, THF).
-
Add a base (e.g., NaH, K₂CO₃) to deprotonate the pyrazole N-H, forming the pyrazolide anion.
-
Add an alkylating agent (e.g., methyl iodide) and stir the reaction, often at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting mixture of N1-methyl and N2-methyl regioisomers using column chromatography to isolate each locked isomer.
By separating these isomers, you can study the biological activity and physicochemical properties of each tautomeric form independently, which is a critical step in structure-activity relationship (SAR) studies and lead optimization.[8][20]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
"improving the stability of pyrazolylpyridine metal complexes"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolylpyridine (pzpy) metal complexes. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, handling, and characterization of these versatile compounds. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and enhance the stability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Question: What are the fundamental factors governing the stability of my pyrazolylpyridine metal complex?
Answer: The stability of a metal complex is a multifaceted property influenced by a delicate interplay of thermodynamic and kinetic factors.[1][2] Understanding these is the first step in troubleshooting. The key pillars of stability are:
-
The Central Metal Ion: The nature of the metal itself is paramount. Generally, metal ions that are smaller and have a higher positive charge form more stable complexes due to stronger electrostatic attraction with the ligand.[3][4][5] For instance, the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability of complexes with high-spin octahedral bivalent metal ions.[4][6]
-
The Pyrazolylpyridine Ligand:
-
Chelate Effect: Pyrazolylpyridine ligands are typically bidentate or tridentate, meaning they bind to the metal at multiple points. This "chelate effect" dramatically increases thermodynamic stability compared to using multiple monodentate ligands (e.g., individual pyridine or pyrazole molecules).[7][8] The formation of stable five- or six-membered rings with the metal center is entropically favorable.[8][9]
-
Steric Hindrance: Bulky substituents on the pyridine or pyrazole rings can create steric strain, potentially weakening the metal-ligand bond and reducing stability.[4] Conversely, appropriate steric bulk can also protect the metal center from unwanted solvent coordination or decomposition pathways.
-
Electronic Effects: Electron-donating groups on the ligand increase its basicity, leading to stronger sigma-donation to the metal and a more stable complex. Conversely, electron-withdrawing groups can decrease stability but are often used to tune the photophysical or redox properties of the final complex.[10]
-
-
Environmental Factors:
-
Solvent: The solvent's coordinating ability, polarity, and protic nature can drastically influence complex formation and stability.[11][12] Coordinating solvents can compete with the pzpy ligand for binding sites on the metal.
-
Counter-Anion: The counter-ion is not always an innocent bystander. A strongly coordinating anion can interfere with the desired complexation or even displace the pzpy ligand.[13] The size and charge of the counter-ion also affect the crystal packing and solubility of the isolated complex.
-
pH: For pzpy ligands with a free N-H group on the pyrazole ring, pH is critical. Deprotonation can occur, allowing the ligand to act as a bridging, anionic ligand, which can lead to the formation of neutral or polynuclear complexes.[10][14][15]
-
Question: My complex changes color or decomposes in solution over time. What is happening?
Answer: This is a classic sign of instability, which can be either thermodynamic or kinetic. Several processes could be occurring:
-
Ligand Dissociation: The complex may be in equilibrium with the free metal and ligand. Changes in solvent or temperature can shift this equilibrium, leading to decomposition.
-
Solvent-Induced Structural Change: The complex may be reacting with the solvent. This is common in coordinating solvents like DMSO, DMF, or acetonitrile. The solvent molecules can displace the pzpy ligand, leading to a new species with a different color.[16] In some cases, this leads to a complete structural rearrangement, forming different supramolecular isomers.[16]
-
Oxidation/Reduction: The metal center may be sensitive to air (oxygen) or other redox-active species. For example, Fe(II) complexes can oxidize to Fe(III), and Cu(I) to Cu(II), almost always accompanied by a distinct color change.
-
Hydrolysis: If water is present, it can react with the complex, particularly if the metal ion is Lewis acidic. This can lead to the formation of hydroxo or aqua species and eventual decomposition.
Troubleshooting Guide: Synthesis & Isolation
Issue 1: Low or No Yield of the Desired Metal Complex
You've mixed your pyrazolylpyridine ligand and metal salt, but upon workup, you recover starting material or obtain a very low yield of the product.
Causality Analysis: This issue typically points to unfavorable reaction kinetics or an incorrect understanding of the equilibrium. The chosen conditions may not be sufficient to drive the reaction forward, or a side-reaction may be consuming your reagents.
.dot
Caption: Decision tree for troubleshooting low complexation yield.
Detailed Protocol: Optimizing Complexation
-
Reagent Verification:
-
Ligand: Confirm the purity of your synthesized pyrazolylpyridine ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Impurities can inhibit complexation.
-
Metal Salt: Use a fresh, anhydrous metal salt if possible. Hydrated salts can introduce water, which may interfere with the reaction.
-
-
Solvent Selection:
-
Ensure both the ligand and metal salt are soluble in the chosen solvent. Initial attempts are often performed in solvents like methanol, ethanol, or acetonitrile.[17]
-
If you suspect the solvent is competing for coordination sites, switch to a less coordinating solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
The dielectric constant of the solvent can also play a role in stabilizing the charged intermediates during complex formation.
-
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Typical Use Case |
| Dichloromethane | 9.1 | Low | Good for avoiding solvent competition. |
| Tetrahydrofuran | 7.6 | Medium | General purpose, good solvating power. |
| Acetonitrile | 37.5 | High | Can promote reaction but may coordinate. |
| Methanol/Ethanol | 32.7 / 24.6 | High (Protic) | Excellent for dissolving salts, can H-bond. |
| Water | 80.1 | High (Protic) | Used for water-soluble ligands/salts. |
-
Reaction Conditions:
-
Temperature: Many complexation reactions proceed at room temperature. However, if the yield is low, gently heating the reaction mixture (e.g., to 40-60 °C) can overcome kinetic barriers. For robust ligands, refluxing may be necessary.
-
Time: Allow the reaction to stir for a sufficient period. Monitor the reaction by TLC or LC-MS if possible. Some complexations are rapid (<1 hour), while others may require stirring overnight.
-
Atmosphere: If your metal is susceptible to oxidation (e.g., Fe(II), Cu(I)), perform the reaction under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.
-
Issue 2: Complex is Unstable and Decomposes Upon Isolation or Storage
Your reaction appears successful in solution, but the isolated product shows signs of decomposition in its characterization data or degrades on the shelf.
Causality Analysis: This points to kinetic instability. The complex is sensitive to its environment once the stabilizing effect of the solution is removed. The primary culprits are typically atmospheric oxygen and moisture, but light and thermal instability can also be factors. The choice of counter-anion can also influence the solid-state stability.[13][18]
.dot
Caption: Interacting factors that determine overall complex stability.
Protocol: Enhancing Post-Synthesis Stability
-
Inert Atmosphere Handling:
-
Isolation: If the complex is air-sensitive, all isolation steps (filtration, washing) must be performed under an inert atmosphere. Use a Schlenk filter or perform the filtration inside a glovebox.
-
Solvents: Use rigorously dried and deoxygenated solvents for washing the isolated complex.
-
-
Choice of Counter-Anion:
-
If you suspect the counter-anion is contributing to instability (e.g., by being hygroscopic), consider an anion exchange.
-
Procedure: Dissolve your complex in a suitable solvent. Add a salt of a different, non-coordinating anion (e.g., KPF₆, NaBF₄, AgOTf). The salt of the original anion will often precipitate, allowing you to isolate the complex with the new, more stable counter-ion.
-
| Anion | Coordinating Ability | Common Properties |
| Cl⁻, Br⁻, I⁻ | Moderate to High | Can coordinate directly to the metal. |
| NO₃⁻, OAc⁻ | Moderate | Can act as bidentate or bridging ligands. |
| BF₄⁻, ClO₄⁻ | Very Low | Weakly coordinating, generally improve stability. |
| PF₆⁻, SbF₆⁻ | Very Low | Bulky, very weakly coordinating. |
| OTf⁻ (Triflate) | Very Low | Excellent weakly coordinating anion. |
-
Storage:
-
Store the final product in a sealed vial under nitrogen or argon.
-
For highly sensitive compounds, store them in a freezer (-20 °C) inside a glovebox to minimize thermal decomposition and exposure to trace atmosphere.
-
Protect light-sensitive complexes by wrapping the vial in aluminum foil.
-
By systematically addressing these factors, researchers can significantly improve the stability, yield, and reproducibility of their pyrazolylpyridine metal complexes, paving the way for their successful application in catalysis, materials science, and medicine.
References
- 1. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Video: Complexation Equilibria: Factors Influencing Stability of Complexes [jove.com]
- 6. jocpr.com [jocpr.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 15. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties - Titova - Uspehi himii [journals.rcsi.science]
- 16. connectsci.au [connectsci.au]
- 17. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Characterization of 2-(1H-pyrazol-4-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Imperative of 2-(1H-pyrazol-4-yl)pyridine
In the landscape of medicinal chemistry and materials science, the this compound scaffold is a privileged structure. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid conformational properties, makes it a cornerstone building block for a myriad of applications, from novel pharmaceuticals to advanced organic materials. The precise connectivity and purity of this molecule are not just academic details; they are critical parameters that dictate its biological activity, reactivity, and material properties.
This guide provides an in-depth, comparative analysis of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for structural elucidation. We will explore not only the fundamental 1D NMR data but also the power of 2D techniques for unambiguous assignment. Furthermore, we will objectively compare NMR with alternative analytical methods, such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a holistic understanding of its analytical profile. This document is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices, thereby empowering researchers to make informed analytical decisions.
Part 1: Definitive Structural Elucidation with NMR Spectroscopy
NMR spectroscopy stands unparalleled in its ability to provide a complete atomic-level picture of a molecule's structure in solution. For this compound, it is the definitive tool for confirming synthesis and ensuring isomeric purity.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion of the NMR data, the following IUPAC-compliant numbering scheme will be used throughout this guide.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy: The First Fingerprint
The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule. The choice of solvent is critical. While CDCl₃ is common, a hydrogen-bond accepting solvent like DMSO-d₆ is often superior for observing the exchangeable N-H proton of the pyrazole ring.[1][2][3] In aprotic solvents like CDCl₃, the N-H signal can be broad or even unobservable due to chemical exchange with trace amounts of water.[1]
Table 1: Typical ¹H NMR (500 MHz, DMSO-d₆) Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-N1' | ~13.2 | br s | - | Broad signal, chemical shift is concentration and temperature dependent. |
| H-6 | ~8.60 | ddd | J = 4.8, 1.8, 0.9 Hz | Most deshielded pyridine proton due to proximity to nitrogen. |
| H-3' | ~8.55 | s | - | Pyrazole proton, deshielded by adjacent pyridine ring. |
| H-5' | ~8.20 | s | - | Pyrazole proton. |
| H-4 | ~7.90 | td | J = 7.8, 1.8 Hz | Pyridine proton. |
| H-3 | ~7.85 | d | J = 7.9 Hz | Pyridine proton. |
| H-5 | ~7.35 | ddd | J = 7.5, 4.8, 1.1 Hz | Pyridine proton. |
Note: Data is compiled and representative. Actual values may vary slightly based on experimental conditions.
Expert Insight: The observation of two distinct singlets for the pyrazole protons (H-3' and H-5') is a key indicator of the 4-substituted pyrazole isomer. The alternative 3- or 5-substituted isomers would exhibit a more complex pattern of coupled doublets for the pyrazole protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments, confirming the molecular formula's carbon count and offering insights into the electronic environment of each atom.
Table 2: Typical ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C-2 | ~152.0 | Quaternary carbon, attached to nitrogen and pyrazole. |
| C-6 | ~149.5 | Deshielded by adjacent nitrogen.[4] |
| C-4 | ~137.0 | Pyridine CH.[4] |
| C-3' / C-5' | ~135.0 / ~128.0 | Pyrazole CH carbons. Assignment requires 2D NMR. |
| C-5 | ~124.0 | Pyridine CH.[4] |
| C-3 | ~120.5 | Pyridine CH. |
| C-4' | ~115.0 | Quaternary carbon of the pyrazole ring. |
Note: Data is compiled and representative. Quaternary carbon signals (C-2, C-4') are typically of lower intensity.[5]
Advanced Structural Verification with 2D NMR
While 1D NMR provides a strong foundation, unambiguous assignment of all signals, especially the closely resonating aromatic protons and the pyrazole carbons, requires 2D NMR techniques.[1][6]
Caption: Logical workflow for complete NMR-based structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential for confirming the connectivity of the pyridine ring protons. Cross-peaks will be observed between H-3/H-4, H-4/H-5, and H-5/H-6, mapping out the entire pyridine spin system.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton signal with the carbon to which it is attached.[1][6] This is the most reliable way to assign the protonated carbons (C-3, C-4, C-5, C-6, C-3', and C-5').
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular puzzle.[1][7] It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound include:
-
H-3' to C-2 and C-5': Critically links the pyrazole ring to the pyridine ring at the C-2 position.
-
H-6 to C-2 and C-4: Confirms the assignment of the pyridine ring carbons.
-
H-N1' to C-3' and C-5': Helps in the assignment of the pyrazole carbons.[1]
-
Part 2: Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structure, other techniques provide complementary and often faster, though less detailed, information. A multi-technique approach ensures the most comprehensive characterization.
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, isomeric purity, quantitation. | Unambiguous structure determination, non-destructive, provides solution-state information. | Lower sensitivity, requires larger sample amounts (mg), longer acquisition times.[8][9] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity (µg-ng), rapid analysis, confirms molecular formula. | Provides no information on atom connectivity (isomerism), fragmentation can be complex.[10] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, inexpensive, requires minimal sample preparation. | Provides limited structural information, spectra can be complex in the fingerprint region. |
Mass Spectrometry (MS)
For this compound (C₈H₇N₃), the expected exact mass is 145.0640. High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming the elemental composition. Under Electron Impact (EI) ionization, the molecular ion (M⁺˙) at m/z 145 will be prominent. Fragmentation is a key feature of mass spectrometry.[10][11] The fragmentation pattern of pyrazole and pyridine rings is complex but can involve the loss of HCN (m/z 27) and subsequent ring rearrangements.[12][13]
Expert Insight: While MS confirms the molecular weight, it cannot distinguish between this compound, 2-(1H-pyrazol-3-yl)pyridine, or 3-(1H-pyrazol-4-yl)pyridine, as they are all isomers with the same mass. This highlights the indispensable role of NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for quickly verifying the presence of key functional groups.
-
N-H Stretch: A broad absorption band is typically observed in the range of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.[14]
-
C=N and C=C Stretches: A series of sharp to medium bands between 1400-1600 cm⁻¹ are characteristic of the aromatic C=C and C=N stretching vibrations of both the pyridine and pyrazole rings.[15][16]
-
C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H bonds.
Expert Insight: IR is a rapid quality control check. The absence of a significant N-H stretch, for instance, would immediately indicate a problem, such as N-alkylation or a different isomeric structure.
Part 3: Standardized Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following protocols represent best practices for sample preparation.
Protocol 1: NMR Sample Preparation
This protocol is designed for standard high-field NMR analysis of small molecules.[8][9][17][18]
Objective: To prepare a homogeneous, particulate-free solution for optimal NMR spectral acquisition.
Materials:
-
This compound sample (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D)[8]
-
High-quality deuterated solvent (e.g., DMSO-d₆, 99.9% D)
-
High-precision 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent)[17]
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram)
-
Glass wool or cotton plug
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[17][19] Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[19]
-
Filtration: Place a small plug of glass wool or cotton into the constriction of a Pasteur pipette. This will serve as a filter to remove any particulate matter which can degrade spectral resolution.[8][18]
-
Transfer: Using the filter-pipette, transfer the solution from the vial into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[17][19]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use tape, as it can interfere with the sample spinner.[18]
-
Quality Check: Before inserting into the spectrometer, visually inspect the sample for any air bubbles or solid particles.
Conclusion
The comprehensive characterization of this compound is most reliably achieved through a multi-faceted analytical approach spearheaded by NMR spectroscopy. While MS and IR provide rapid and valuable complementary data on molecular weight and functional groups, only NMR can deliver the unambiguous, detailed structural information required for confident identification and quality assessment. The strategic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides an irrefutable structural proof that is essential for advancing research and development in any field that utilizes this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. testbook.com [testbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scribd.com [scribd.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.reading.ac.uk [research.reading.ac.uk]
- 18. sites.bu.edu [sites.bu.edu]
- 19. organomation.com [organomation.com]
A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry, the selection of an appropriate ligand is a pivotal decision that dictates the functionality and efficacy of the resulting metal complex. Among the plethora of N-heterocyclic ligands, pyrazole and imidazole, two structural isomers, present a compelling case for comparative analysis. Their subtle difference in the arrangement of nitrogen atoms—1,2 in pyrazole versus 1,3 in imidazole—precipitates a cascade of distinct electronic and steric properties, profoundly influencing their coordination behavior and subsequent applications in catalysis, bioinorganic chemistry, and materials science. This guide offers a comprehensive, data-driven comparison to empower researchers in making informed decisions for ligand selection.
Fundamental Physicochemical Properties: A Tale of Two Isomers
At the heart of their divergent coordination chemistries lie the fundamental differences in the electronic nature of pyrazole and imidazole. Imidazole stands out as a significantly stronger base than pyrazole.[1][2] This is attributed to the greater stabilization of the positive charge upon protonation in the imidazolium ion, where it is delocalized over two equivalent nitrogen atoms. In contrast, the positive charge in the pyrazolium ion is less effectively delocalized.[1] This disparity in basicity directly translates to their donor strength as ligands.
| Property | Pyrazole | Imidazole | Reference |
| pKa of Conjugate Acid | 2.57 | 7.00 | [1] |
| Boiling Point (°C) | 187 | 256 | [1] |
| Molecular Stability | Less stable | More stable | [3] |
The greater basicity of imidazole makes it a stronger σ-donor, leading to the formation of more stable metal complexes compared to pyrazole.[1] Conversely, the weaker σ-donating ability of pyrazole can be advantageous in catalytic reactions where a more electrophilic metal center is desirable.[1]
Coordination Chemistry: Stability, Structure, and Spectrochemical Behavior
The stability of metal complexes is a critical parameter, often quantified by the stability constant (log K). For a given metal ion, imidazole consistently forms more stable complexes than pyrazole, a direct consequence of its superior basicity.[1] The stability of these complexes often adheres to the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[1]
Comparative Stability Constants
The following tables summarize representative logarithmic stability constants (log K₁) for pyrazole and imidazole complexes with various divalent metal ions. It is crucial to note that these values are influenced by experimental conditions such as temperature, ionic strength, and the solvent system employed.
Table 2: Logarithmic Stability Constants (log K₁) of Divalent Metal Ion Complexes with Pyrazole
| Metal Ion | Log K₁ | Conditions | Reference |
| Co²⁺ | 7.15 | 28±0.1°C, I = 0.1 M, 70% dioxane-water | [1] |
| Ni²⁺ | - | - | - |
| Cu²⁺ | 9.92 | 27±0.1°C, I = 0.1 M, 70% dioxane-water | [1] |
| Zn²⁺ | - | - | - |
Table 3: Logarithmic Stability Constants (log K₁) of Divalent Metal Ion Complexes with Imidazole
| Metal Ion | Log K₁ | Conditions | Reference |
| Co²⁺ | 2.56 | 25°C, 0.5 M KNO₃ | [1] |
| Ni²⁺ | 3.09 | 25°C, 0.5 M KNO₃ | [1] |
| Cu²⁺ | 4.30 | 25°C, 0.5 M KNO₃ | [1] |
| Zn²⁺ | 2.58 | 25°C, 0.5 M KNO₃ | [1] |
Structural Considerations
The 1,2- and 1,3-disposition of nitrogen atoms in pyrazole and imidazole, respectively, leads to distinct structural arrangements in their coordination complexes.
Spectrochemical Series
The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. Experimental data places pyrazole as a stronger field ligand than imidazole.[4] The spectrochemical series is approximately: CH₃CN < Imidazole < NH₃ < Pyrazole < en.[4] This indicates that pyrazole complexes will exhibit a larger d-orbital splitting (Δ) and absorb light at higher energies (shorter wavelengths) compared to their imidazole counterparts.
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical differences between pyrazole and imidazole ligands, a series of well-defined experiments are essential. The following protocols provide a framework for the synthesis and characterization of their metal complexes.
Synthesis of a Representative Imidazole Complex: Hexaamminecobalt(II) chloride ([Co(imidazole)₆]Cl₂)
Causality: This synthesis exemplifies the formation of a stable octahedral complex with imidazole, a strong-field ligand, in a straightforward precipitation reaction.
Methodology:
-
Dissolution of Metal Salt: Dissolve a known mass of CoCl₂·6H₂O in a minimal amount of absolute ethanol in a round-bottom flask with gentle warming.
-
Ligand Addition: In a separate beaker, dissolve a stoichiometric excess (e.g., 6.5 equivalents) of imidazole in absolute ethanol.
-
Complexation: Slowly add the imidazole solution to the stirring cobalt chloride solution. A color change and the formation of a precipitate should be observed.
-
Reaction Completion: Reflux the reaction mixture for 1-2 hours to ensure complete complex formation.
-
Isolation and Purification: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the precipitate with cold absolute ethanol and then with diethyl ether to facilitate drying.
-
Drying: Dry the product in a desiccator over a suitable drying agent.
Synthesis of a Representative Pyrazole Complex: Dichlorotetrakis(pyrazole)nickel(II) ([Ni(pyrazole)₄]Cl₂)
Causality: This protocol illustrates the synthesis of a common pyrazole complex. The solid-state synthesis method is also presented as a viable alternative.
Methodology (Solution Phase):
-
Reactant Preparation: Dissolve NiCl₂·6H₂O in ethanol. In a separate flask, dissolve four molar equivalents of pyrazole in the same solvent.
-
Reaction: Slowly add the pyrazole solution to the nickel chloride solution with constant stirring.
-
Product Isolation: A precipitate will form. The reaction mixture can be gently heated to ensure completion. Cool the mixture and collect the product by filtration.
-
Washing and Drying: Wash the solid with cold ethanol and dry in a desiccator.
Methodology (Solid-State Grinding): [5]
-
Grinding: Grind a stoichiometric mixture of NiCl₂·6H₂O and pyrazole in a mortar and pestle.
-
Reaction: The reaction proceeds in the solid state, often with a noticeable color change.
-
Purification: The resulting product can be used directly or recrystallized from a suitable solvent if necessary.
Spectrophotometric Determination of Metal-Ligand Stoichiometry: The Mole-Ratio Method
Causality: This method is a robust technique to determine the stoichiometry of a complex in solution by monitoring changes in absorbance. It is particularly useful for confirming the ratio of metal to ligand in the formed complex.[2][6][7]
Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., NiCl₂·6H₂O) and the ligand (pyrazole or imidazole) in a suitable solvent.
-
Preparation of a Series of Solutions: Prepare a series of solutions in volumetric flasks by keeping the concentration of the metal ion constant while varying the molar ratio of the ligand. For example, add a fixed volume of the metal stock solution to each flask and then add increasing volumes of the ligand stock solution. Dilute each solution to the mark with the solvent.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.
-
Data Analysis: Plot the absorbance versus the mole ratio of ligand to metal. The plot will typically consist of two linear portions. The intersection of the extrapolated linear portions corresponds to the stoichiometry of the complex.[8]
Electrochemical Analysis: Cyclic Voltammetry
Causality: Cyclic voltammetry is a powerful technique to probe the redox behavior of metal complexes.[9] By comparing the cyclic voltammograms of pyrazole and imidazole complexes of the same metal, one can gain insights into how the ligand influences the electron transfer properties of the metal center.
Methodology:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution Preparation: Dissolve a small amount of the synthesized metal complex (e.g., [Co(imidazole)₆]Cl₂ or [Ni(pyrazole)₄]Cl₂) in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between set limits and then reversing the scan.
-
Data Analysis: Analyze the resulting voltammogram to determine the redox potentials (e.g., E₁/₂) of the metal complex. Compare the potentials obtained for the pyrazole and imidazole complexes to assess the electronic influence of the ligands.
Comparative Applications
The distinct electronic properties of pyrazole and imidazole ligands translate into different performance characteristics in various applications.
-
Catalysis: The stronger σ-donating ability of imidazole can lead to more electron-rich metal centers, which may be advantageous for certain catalytic steps.[1] Conversely, the weaker σ-donation of pyrazole might be preferable in reactions where a more electrophilic metal center is required.[1]
-
Bioinorganic Chemistry: The imidazole moiety is a ubiquitous coordinating group in metalloproteins (e.g., histidine). Synthetic imidazole complexes are therefore extensively studied as models for biological systems. Pyrazole-containing molecules have also shown a wide range of biological activities.
-
Materials Science: Both pyrazole and imidazole ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic and luminescent properties.
Conclusion
The choice between pyrazole and imidazole as coordinating ligands is a nuanced one, dictated by the specific requirements of the target application. Imidazole, with its higher basicity, generally forms more stable complexes and acts as a stronger σ-donor. This makes it a preferred choice for applications requiring robust metal-ligand interactions and electron-rich metal centers. In contrast, pyrazole, being less basic, forms comparatively less stable complexes and is a weaker σ-donor.[1] This can be advantageous in catalytic systems that benefit from a more electrophilic metal center or where ligand lability is a key mechanistic feature. By understanding the fundamental differences in their physicochemical properties and employing the experimental methodologies outlined in this guide, researchers can rationally design and synthesize metal complexes with tailored properties for a wide array of scientific and technological advancements.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. purkh.com [purkh.com]
- 4. researchgate.net [researchgate.net]
- 5. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asdlib.org [asdlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
A Comparative Guide to the Structure-Activity Relationship of Pyrazol-4-yl-pyridine Derivatives in Kinase Inhibition
For researchers and professionals in drug development, the pyrazole scaffold is a well-established and highly versatile building block in medicinal chemistry.[1][2][3] Its unique physicochemical properties have led to its incorporation into numerous approved drugs.[4][5] When fused with a pyridine ring, the resulting pyrazol-4-yl-pyridine core offers a privileged scaffold for designing potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[6][7][8]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazol-4-yl-pyridine derivatives, focusing on their role as kinase inhibitors. We will dissect how subtle molecular modifications can dramatically influence potency and selectivity, offering a comparative look at derivatives targeting different kinase families. This analysis is grounded in experimental data from peer-reviewed studies, providing a robust resource for designing next-generation inhibitors.
The Pyrazol-4-yl-pyridine Scaffold: A Privileged Core for Kinase Inhibition
The pyrazol-4-yl-pyridine moiety serves as an excellent foundational structure for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the pyridine nitrogen provides an additional point of interaction. This core structure positions substituents to probe different regions of the ATP-binding site, enabling the fine-tuning of inhibitory activity and selectivity.
Below is a diagram illustrating the general workflow for identifying and optimizing pyrazol-4-yl-pyridine derivatives as kinase inhibitors.
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Comparative SAR Analysis: Targeting Different Kinase Families
The versatility of the pyrazol-4-yl-pyridine scaffold is evident in its ability to be adapted to target a wide range of kinases. Here, we compare the SAR for derivatives targeting JNK, ALK5, and TBK1, highlighting key structural modifications and their impact on inhibitory activity.
c-Jun N-terminal Kinase (JNK) Inhibitors
The development of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors emerged from an earlier pyrimidine series.[6][9] The switch from a pyrimidine to a pyridine core surprisingly resulted in more potent compounds.[6]
Key SAR Insights for JNK Inhibitors:
-
Pyridine vs. Pyrimidine Core: The pyridine-containing compounds were found to be more potent than their pyrimidine counterparts.[6] For instance, a simple 4-(pyrazol-3-yl)-pyridine core (compound 12 in the source) showed an IC50 of 160 nM for JNK3 inhibition, while the initial pyrimidine hit had an IC50 of 0.63 µM.[6]
-
Substitution on the Pyridine Ring: Introduction of a chlorine atom at the C-5 position of the pyridine ring (X substituent) led to a two-fold increase in activity.[6]
-
N-Alkylation of the Pyrazole Ring: While often a strategy to improve physicochemical properties, N-alkylation of the pyrazole nitrogen resulted in a slight decrease in potency.[6] This suggests that the N-H may be involved in a crucial interaction with the target.
| Compound ID (Reference) | Core | Pyridine C-5 (X) | Pyrazole N-1 (R1) | JNK3 IC50 (nM) |
| 12[6] | Pyridine | H | H | 160 |
| 13[6] | Pyridine | Cl | H | ~80 (estimated 2-fold increase) |
| 14[6] | Pyridine | Cl | Alkyl | >80 (slight decrease) |
Activin-like Kinase 5 (ALK5) Inhibitors
A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent ALK5 inhibitors.[10] ALK5, also known as TGF-β type I receptor, is implicated in cancer and fibrosis.[10]
Key SAR Insights for ALK5 Inhibitors:
-
Linker and Pyrazole Substitution: The 4-oxy-pyridine linkage and the 3-(tetrahydro-2H-pyran-4-yl) substitution on the pyrazole ring were crucial for potent ALK5 inhibition.
-
Terminal Pyridine Substitution: Modifications on the terminal pyridine ring significantly impacted activity. Compound 8h from the study, with a specific substitution pattern, demonstrated an IC50 of 25 nM for ALK5 autophosphorylation and also showed favorable pharmacokinetic properties.[10] This compound significantly inhibited tumor growth in a xenograft model.[10]
| Compound ID (Reference) | Core Structure | Key Substituents | ALK5 IC50 (nM) | NIH3T3 Cell Activity IC50 (nM) |
| 8h [10] | 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole | Specific terminal pyridine substitution | 25 | 74.6 |
TANK-binding kinase 1 (TBK1) Inhibitors
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent inhibitors of TBK1, a key regulator of innate immunity.[11]
Key SAR Insights for TBK1 Inhibitors:
-
Structural Modifications at R1 and R2: Systematic modifications around the R1 and R2 positions of the pyrazolo[3,4-b]pyridine scaffold led to the identification of extremely potent inhibitors.
-
Identification of a Potent Inhibitor: Through several rounds of optimization, compound 15y emerged with an outstanding IC50 value of 0.2 nM against TBK1 and demonstrated good selectivity.[11] This highlights the power of iterative SAR studies in achieving high potency.
| Compound ID (Reference) | Core Structure | Key Modifications | TBK1 IC50 (nM) |
| 15i [11] | 1H-pyrazolo[3,4-b]pyridine | R1 and R2 substituted | 8.5 |
| 15t [11] | 1H-pyrazolo[3,4-b]pyridine | R1 and R2 substituted | 0.8 |
| 15y [11] | 1H-pyrazolo[3,4-b]pyridine | Optimized R1 and R2 | 0.2 |
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data relies on robust and well-documented experimental protocols. Below are representative methodologies for key assays used in the evaluation of pyrazol-4-yl-pyridine kinase inhibitors.
Enzymatic Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.
Caption: Workflow for a typical enzymatic kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: Assays are typically performed in 96- or 384-well plates.
-
Reagent Addition: The kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations are added to the wells.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA or other chelating agents.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
-
Data Analysis: The inhibition data is plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the pyrazol-4-yl-pyridine derivatives at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells) is added. Luminescence is then measured.
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The pyrazol-4-yl-pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to compounds with nanomolar and even sub-nanomolar potency against various kinase targets. The key to successful optimization lies in a deep understanding of the interactions between the inhibitor and the ATP-binding pocket of the target kinase. Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and on optimizing their pharmacokinetic properties to enhance their in vivo efficacy and potential as therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Bispyrazolylpyridine Complexes
For researchers, scientists, and professionals in drug development, understanding the intricate three-dimensional structures of metal complexes is paramount for designing novel materials and therapeutics. The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family has emerged as a remarkably versatile scaffold in coordination chemistry, prized for its robust tridentate N-donor framework and the ease with which its properties can be tuned.[1] This guide provides an in-depth comparison of the X-ray crystallographic analysis of various bispyrazolylpyridine complexes, offering insights into how ligand modifications and the choice of metal ions influence their solid-state structures and, consequently, their functional properties.
The Bispyrazolylpyridine Ligand: A Tunable Platform
The power of the bpp ligand lies in its modular nature. The pyridine and pyrazole rings can be functionalized to subtly adjust the electronic and steric properties of the resulting metal complexes without fundamentally altering the coordination environment.[2] This allows for a systematic investigation of structure-property relationships.
Core Structure and Modifications
The fundamental bpp scaffold consists of a central pyridine ring flanked by two pyrazolyl rings. The most common points of modification are the 4-position of the pyridine ring and the 3- and 5-positions of the pyrazole rings.
-
Pyridine Ring (4-position): This position is ideal for introducing a wide array of functional groups, from simple alkyl and halogen substituents to more complex aromatic systems, vinyl bridges, and carboxylic acid or ester moieties.[1] These modifications can dramatically influence the electronic properties of the ligand.
-
Pyrazole Rings: Substituents on the pyrazole rings, such as methyl or isopropyl groups, can introduce steric bulk, which in turn affects the coordination geometry and intermolecular packing in the crystal lattice.[3]
The ability to make these targeted modifications is a key advantage of the bpp ligand system compared to the more traditional terpyridine ligands.[2]
Comparative Crystallographic Analysis: A Tale of Two Factors
The crystal structure of a bispyrazolylpyridine complex is primarily dictated by two key factors: the nature of the ligand itself and the choice of the central metal ion.
Influence of Ligand Substituents on Crystal Packing and Molecular Geometry
The introduction of different functional groups onto the bpp scaffold can lead to significant variations in the solid-state structures of the resulting complexes. This is particularly evident in iron(II) complexes, which are renowned for their spin crossover (SCO) behavior.
A compelling comparison can be drawn between unsubstituted [Fe(bpp)₂]²⁺ and its substituted derivatives. The electronic nature of the substituent at the 4-position of the pyridine ring directly impacts the ligand field strength. Electron-withdrawing groups tend to stabilize the low-spin (LS) state, leading to a higher spin transition temperature (T₁/₂), while electron-donating groups can favor the high-spin (HS) state.[1]
For instance, DFT calculations have shown that electron-withdrawing substituents primarily stabilize the t₂g orbitals of the Fe(II) center, thus increasing the ligand field strength and favoring an LS configuration.[1] Conversely, bulky substituents can introduce steric hindrance, leading to distortions in the coordination sphere that can also influence the spin state.[1][4]
The flexibility of the bpp ligand framework allows for significant angular distortions from ideal octahedral geometry.[4] These distortions, often influenced by crystal packing effects and the nature of the counter-ion, can play a crucial role in the cooperativity of the spin transition.[1] Complexes with more rigid ligand environments may exhibit incomplete spin transitions, whereas those with more flexible substituents are more likely to undergo cooperative SCO.[1]
The Role of the Metal Ion in Determining Coordination Geometry
While the ligand plays a crucial role, the identity of the central metal ion is a fundamental determinant of the coordination geometry and the overall structure of the complex.
| Metal Ion | Typical Coordination Geometry | Key Structural Features | Representative Complex |
| Iron(II) | Distorted Octahedral (FeN₆) | Prone to spin crossover; sensitive to ligand electronics and crystal packing.[1][4] | [Fe(bpp)₂]²⁺ |
| Ruthenium(II) | Octahedral | Forms stable, photoactive complexes.[1] | [Ru(bpp)₂]²⁺ |
| Palladium(II) | Square Planar or Distorted Octahedral | Can exhibit different coordination modes depending on reaction conditions.[1] | [Pd(bpp)Cl₂] |
| Nickel(II) | Distorted Octahedral (NiN₆) | The average Ni-N bond length is around 2.095 Å.[5] | [Ni(L)₂] where L is a bpp derivative |
| Cobalt(II) | Octahedral | Can form discrete complexes or coordination cages.[6] | [Co(bpp)₂]²⁺ |
| Silver(I) | Variable (Linear, Trigonal, etc.) | Coordination number and geometry are highly dependent on the ligand and counter-ion.[7] | [Ag(bpp)]⁺ |
The choice of metal ion also influences the potential for forming higher-order structures, such as coordination polymers and metal-organic frameworks (MOFs).[8][9] For example, using a bpp ligand with an additional coordination site can lead to the formation of 1D coordination polymer chains.[9]
Experimental Protocols for X-ray Crystallographic Analysis
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in the structural analysis of bispyrazolylpyridine complexes. The following provides a generalized workflow.
Crystal Growth Methodologies
The choice of crystallization technique is crucial and often needs to be optimized for each new complex.
-
Slow Evaporation: A solution of the complex in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.
-
Vapor Diffusion: A solution of the complex is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The slow diffusion of the anti-solvent vapor into the complex solution reduces its solubility and promotes crystallization.[4]
-
Layering Technique: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.[5]
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are typically performed:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[4]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.
The final output is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and information about intermolecular interactions.
Visualizing the Process: From Ligand to Crystal Structure
The journey from designing a ligand to determining the final crystal structure is a multi-step process that can be visualized as follows:
References
- 1. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine [mdpi.com]
- 4. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Tale of Two Ligands: A Comparative Guide to 2-(1H-pyrazol-4-yl)pyridine and 2,2'-Bipyridine in Coordination Chemistry
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, N-heterocyclic ligands form the bedrock upon which countless catalytic, photophysical, and biomedical advancements are built. For decades, 2,2'-bipyridine (bpy) has been hailed as the "most widely used ligand," a testament to its robust nature and versatile coordination capabilities.[1][2] However, the evolving demands of modern science necessitate a broader toolkit. Enter 2-(1H-pyrazol-4-yl)pyridine (pypz), an asymmetric analogue that offers unique structural and electronic features. This guide provides an in-depth, data-driven comparison of these two ligand classes to inform rational ligand selection in complex design.
Section 1: The Ligands at a Glance: Structural and Electronic Foundations
At first sight, bpy and pypz appear as simple bidentate, N,N'-donors. However, their fundamental differences in ring structure and symmetry lead to distinct electronic properties that profoundly influence the resulting metal complexes.
1.1 2,2'-Bipyridine (bpy): The Symmetric Archetype
Composed of two pyridine rings linked at the 2-positions, bpy is a planar, symmetric molecule.[3] Its coordination chemistry is dominated by its character as a strong σ-donor and a moderate π-acceptor. This π-accepting ability, arising from the low-lying π* orbitals of the pyridine rings, is crucial for stabilizing low-valent metal centers and plays a key role in the photophysical properties of its complexes, such as the famous [Ru(bpy)₃]²⁺ luminophore.[3] Its robust redox stability and the relative ease of functionalization have cemented its role in fields from photocatalysis to materials science.[2][4]
1.2 this compound (pypz): The Asymmetric Contender with a Twist
Replacing one pyridine ring with a pyrazole moiety introduces significant changes. Pyrazole is a five-membered, π-excessive aromatic heterocycle containing a Brønsted acidic N-H group.[5] This seemingly small alteration has three major consequences:
-
Electronic Asymmetry: The pyrazole ring is a weaker π-acceptor and a potentially stronger σ-donor compared to pyridine.[6][7] This modifies the ligand field around the metal center.
-
Proton Responsiveness: The pyrazole N-H proton (pKa ≈ 14-19 in DMSO) can be removed to form a pyrazolate anion. This allows pypz to act as a mono-anionic LX-type ligand, enabling the formation of neutral complexes from divalent metal precursors, a feature highly desirable for applications like organic light-emitting diodes (OLEDs).[5][8][9]
-
Hydrogen Bonding: The N-H group is a hydrogen-bond donor, which can be used to direct supramolecular assembly through intramolecular or intermolecular interactions, influencing crystal packing and the secondary coordination sphere.[5][10][11]
| Property | 2,2'-Bipyridine (bpy) | This compound (pypz) |
| Molecular Formula | C₁₀H₈N₂ | C₈H₇N₃ |
| Molecular Weight | 156.18 g/mol | 145.16 g/mol [12][13] |
| Symmetry | C₂ᵥ (Symmetric) | Cₛ (Asymmetric) |
| Key Feature | Strong π-acceptor, redox stable[2] | N-H proton, H-bond donor, anionic potential[5][9] |
| Typical Coordination | Neutral, L₂-type | Neutral (L-type) or Anionic (LX-type)[14] |
Section 2: Impact on Metal Complexes: A Head-to-Head Comparison
The intrinsic differences between bpy and pypz manifest clearly in the properties of their corresponding metal complexes.
2.1 Redox Properties
The electronic nature of the ligand directly modulates the redox potential of the metal center. The superior π-accepting capability of bpy stabilizes the metal d-orbitals to a greater extent than pypz. Consequently, for a given metal ion in the same oxidation state, complexes of bpy typically exhibit higher (more positive) reduction potentials compared to analogous pypz complexes. This means it is harder to oxidize the metal center in a bpy complex. This principle is critical in designing catalysts where the accessibility of specific metal oxidation states is paramount. Hydrogen bonding in the secondary coordination sphere of protic pyrazole ligands can also influence the redox behavior of the metal center.[15]
2.2 Photophysical Properties
In the realm of luminescent materials, particularly with Ru(II) and Ir(III), ligand design is everything. The energy of the metal-to-ligand charge transfer (MLCT) excited state, which is responsible for luminescence, is determined by the energy gap between the metal's highest occupied molecular orbital (HOMO) and the ligand's lowest unoccupied molecular orbital (LUMO).
-
Bipyridine complexes , such as [Ru(bpy)₃]²⁺, are the benchmark for photophysics, displaying strong MLCT absorption in the visible region and useful luminescence.[3][16]
-
Pyrazolylpyridine complexes offer a pathway to tune these properties. The different electronic character of the pypz ligand alters the HOMO-LUMO gap.[8] The ability to deprotonate the pyrazole ring to form neutral complexes can significantly red-shift emission, a valuable trait for OLED applications. Furthermore, the asymmetry of the ligand can lead to different excited state dynamics compared to the highly symmetric bpy complexes.[9]
| Complex Type | Typical λₘₐₓ (MLCT) | Emission Quantum Yield (Φ) | Key Feature |
| [Ru(bpy)₃]²⁺ | ~450 nm | ~2.8% to 9.5% (solvent dependent) | Benchmark luminophore, well-studied[3][16] |
| Ru(II)-pypz type | Varies, often slightly blue-shifted | Highly tunable | Anionic form allows for neutral complexes, emission tuning[8] |
2.3 Supramolecular Chemistry and Catalysis
The pyrazole N-H group is the defining feature that sets pypz apart in supramolecular chemistry. This proton donor can form robust hydrogen bonds, directing the self-assembly of complex architectures like grids, cages, and coordination polymers.[17][18] This capability is largely absent in standard bpy ligands.
In catalysis, this N-H group can participate in "metal-ligand cooperation," where the ligand is not a passive spectator but an active participant in the catalytic cycle.[5] For instance, in transfer hydrogenation reactions, the N-H/N⁻ couple can act as a proton shuttle to and from the substrate, facilitating bond activation.[5] While bpy is a stalwart ligand in many catalytic processes, including water oxidation and polymerization, pypz and related protic pyrazole ligands open doors to novel, bifunctional catalytic mechanisms.[6][19]
Section 3: Experimental Workflows and Methodologies
To provide a practical context, this section outlines common experimental protocols for the synthesis and characterization of these ligands and their complexes.
3.1 Synthesis of a 2-(1H-pyrazol-3-yl)pyridine Ligand
A common and efficient route involves the condensation of a substituted acetylpyridine with an amide acetal, followed by cyclization with hydrazine.[9][20]
Experimental Protocol:
-
Step 1: Enaminone Formation: 2-Acetylpyridine (1.0 eq) is dissolved in toluene. N,N-Dimethylformamide dimethyl acetal (1.2 eq) is added, and the mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure to yield the crude enaminone.
-
Step 2: Cyclization: The crude enaminone is dissolved in ethanol. Hydrazine hydrate (1.5 eq) is added, and the solution is heated to 60°C for 30-60 minutes.[20]
-
Step 3: Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(1H-pyrazol-3-yl)pyridine ligand.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Metal complexes with varying intramolecular hydrogen bonding networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C8H7N3 | CID 3578981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. The strength of hydrogen bonding to metal-bound ligands can contribute to changes in the redox behaviour of metal centres - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Bioactivity of Novel Pyrazole-1,3,4-Oxadiazole Compounds
Introduction: The Scientific Imperative for Robust Validation
The fusion of pyrazole and 1,3,4-oxadiazole rings creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. These hybrid compounds consistently demonstrate a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] However, the journey from a novel synthesized compound to a viable lead candidate is paved with rigorous, multi-faceted validation. A claim of bioactivity is only as strong as the evidence supporting it.
This guide provides a comprehensive framework for researchers and drug development professionals to validate the bioactivity of new pyrazole-1,3,4-oxadiazole derivatives. We move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that the generated data is not only accurate but also scientifically sound and defensible. Our approach integrates computational prediction with gold-standard in vitro assays, establishing a self-validating system for credible lead compound identification.
Chapter 1: A Rationale-Driven Approach to Bioactivity Screening
The first critical step is not to test everything, but to test what is most probable. The extensive body of literature on pyrazole-oxadiazole hybrids informs a logical starting point. These scaffolds frequently interact with key biological targets implicated in microbial survival and cancer cell proliferation.[5][6] Therefore, an initial validation strategy should prioritize the assessment of two primary activities:
-
Antimicrobial Efficacy: Many derivatives have shown potent activity against a range of pathogenic bacteria.[7][8][9] This is often attributed to their ability to interfere with essential bacterial enzymes or cellular processes.
-
Anticancer Cytotoxicity: The planar, electron-rich nature of the scaffold allows for interaction with various targets in cancer cells, including kinases and DNA, leading to antiproliferative effects.[10][11]
This focused approach, grounded in existing evidence, conserves resources and directs experimental efforts toward the highest probability of yielding significant findings.
Chapter 2: The Integrated Validation Workflow
A robust validation pipeline does not rely on a single experiment. Instead, it builds a cohesive narrative from computational prediction to cellular activity. This workflow ensures that each step informs the next, creating a logical and efficient progression from a newly synthesized molecule to a potential lead compound.
Caption: Integrated workflow for validating novel compound bioactivity.
Chapter 3: In Vitro Antimicrobial Activity Validation
The definitive measure of a compound's antibacterial potency is its Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible microbial growth.[12] We will compare our novel compound, designated PZ-OXD-N1 , against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, using the broth microdilution method. This method is a gold standard recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Comparative Experimental Data: MIC
The goal is to determine the MIC of PZ-OXD-N1 against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| PZ-OXD-N1 (Novel Compound) | 8 | 16 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 |
| Vehicle Control (DMSO) | > 1024 | > 1024 |
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system. The inclusion of a standard antibiotic (positive control) validates the assay's sensitivity, while the vehicle control ensures that the solvent used to dissolve the compound has no intrinsic antimicrobial activity.
1. Preparation of Reagents and Materials:
- Bacterial Strains: Lyophilized cultures of S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Growth Medium: Mueller-Hinton Broth (MHB).[12]
- Test Compound (PZ-OXD-N1): Prepare a 1024 µg/mL stock solution in sterile dimethyl sulfoxide (DMSO).
- Standard Antibiotic (Ciprofloxacin): Prepare a 1024 µg/mL stock solution.
- Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer (plate reader).
2. Preparation of Bacterial Inoculum:
- Aseptically transfer a colony of bacteria into 5 mL of MHB.
- Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
3. Assay Procedure:
- Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
- Add 200 µL of the stock compound solution (PZ-OXD-N1 or Ciprofloxacin) to well 1.
- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient.
- Well 11 will serve as the growth control (no compound).
- Well 12 will serve as the sterility control (no bacteria).
- Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
- Seal the plate and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12]
- The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.
Chapter 4: In Vitro Anticancer & Cytotoxicity Validation
The MTT assay is a robust and widely used colorimetric method to assess a compound's effect on cell viability.[15] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.
Comparative Experimental Data: IC₅₀ and Selectivity Index (SI)
We will evaluate PZ-OXD-N1 against two common cancer cell lines, MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), and a non-cancerous cell line, HaCaT (human keratinocytes), to determine its selectivity. The results are expressed as the IC₅₀ value—the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Cytotoxicity against Cancer and Normal Cell Lines
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HaCaT IC₅₀ (µM) |
| PZ-OXD-N1 (Novel Compound) | 15.5 | 25.2 | 98.4 |
| Doxorubicin (Standard) | 1.2 | 2.1 | 5.8 |
| Vehicle Control (DMSO) | > 200 | > 200 | > 200 |
The Causality of Selectivity: A promising anticancer agent must be more toxic to cancer cells than to normal cells. The Selectivity Index (SI) quantifies this.[18] It is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) A higher SI value indicates greater selectivity and a better therapeutic window.
Table 3: Selectivity Index of PZ-OXD-N1
| Compound | Target Cell Line | Selectivity Index (SI) |
| PZ-OXD-N1 | MCF-7 | 6.35 |
| PZ-OXD-N1 | HepG2 | 3.90 |
Protocol: MTT Assay for Cell Viability
This protocol includes controls to ensure the validity of the results. Untreated cells serve as a 100% viability control, while wells with media alone correct for background absorbance.
1. Cell Culture and Seeding:
- Culture MCF-7, HepG2, and HaCaT cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.
- Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of PZ-OXD-N1 and Doxorubicin in DMSO.
- Perform serial dilutions in serum-free media to create a range of desired concentrations.
- Carefully remove the old media from the cells and add 100 µL of the media containing the test compounds (or vehicle control) to the respective wells.
- Incubate the plate for 48 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.[19]
- Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Carefully remove the media from the wells.
- Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]
- Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19]
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Chapter 5: Mechanistic Insights via Molecular Docking
While in vitro assays demonstrate if a compound is active, in silico molecular docking helps explain why.[20] This computational technique predicts the preferred orientation of a ligand (our compound) when bound to a specific protein target, providing insights into its mechanism of action.[1][21] For example, if we hypothesize that PZ-OXD-N1's antibacterial activity stems from inhibiting a key bacterial enzyme like Dihydropteroate Synthase (DHPS), docking can validate this.
The key output is the binding energy (kcal/mol), which estimates the binding affinity. A more negative value suggests a more stable and favorable interaction. This computational evidence, when paired with in vitro data, builds a much stronger case for the compound's mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijmspr.in [ijmspr.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemmethod.com [chemmethod.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
"comparative study of coinage metal pyrazolate metallacycles"
An In-Depth Comparative Guide to Coinage Metal Pyrazolate Metallacycles
As the fields of materials science, catalysis, and medicinal chemistry continue to advance, the demand for molecular building blocks with tunable properties has never been greater. Among these, coinage metal pyrazolate metallacycles—cyclic structures composed of copper, silver, or gold ions bridged by pyrazolate ligands—have emerged as a significant class of compounds.[1][2] Their importance spans diverse areas, including the study of metallophilic (d¹⁰–d¹⁰) interactions, the design of luminescent materials, and the development of potent catalysts.[3][4]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive comparative analysis of copper(I), silver(I), and gold(I) pyrazolate metallacycles. We will move beyond a simple recitation of facts to explore the causality behind their structural, photophysical, and catalytic differences, grounding our discussion in experimental data and established literature.
A Comparative Overview of Synthetic Methodologies
The synthesis of homoleptic coinage metal pyrazolates typically involves the reaction of a pyrazole pro-ligand with a suitable metal(I) source. However, the choice of precursor and reaction conditions is highly dependent on the specific metal, reflecting their differing reactivities.
Copper(I) and Silver(I) Complexes: These are often conveniently synthesized using the corresponding metal(I) oxides, such as Cu₂O or Ag₂O.[3] This method is advantageous as the only byproduct is water, simplifying purification. The reaction proceeds by a straightforward acid-base mechanism where the acidic proton of the pyrazole reacts with the basic oxide.
Gold(I) Complexes: Gold(I) oxide is unstable, necessitating alternative synthetic routes. A common and effective method involves the deprotonation of the pyrazole using a base like sodium hydride (NaH) to form the sodium pyrazolate salt. This salt is then reacted with a suitable Au(I) precursor, such as chloro(tetrahydrothiophene)gold(I) (Au(THT)Cl).[3][5]
The causality behind these choices lies in the stability and reactivity of the metal precursors. The oxides of copper and silver are sufficiently basic to be deprotonated by the pyrazole ligand, offering a direct and clean route. For gold, the use of a more stable and soluble precursor like Au(THT)Cl, combined with the pre-formed pyrazolate anion, ensures an efficient metathesis reaction.
Caption: General synthetic workflows for coinage metal pyrazolates.
Structural Analysis: From Monomers to Supramolecular Assemblies
Coinage metal pyrazolates are renowned for their tendency to form cyclic oligomers, with trinuclear species being the most common motif.[4] These trimers feature a nine-membered M₃N₆ metallacyclic core.[1][6] However, dimers, tetramers, and even larger hexamers are also known, with the preferred nuclearity influenced by the metal ion and the steric bulk of the pyrazolate substituents.[2][4]
A computational study analyzing the Cambridge Structural Database (CSD) revealed distinct preferences:
-
Copper(I): Dimers and trimers are common.[2]
-
Silver(I): Dimers and trimers are also prevalent.[2]
-
Gold(I): Trimers are the dominant form, with dimers of Au(I) being unknown.[2]
Caption: Core M₃N₆ structure of a trinuclear pyrazolate metallacycle.
Metallophilic Interactions and Bond Metrics
A key feature differentiating these complexes is the strength of metallophilic interactions—weak, attractive forces between closed-shell d¹⁰ metal centers. These interactions influence the solid-state packing and photophysical properties of the metallacycles.[7]
A comparative study of the isostructural trinuclear complexes {[3,5-(CF₃)₂Pz]M}₃ (where M = Cu, Ag, Au) provides invaluable quantitative data.[7][8]
| Parameter | Copper (Cu₃) | Silver (Ag₃) | Gold (Au₃) |
| Covalent Radius (Å) | 1.11[7][8] | 1.34[7][8] | 1.25[7][8] |
| M-N Distance (Å) | ~1.85 | ~2.10 | ~2.01 |
| Intratrimer M···M Distance (Å) | ~3.20-3.26[6] | ~3.4-3.6 | ~3.3-3.5 |
| Shortest Intertrimer M···M (Å) | 3.813[7][8] | 3.204[7][8] | 3.885[7][8] |
Data for M-N and Intratrimer distances are typical ranges compiled from multiple sources; specific values for the {[3,5-(CF₃)₂Pz]M}₃ series are found in the cited literature.
The trend in M-N bond distances (Cu < Au < Ag) is notable and follows the trend expected from the covalent radii of the corresponding two-coordinate metal ions.[3][5] Perhaps most strikingly, the intertrimer distance in the silver complex (Ag₃) is conspicuously short at 3.204 Å, significantly less than in the copper or gold analogues, despite silver having the largest covalent radius.[7][8] This indicates strong argentophilic (Ag···Ag) interactions that dictate the supramolecular packing into infinite chains. In contrast, the gold and copper trimers are more loosely connected.[8]
A Comparative Analysis of Photophysical Properties
The luminescence of coinage metal pyrazolates is one of their most fascinating and studied characteristics. These properties are highly sensitive to the identity of the metal, the substituents on the pyrazolate ring, temperature, and the physical state (solid vs. solution).[1][6] The emissions often arise from metal-centered excited states, specifically phosphorescent excimeric states that feature enhanced M···M bonding compared to the ground state.[7]
-
Copper(I) Complexes: These compounds are well-known for their bright luminescence, which is often phosphorescent in nature.[6] The emission colors can be tuned and are highly sensitive to intertrimer Cu···Cu interactions. For instance, {[3,5-(Me)₂Pz]Cu}₃, with a short intertrimer distance of 2.946 Å, shows different emission characteristics compared to {[3-(CF₃),5-(Ph)Pz]Cu}₃, which has a much longer separation of 3.848 Å.[6] These emissions are typically broad and unstructured, indicative of metal-centered transitions.[6]
-
Silver(I) Complexes: While also luminescent, silver analogues can exhibit different behavior. For example, a study on SF₅-decorated pyrazolates showed that while the copper complexes exhibited long-lived phosphorescence, the silver analogues displayed fast fluorescence.[9] This highlights a fundamental difference in the nature of the excited states.
-
Gold(I) Complexes: Gold pyrazolates are also known for their phosphorescence. A comparative study of the {[3,5-(CF₃)₂Pz]M}₃ series found that all three complexes display remarkable luminescence, with multiple unstructured phosphorescence bands.[7] The colors and lifetimes of these bands change qualitatively with the metal and temperature, a phenomenon attributed to relaxation between different phosphorescent excimers.[7][8] The trend in the lowest energy phosphorescence band follows the relative triplet energy of the three M(I) atomic ions.[8]
| Complex Family | Metal | Predominant Emission Type | Common Emission Colors | Key Feature |
| {[3,5-(R)₂Pz]M}₃ | Cu | Phosphorescence[6][9] | Green to Yellow[10] | Highly sensitive to intertrimer Cu···Cu distance |
| {[3,5-(R)₂Pz]M}₃ | Ag | Fluorescence[9] | - | Fast emission, weaker metallophilic effects on luminescence |
| {[3,5-(R)₂Pz]M}₃ | Au | Phosphorescence[7] | Blue[3] | Strongest metallophilic effects, multiple excimeric states |
Comparative Catalytic Activity
While the structural and photophysical properties are compelling, the application of these metallacycles in catalysis is of immense practical importance.[11] Copper pyrazolate complexes, in particular, have been identified as highly effective catalysts.
The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Research has shown that trinuclear copper(I) pyrazolates bearing electron-withdrawing groups (e.g., -CF₃) are excellent stand-alone catalysts for these reactions.[3][12]
A comparative study revealed several key insights:
-
Effect of Metal: The copper(I) complex {[3,5-(3,5-(CF₃)₂Ph)₂Pz]Cu}₃ is an excellent catalyst for CuAAC, while the silver and gold analogues are not reported to have comparable activity for this specific transformation.[3][5]
-
Effect of Ligand Electronics: For trinuclear copper(I) pyrazolates, those with fluorinated, electron-withdrawing pyrazoles are superior catalysts compared to trimers with electron-donating alkyl groups, which are poor catalysts.[12]
-
Effect of Nuclearity: Interestingly, tetranuclear copper(I) pyrazolates are excellent catalysts even with electron-donating substituents on the pyrazole ligand.[12] This suggests that the catalytic activity is not solely dependent on the electronics of the ligand but also on the structural nature of the active catalytic species in solution.
Silver and gold pyrazolates have not been as extensively explored as catalysts for these types of reactions, making copper the clear frontrunner in this application domain. The higher Lewis acidity of the copper centers, modulated by the pyrazolate ligands and the specific aggregation state in solution, is likely responsible for its superior catalytic performance.[13]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides representative, detailed experimental protocols.
Synthesis of Trinuclear Copper(I) Pyrazolate: {[3,5-(CF₃)₂Pz]Cu}₃
This protocol is adapted from established literature procedures.[6]
Rationale: This synthesis utilizes copper(I) oxide as the metal source, which reacts with the acidic 3,5-bis(trifluoromethyl)pyrazole in a clean reaction where water is the only byproduct, simplifying the workup. Toluene is used as a solvent that allows for heating to reflux to drive the reaction to completion.
Step-by-Step Methodology:
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-bis(trifluoromethyl)pyrazole (1.00 g, 4.90 mmol) and copper(I) oxide (0.234 g, 1.63 mmol, providing a Cu:ligand ratio of 1:1.5).
-
Solvent Addition: Add 40 mL of toluene to the flask.
-
Reaction: Heat the resulting suspension to reflux with vigorous stirring. The reaction progress can be monitored by the change in color as the red Cu₂O is consumed. The reaction is typically complete within 24 hours.
-
Workup: After cooling to room temperature, filter the hot solution through a pad of Celite to remove any unreacted copper oxide and other solid impurities.
-
Isolation: Remove the toluene from the filtrate under reduced pressure (rotary evaporation) to yield a white solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hot hexane or a hexane/toluene mixture, to afford colorless crystals of {[3,5-(CF₃)₂Pz]Cu}₃.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Acquire ¹H, ¹⁹F, and ¹³C NMR spectra to confirm the identity and purity of the compound by comparing the observed chemical shifts and coupling constants to literature values.[2][14] The simplicity of the spectra often reflects the high symmetry of the metallacycle in solution.[2]
-
Single-Crystal X-ray Diffraction: Grow suitable single crystals by slow evaporation of a saturated solution or by vapor diffusion. The resulting crystal structure will provide definitive information on bond lengths, bond angles, M···M distances, and the solid-state packing arrangement, which is crucial for a comparative structural analysis.[15][16]
Conclusion
The comparative study of coinage metal pyrazolate metallacycles reveals a family of compounds with rich and varied chemistry. The choice of metal—copper, silver, or gold—profoundly influences every aspect of their being, from the preferred synthetic route and solid-state structure to their photophysical behavior and catalytic prowess.
-
Structurally , while trimers are a common theme, the strength of metallophilic interactions varies significantly, being particularly dominant in dictating the supramolecular assembly of silver complexes.
-
Photophysically , copper and gold complexes are generally characterized by strong phosphorescence from metal-centered excimeric states, whereas silver analogues can exhibit faster fluorescence.
-
Catalytically , copper stands out as a highly efficient and tunable catalyst for important organic transformations like the azide-alkyne cycloaddition, an area where silver and gold have yet to demonstrate similar utility.
These fundamental differences, rooted in the intrinsic properties of the d¹⁰ metal ions, provide researchers with a powerful toolkit. By rationally selecting the metal, the pyrazolate substituents, and controlling the nuclearity, it is possible to design and synthesize metallacycles with tailored properties for specific applications, from advanced luminescent materials to next-generation catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-Directed Metalation of a Gold Pyrazolate Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Luminescent polymorphic aggregates of trinuclear Cu(i)–pyrazolate tuned by intertrimeric Cu⋯NPy weak coordination bonds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. "Multinuclear copper(I) and silver(I) pyrazolates: synthesis, luminesce" by Monika R. Patterson [mavmatrix.uta.edu]
- 13. researchgate.net [researchgate.net]
- 14. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the Binding Affinity of Pyrazolylpyridine-Based A₂A Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust evaluation of binding affinity for pyrazolylpyridine-based antagonists targeting the Adenosine A₂A receptor (A₂AAR). We will delve into the core principles of binding assays, provide detailed experimental protocols, and compare the performance of this chemical class within the broader context of known A₂AAR modulators.
The Adenosine A₂A Receptor: A Key Therapeutic Target
The Adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that plays a crucial neuromodulatory role, particularly in the brain where it is highly concentrated in the striatum.[1] A₂A receptors are coupled to the Gs alpha subunit of the heterotrimeric G-protein.[2] Activation of the A₂AAR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and modulates gene transcription.[2]
Due to its functional antagonism with the dopamine D₂ receptor, the A₂AAR has emerged as a significant, non-dopaminergic target for treating neurodegenerative disorders like Parkinson's disease.[1][3][4] A₂AAR antagonists can enhance D₂ receptor signaling, offering a novel therapeutic strategy.[3] The pyrazolopyridine and related pyrazolo-fused heterocyclic scaffolds have been identified as promising core structures for developing potent and selective A₂AAR antagonists.[5] Accurately quantifying the binding affinity of these novel compounds is a foundational step in their development.
Caption: The A₂A Receptor signaling cascade and the inhibitory action of an antagonist.
Methodologies for Determining Binding Affinity
Binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor. A lower Ki value signifies a higher binding affinity. While several techniques exist, the radioligand binding assay remains the gold standard for its robustness and sensitivity in GPCR pharmacology.[2][6]
The Gold Standard: Competitive Radioligand Binding Assays
This technique quantifies the ability of an unlabeled test compound (e.g., a pyrazolylpyridine derivative) to compete with a radiolabeled ligand of known affinity for binding to the A₂A receptor. The result is an IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—which is then converted to a Ki value.
Causality Behind Experimental Choices:
-
Receptor Source: Membrane preparations from cells stably expressing the human A₂A receptor (like HEK-293 or CHO cells) are used to ensure a high density of the target receptor and minimize interference from other receptor subtypes.[7][8]
-
Radioligand Selection: A high-affinity, selective A₂A radioligand is crucial. [³H]ZM241385 and [³H]CGS21680 are commonly used for A₂AAR antagonist assays.[8][9][10] The choice of radioligand sets the benchmark for the competition.
-
Separation of Bound/Unbound: Rapid filtration is the key to separating receptor-bound radioligand from the unbound fraction. Glass fiber filters are used because they effectively trap the cell membranes while allowing the unbound ligand to pass through.[8][11]
Detailed Protocol: A₂A Receptor Competitive Binding Assay
This protocol is a self-validating system, incorporating controls for total and non-specific binding to ensure data integrity.
Materials:
-
Receptor Source: Membrane preparations from HEK-293 cells stably expressing the human A₂A receptor.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[8]
-
Radioligand: [³H]ZM241385 (specific activity ~20-80 Ci/mmol).
-
Test Compounds: Pyrazolylpyridine-based antagonists dissolved in DMSO, then serially diluted in assay buffer.
-
Non-specific Determinate: A high concentration (e.g., 10 µM) of a non-radiolabeled, potent A₂A antagonist like ZM241385 or theophylline.[12]
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B or GF/C), liquid scintillation counter, and scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Thaw the A₂A receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 20 µg protein/well) in ice-cold assay buffer.[8]
-
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer for "Total Binding" wells, 50 µL of the non-specific determinate for "Non-specific Binding" (NSB) wells, and 50 µL of the serially diluted test compounds for the competition wells.
-
Radioligand Addition: Add 50 µL of [³H]ZM241385 (at a final concentration near its Kd, e.g., 1-2 nM) to all wells.[11]
-
Reaction Initiation: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.[8][11]
-
Termination & Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[8][11]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Complementary and Alternative Methods
-
cAMP Functional Assays: To confirm that binding translates to functional antagonism, a cAMP assay is essential. This experiment measures a compound's ability to inhibit cAMP production stimulated by an A₂AAR agonist (like NECA). This provides a functional IC₅₀ value, corroborating the binding data.[11]
-
Mass Spectrometry (MS) Binding Assays: An emerging label-free alternative to radioligand assays. MS can selectively detect and quantify the unlabeled ligand, avoiding the safety and disposal issues associated with radioactive materials.[6]
Comparative Analysis of A₂A Antagonists
The pyrazolylpyridine scaffold is part of a larger family of pyrazolo-fused heterocycles that have yielded highly potent A₂AAR antagonists.[5] Structure-activity relationship (SAR) studies have shown that subtle modifications to the core structure can dramatically alter binding affinity and selectivity. For instance, the specific nitrogen atom placement within the pyrazole ring can impart more favorable binding interactions.[13][14]
The following table provides binding affinity data for several well-characterized non-xanthine A₂A antagonists, including those with related pyrazolo-triazolo-pyrimidine scaffolds, to provide a benchmark for evaluating novel pyrazolylpyridine compounds.
| Compound/Scaffold Type | Binding Affinity (Ki, nM) at human A₂AAR | Radioligand Used | Selectivity Highlight | Reference |
| SCH 58261 (Pyrazolo-triazolo-pyrimidine) | ~1 nM | [³H]SCH 58261 | Potent and selective for A₂A | [5] |
| Preladenant (SCH 420814) | 1.1 nM | Not Specified | >1000-fold vs A₁ | [3] |
| ZM241385 (Triazolo-triazine) | ~0.5 - 2 nM | [³H]CGS21680 | High affinity, used as a tool compound | [9][15] |
| Compound 1a (Pyridone-triazolopyrimidine) | 5.58 nM | [³H]ZM241385 | Dual A₂A/A₁ activity (A₁ Ki = 24.15 nM) | [10] |
| Vipadenant (BIIB014) | 1.3 nM | Not Specified | Modest selectivity vs A₁ (Ki = 63 nM) | [3] |
| SYN-115 (Tozadenant) | 11 nM | Not Specified | 270-fold selective vs A₁ | [3] |
This table is a compilation from multiple sources for comparative purposes. Experimental conditions may vary between studies.
When evaluating novel pyrazolylpyridine antagonists, achieving a Ki value in the low nanomolar range is a key indicator of high potency. Furthermore, assessing binding affinity at other adenosine receptor subtypes (A₁, A₂B, A₃) is critical to determine selectivity, which is a major factor in predicting the potential for off-target side effects.
Conclusion
The systematic evaluation of binding affinity is a cornerstone of drug discovery for A₂A receptor antagonists. The competitive radioligand binding assay, when performed with appropriate controls and validated materials, provides a reliable and quantitative measure of a compound's potency at the target receptor. By contextualizing the binding data of novel pyrazolylpyridine derivatives against established benchmarks and complementing these findings with functional assays, researchers can confidently advance the most promising candidates toward preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptor and its modulators: overview on a druggable GPCR and on structure-activity relationship analysis and binding requirements of agonists and antagonists [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-affinity relationships of the affinity of 2-pyrazolyl adenosine analogues for the adenosine A2A receptor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Structure-affinity relationships of the affinity of 2-pyrazolyl adenosine analogues for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro Autoradiography of Radiofluorinated Pyrazol-4-yl-pyridine Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular imaging, the quest for highly specific and selective radioprobes is paramount for elucidating the complex neurocircuitry and advancing drug development. Among the promising classes of imaging agents, radiofluorinated pyrazol-4-yl-pyridine derivatives have emerged as versatile scaffolds for targeting key receptors in the central nervous system (CNS). This guide provides a comprehensive comparison of these probes for in vitro autoradiography, offering insights into their performance, experimental considerations, and the underlying rationale for their application.
The pyrazol-4-yl-pyridine core has been successfully adapted to create potent and selective ligands for various neurological targets, most notably the metabotropic glutamate receptor 5 (mGluR5) and the muscarinic acetylcholine receptor M4 (M4).[1][2][3] The introduction of fluorine-18 ([¹⁸F]) into these structures allows for their use as positron emission tomography (PET) radioligands, and critically, enables high-resolution in vitro autoradiography to validate their binding characteristics in tissue sections.[2][4]
Comparative Analysis of Leading Radiofluorinated Pyrazol-4-yl-pyridine Probes
The selection of an appropriate radioprobe is contingent on its binding affinity, specificity, and pharmacokinetic properties. While a direct head-to-head comparative study across all available radiofluorinated pyrazol-4-yl-pyridine probes is not extensively documented in a single publication, a synthesis of data from various preclinical evaluations allows for a robust comparison. The primary targets for this class of probes discussed herein are the mGluR5 and M4 receptors.
Metabotropic glutamate receptor 5 is a critical target in the study of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[5] The development of selective mGluR5 PET radioligands has been a significant focus of research.[5][6]
The M4 muscarinic acetylcholine receptor is implicated in the pathophysiology of schizophrenia and dementia with Lewy bodies.[4] The development of a suitable PET radioligand for M4 has been a long-standing challenge in the field.[2][4]
Below is a summary of the performance characteristics of notable radiofluorinated pyrazol-4-yl-pyridine probes for these two key targets.
| Probe (Target) | Binding Affinity (Kd or Ki) | Key Characteristics | Reference |
| [¹⁸F]12 (M4) | Not explicitly stated in Kd/Ki, but shows high specific binding | Positive Allosteric Modulator (PAM); binding is enhanced by the orthosteric agonist carbachol in rodents, but not in non-human primates or humans. | [2][4] |
| Various mGluR5 Probes | Generally in the nanomolar range | A number of pyrazol-4-yl-pyridine derivatives have been developed as mGluR5 negative allosteric modulators (NAMs).[1][7] These often serve as the basis for developing radiolabeled analogs for PET and autoradiography. | [1][7] |
In-Depth Experimental Protocol: In Vitro Autoradiography
The following protocol provides a detailed, step-by-step methodology for conducting in vitro autoradiography with radiofluorinated pyrazol-4-yl-pyridine probes. This protocol is a self-validating system, incorporating controls to ensure the specificity of the binding.
I. Tissue Preparation
-
Brain Tissue Sectioning :
-
Use fresh-frozen rodent or human post-mortem brain tissue.
-
Cryosection the tissue at a thickness of 10-20 µm using a cryostat at -20°C.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation (Washing) :
-
On the day of the experiment, allow the slides to warm to room temperature.
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.
-
II. Radioligand Incubation
-
Incubation Solution Preparation :
-
Prepare the incubation buffer containing the radiofluorinated pyrazol-4-yl-pyridine probe at a concentration typically 3-5 times the Kd value. The exact concentration should be optimized for each specific probe.
-
For determining non-specific binding, prepare a parallel incubation solution containing the radioprobe plus a high concentration (e.g., 1-10 µM) of a known, potent, and selective non-radioactive antagonist for the target receptor (e.g., MPEP for mGluR5).[8]
-
-
Incubation Procedure :
-
Incubate the tissue sections with the radioligand solution for a predetermined time (e.g., 60-90 minutes) at room temperature. The incubation time should be sufficient to reach equilibrium.
-
III. Washing and Drying
-
Washing :
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a series of short washes (e.g., 2 x 5 minutes) to minimize dissociation of the specifically bound radioligand.
-
-
Drying :
-
Quickly dip the slides in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
IV. Imaging and Data Analysis
-
Exposure :
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Co-expose calibrated radioactive standards to allow for quantification of the binding density.
-
The exposure time will vary depending on the specific activity of the radioligand and the density of the target receptor (typically several hours to days).
-
-
Image Acquisition and Analysis :
-
Scan the imaging plate using a phosphor imager or develop the film.
-
Quantify the optical density in specific brain regions of interest using densitometry software.
-
Calculate the specific binding by subtracting the non-specific binding (from the slides incubated with the blocking agent) from the total binding.
-
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the molecular interactions at play, the following diagrams illustrate the key steps and concepts.
References
- 1. A novel series of metabotropic glutamate receptor 5 negative allosteric modulators based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1.4 Radiotracers for mGluR5 receptors - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(1H-pyrazol-4-yl)pyridine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(1H-pyrazol-4-yl)pyridine, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a causal understanding of the recommended procedures, grounded in established safety protocols and chemical principles.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available Safety Data Sheets (SDS) for this compound and its structural analogs, the primary risks are:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The pyridine moiety imparts a basic character to the molecule, while the pyrazole ring is a stable aromatic heterocycle. The combined structure does not present any immediate pyrophoric or explosive hazards under standard laboratory conditions. However, its classification as a hazardous substance necessitates a disposal protocol that ensures it is handled as regulated chemical waste.
The core principle of this disposal guide is the conversion of the active, potentially hazardous compound into a less reactive state and its secure containment for final destruction by a licensed facility. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited and environmentally irresponsible.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound can be visualized as a multi-stage process, beginning from the point of generation to the final hand-off for professional disposal.
Navigating the Safe Handling of 2-(1H-pyrazol-4-yl)pyridine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2-(1H-pyrazol-4-yl)pyridine, focusing on the appropriate personal protective equipment (PPE), and operational and disposal plans. Our aim is to furnish you with procedural, step-by-step guidance to ensure a safe laboratory environment.
The intrinsic chemical properties of this compound, a heterocyclic compound containing both a pyridine and a pyrazole ring, necessitate a thorough understanding of its potential hazards. While specific toxicological data for this compound is not extensively published, information from structurally similar compounds and the known hazards of its constituent moieties provide a strong basis for establishing robust safety protocols. The primary known hazard is that it is harmful if swallowed[1].
Understanding the Risks: Hazard Assessment
A comprehensive hazard assessment is the foundation of safe laboratory practice. For this compound, the following potential hazards should be considered:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]
-
Skin and Eye Irritation: Structurally similar pyridine and pyrazole derivatives are known to cause skin and eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]
A summary of the GHS classifications for this compound and a closely related isomer is presented in the table below.
| Compound | GHS Classification | Hazard Statements |
| This compound | Acute Toxicity 4 (Oral)[1] | H302: Harmful if swallowed[1] |
| 2-(1H-pyrazol-3-yl)pyridine | Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory tract irritation)[2] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following provides a detailed breakdown of the required PPE and the rationale for each.
Eye and Face Protection
-
Recommendation: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities or working with heated solutions.
-
Causality: The pyridine and pyrazole functionalities suggest a potential for eye irritation.[2][3] Chemical safety goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Skin Protection
-
Recommendation: A flame-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves are also required.
-
Causality: A lab coat protects the skin from accidental spills. Given the potential for skin irritation from similar compounds, this is a critical safety measure.[2][3] The choice of glove material should be based on its resistance to pyridine and similar heterocyclic compounds. Nitrile gloves are often a suitable choice for incidental contact. For prolonged handling, it is advisable to consult a glove manufacturer's compatibility chart.
Respiratory Protection
-
Recommendation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
Causality: The potential for respiratory tract irritation from related compounds necessitates measures to prevent inhalation of any dust or vapors.[2][3] A chemical fume hood is the primary engineering control to mitigate this risk.
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict protocol for handling and disposal is essential for minimizing risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required PPE as outlined in the previous section.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Reaction Setup: When setting up reactions, ensure that all glassware is properly secured and that heating and stirring equipment is functioning safely.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste disposal company.
Visualizing the Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards, implementing the recommended PPE, and adhering to the prescribed handling and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet for the compound and your institution's safety guidelines before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
